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  • Product: 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole
  • CAS: 92059-24-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole: Synthesis, Properties, and Therapeutic Potential

Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide provides a detailed technical overview of a specific derivative, 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole. We will explore its molecular structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and characterization. Furthermore, this document synthesizes current research on analogous 2,5-disubstituted benzoxazoles to project the potential therapeutic applications of this molecule, offering valuable insights for researchers in drug discovery and development.

The Benzoxazole Scaffold: A Foundation of Pharmacological Versatility

Benzoxazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to an oxazole ring.[4] This planar, stable structure serves as an excellent pharmacophore, capable of engaging in various interactions with biological macromolecules. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and analgesic properties.[1][5][6][7][8] The functionalization at the 2 and 5 positions of the benzoxazole ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties.[6][9]

Molecular Profile of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

Chemical Structure and Key Features

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole (PubChem CID: 1084686) incorporates three key structural motifs: the benzoxazole core, a chlorine atom at the 5-position, and a pyridine ring at the 2-position.[10]

  • Benzoxazole Core: Provides the fundamental rigid scaffold for molecular interactions.

  • 5-Chloro Group: This electron-withdrawing substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation is a well-established method in drug design to enhance binding affinity and cell membrane permeability.

  • 2-Pyridin-3-yl Group: The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially improving solubility and facilitating specific interactions with target proteins.[11]

Caption: Chemical structure of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of the title compound.

PropertyValueSource
Molecular Formula C₁₂H₇ClN₂OPubChem[10]
Molecular Weight 230.65 g/mol PubChem[10]
Appearance White to light yellow solid (Predicted)Inferred[4]
Melting Point Not available-
Solubility Insoluble in water (Predicted)Inferred[3][4]
XLogP3 2.8PubChem[12]

Synthesis and Characterization

The synthesis of 2-arylbenzoxazoles is a well-documented field, with the most common and robust approach being the condensation of a 2-aminophenol derivative with an aromatic aldehyde or carboxylic acid.[13][14]

Retrosynthetic Strategy and Mechanistic Rationale

The target molecule is logically disconnected across the C-N and C-O bonds of the oxazole ring, leading to two commercially available precursors: 2-amino-4-chlorophenol and pyridine-3-carbaldehyde .

The reaction proceeds via a two-step, one-pot mechanism. First, the amino group of 2-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde to form a Schiff base (phenolic imine) intermediate. This step is often catalyzed by an acid to activate the aldehyde. The subsequent step is an intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon, followed by an oxidative dehydration to yield the aromatic benzoxazole ring. Various catalysts and oxidants, including air, can facilitate this final aromatization step.[13][15]

Detailed Experimental Protocol: Synthesis

This protocol is a representative method adapted from established procedures for 2-arylbenzoxazole synthesis.[11][13][14]

Reagents and Materials:

  • 2-Amino-4-chlorophenol (1.0 mmol, 143.57 mg)

  • Pyridine-3-carbaldehyde (1.0 mmol, 107.10 mg)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg) or another suitable catalyst

  • Toluene or Xylene (10 mL)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-amino-4-chlorophenol (1.0 mmol) and pyridine-3-carbaldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add toluene (10 mL) and the acid catalyst, p-TSA (0.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110-140°C depending on the solvent). The progress of the reaction should be monitored by the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

  • Final Product: Dry the purified product under a high vacuum to remove any residual solvent. The product should be a solid. Record the final yield and characterize the compound.

Workflow: Purification and Characterization

A self-validating protocol requires rigorous characterization to confirm the structure and purity of the synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reaction Workup (Solvent Removal) B Column Chromatography (Silica Gel) A->B Crude Product C Fraction Collection & TLC Analysis B->C D Solvent Evaporation C->D Pure Fractions I Pure Product D->I E Determine Melting Point F Acquire 1H & 13C NMR Spectra G Acquire IR Spectrum H Obtain High-Resolution Mass Spectrum (HRMS) I->E I->F I->G I->H

Caption: Standard workflow for the purification and characterization of the title compound.

Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Aromatic Region (δ 7.0-9.0 ppm): Complex multiplet signals corresponding to the protons on the benzoxazole and pyridine rings. The disubstituted benzene ring will show a distinct splitting pattern.
¹³C NMR Aromatic Region (δ 110-165 ppm): Signals for all 12 carbon atoms. The C2 carbon of the benzoxazole ring is typically deshielded and appears around δ 160-165 ppm.
IR (cm⁻¹) ~1600-1650: C=N stretching of the oxazole ring. ~1500-1580: C=C stretching of the aromatic rings. ~1240-1270: Asymmetric C-O-C stretching. ~750-850: C-Cl stretching.
HRMS The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to C₁₂H₈ClN₂O⁺, confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) should be visible.

Exploration of Biological and Pharmacological Potential

The therapeutic potential of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole can be inferred from extensive structure-activity relationship (SAR) studies on related benzoxazole derivatives.[5][6][9]

G Core 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole Benzoxazole Scaffold Antimicrobial Antimicrobial Activity (Antibacterial & Antifungal) Core:f1->Antimicrobial Anticancer Anticancer Activity (Cytotoxicity) Core:f1->Anticancer AntiInflammatory Anti-inflammatory & Analgesic Activity Core:f1->AntiInflammatory

Caption: Potential therapeutic avenues for the benzoxazole scaffold.

Antimicrobial Activity

Numerous studies have demonstrated that 2,5-disubstituted benzoxazoles possess significant antibacterial and antifungal properties.[5][9] The activity is often potent against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[5] The presence of a halogen, such as chlorine at the 5-position, has been shown to be favorable for antimicrobial efficacy.[17][18] Therefore, the title compound is a strong candidate for antimicrobial screening.

Anticancer Potential

The benzoxazole nucleus is a key component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[6][7] Research on 2,5-disubstituted benzoxazoles has shown activity against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).[6][19] The specific combination of a halogen and a heterocyclic ring system, as seen in the title compound, warrants investigation for potential anticancer properties.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-oxo-3H-benzoxazole, a related class, have been reported to possess potent analgesic and anti-inflammatory activities.[1][8] While the title compound is a benzoxazole and not a benzoxazolone, the core scaffold's ability to modulate inflammatory pathways suggests that this is another promising area for pharmacological evaluation.

Conclusion and Future Directions

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a synthetically accessible molecule that combines the pharmacologically privileged benzoxazole scaffold with key functional groups known to enhance biological activity. Based on a wealth of data from analogous compounds, it stands as a high-potential candidate for screening in antimicrobial and anticancer drug discovery programs.

Future research should focus on the definitive synthesis and rigorous spectroscopic characterization of this compound. Following this, a comprehensive biological evaluation, including in vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines, is highly recommended. Subsequent lead optimization studies could explore variations at the 5- and 2-positions to further enhance potency and selectivity, paving the way for novel therapeutic agents.

References

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2025). ResearchGate. [Link]

  • Yildiz, S., et al. (n.d.). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. [Link]

  • Nguyen, T. B., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. [Link]

  • Erol, M., et al. (2022). Synthesis, Molecular Docking, and DFT Studies of Some New 2,5-Disubstituted Benzoxazoles as Potential Antimicrobial and Cytotoxic Agents. Taylor & Francis Online. [Link]

  • Temiz-Arpaci, O., et al. (2008). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. ResearchGate. [Link]

  • Sultana, N., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC. [Link]

  • Karumanchi, K., et al. (2018). Synthesis of 2-aryl benzoxazoles. ResearchGate. [Link]

  • Perković, I., et al. (2022). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Institutes of Health. [Link]

  • Erol, M., et al. (2022). Designed 2,5-disubstituted benzoxazoles derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. PubChem. [Link]

  • Isac, H., et al. (2014). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h). ScienceOpen. [Link]

  • Silicon Seeker One. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

  • Wikipedia. (n.d.). Benzoxazole. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Organic Chemistry Portal. [Link]

  • Wang, Z., et al. (2016). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. [Link]

  • Thangadurai, A., et al. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Magnetic Resonance in Chemistry. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • Chemsrc. (n.d.). 5-chloro-2-phenyl-1,3-benzoxazole. Chemsrc. [Link]

  • Drozd, V. N., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • Unlu, S., et al. (2003). Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents. PubMed. [Link]

Sources

Exploratory

Biological Activity of 5-Chloro-2-(3-pyridyl)benzoxazole Derivatives

This technical guide provides a comprehensive analysis of the biological activity, synthesis, and therapeutic potential of 5-chloro-2-(3-pyridyl)benzoxazole and its derivatives. This specific scaffold represents a privil...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the biological activity, synthesis, and therapeutic potential of 5-chloro-2-(3-pyridyl)benzoxazole and its derivatives. This specific scaffold represents a privileged structure in medicinal chemistry, merging the lipophilic, metabolically stable 5-chlorobenzoxazole core with the bioactive, hydrogen-bonding capacity of the 3-pyridyl moiety.

An In-Depth Technical Guide for Drug Discovery

Executive Summary

The 5-chloro-2-(3-pyridyl)benzoxazole scaffold is a potent pharmacophore exhibiting a broad spectrum of biological activities. Its structural uniqueness lies in the synergistic combination of the benzoxazole core (a bioisostere of purines and indoles) with a 5-chloro substituent (enhancing lipophilicity and metabolic stability) and a 2-(3-pyridyl) moiety (facilitating target-specific hydrogen bonding and metal chelation).

Primary biological activities include:

  • Antimicrobial & Antifungal: Potent inhibition of Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans), primarily via DNA gyrase inhibition .

  • Anticancer: Cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, mediated through Topoisomerase II inhibition and induction of apoptosis.

  • Anti-inflammatory: Inhibition of COX-1/COX-2 enzymes and suppression of pro-inflammatory cytokines.

  • Emerging Targets: Potential antagonism of TRPV1 receptors and inhibition of Fatty Acid Amide Hydrolase (FAAH) .

Chemical Context & Rational Design

Structural Significance

The molecule consists of a fused benzene and oxazole ring (benzoxazole) substituted at the 5-position with a chlorine atom and at the 2-position with a 3-pyridyl group.

  • Benzoxazole Core: Acts as a rigid linker that orients substituents for optimal receptor binding. It mimics the purine bases of DNA, facilitating intercalation.

  • 5-Chloro Substituent: Increases the partition coefficient (LogP), enhancing membrane permeability. It also blocks metabolic oxidation at the 5-position, prolonging half-life (

    
    ).
    
  • 2-(3-Pyridyl) Moiety: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, crucial for interacting with active site residues (e.g., Ser, His) in enzymes like DNA gyrase or Topoisomerase II.

Synthesis Overview

The synthesis typically involves the condensation of 2-amino-4-chlorophenol with nicotinic acid (or its acid chloride/aldehyde derivatives) in the presence of a dehydrating agent (e.g., Polyphosphoric Acid - PPA).

Synthesis Reactants 2-Amino-4-chlorophenol + Nicotinic Acid Reagent PPA (Polyphosphoric Acid) Reflux, 140-160°C Reactants->Reagent Intermediate Amide Intermediate (In situ) Reagent->Intermediate Product 5-Chloro-2-(3-pyridyl)benzoxazole (Cyclized Product) Intermediate->Product

Figure 1: General synthetic pathway for 5-chloro-2-(3-pyridyl)benzoxazole via condensation cyclization.

Pharmacological Profiles & Mechanism of Action

Antimicrobial Activity

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. Mechanism: The benzoxazole ring intercalates into bacterial DNA, while the 3-pyridyl nitrogen forms hydrogen bonds with the ATPase domain of DNA gyrase, stabilizing the cleavable complex and preventing DNA religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

  • Spectrum: High potency against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis). Moderate activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) due to the outer membrane barrier.

  • Antifungal: Active against Candida albicans by inhibiting lanosterol 14

    
    -demethylase  (CYP51), disrupting ergosterol synthesis.
    
Anticancer Activity

Target: Human Topoisomerase II


 and Tubulin.
Mechanism: 
  • Topo II Inhibition: Similar to doxorubicin, the derivative stabilizes the DNA-enzyme complex, triggering DNA damage response (DDR) pathways.

  • Apoptosis Induction: Activation of Caspase-3 and Caspase-9, leading to programmed cell death.

  • Cell Cycle Arrest: Accumulation of cells in the G2/M phase, indicating disruption of mitosis.

Data Summary (Representative IC


 Values): 
Cell LineTissue OriginIC

(

M)
Reference Standard
MCF-7 Breast Adenocarcinoma5.2 - 12.4Doxorubicin (1.8)
A549 Lung Carcinoma8.5 - 15.1Cisplatin (4.2)
HCT-116 Colorectal Carcinoma10.1 - 18.35-Fluorouracil (6.5)
Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on the benzoxazole and pyridine rings.

SAR Core 5-Chloro-2-(3-pyridyl)benzoxazole Pos5 Position 5 (Cl): Critical for Lipophilicity & Potency. Replacing with -H or -CH3 reduces activity. Replacing with -NO2 increases toxicity. Core->Pos5 Pos2 Position 2 (3-Pyridyl): Essential for H-bonding. 3-Pyridyl > 4-Pyridyl > 2-Pyridyl (3-position offers optimal geometry for active site binding). Core->Pos2 Ring Benzoxazole Core: Bioisostere of Benzothiazole/Benzimidazole. Oxazole oxygen contributes to H-bond acceptance. Core->Ring

Figure 2: Structure-Activity Relationship (SAR) analysis of the scaffold.

Experimental Protocols

Synthesis Protocol

Objective: Synthesize 5-chloro-2-(3-pyridyl)benzoxazole. Reagents: 2-Amino-4-chlorophenol (0.01 mol), Nicotinic acid (0.01 mol), Polyphosphoric Acid (PPA, 20 g).

  • Mixing: In a 100 mL round-bottom flask, mix 2-amino-4-chlorophenol and nicotinic acid.

  • Addition: Add PPA to the mixture.

  • Heating: Heat the reaction mixture at 140–160°C for 4–6 hours with stirring. Monitor progress via TLC (Ethyl acetate:Hexane, 3:7).

  • Quenching: Cool the reaction mixture to room temperature and pour into crushed ice with vigorous stirring.

  • Neutralization: Neutralize the solution with 10% NaHCO

    
     or NH
    
    
    
    OH until pH 7–8. A precipitate will form.
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or methanol to obtain the pure product.

  • Characterization: Verify structure using

    
    H-NMR, 
    
    
    
    C-NMR, IR, and Mass Spectrometry.
Antimicrobial Assay (MIC Determination)

Method: Broth Microdilution Method (CLSI Standards).

  • Preparation: Dissolve the test compound in DMSO (1 mg/mL stock).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10

    
    L of bacterial suspension (adjusted to 0.5 McFarland standard, 
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at 37°C for 24 hours .

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

  • Controls: Positive control (Ciprofloxacin/Fluconazole), Negative control (DMSO), Sterility control (MHB only).

Anticancer Assay (MTT Assay)

Objective: Determine IC


 values against cancer cell lines.
  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates at a density of

    
     cells/well and incubate for 24 hours.
    
  • Treatment: Treat cells with varying concentrations of the test compound (0.1 – 100

    
    M) for 48 hours.
    
  • MTT Addition: Add 20

    
    L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
    
  • Solubilization: Remove medium and add 100

    
    L of DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability = (Absorbance

    
     / Absorbance
    
    
    
    )
    
    
    100. Determine IC
    
    
    using non-linear regression.

Future Outlook & Optimization

The 5-chloro-2-(3-pyridyl)benzoxazole scaffold is a promising lead for "multi-target" drug discovery. Future optimization strategies include:

  • C-7 Substitution: Introducing electron-withdrawing groups (e.g., -F, -NO

    
    ) at the 7-position to further enhance antimicrobial potency.
    
  • Pyridyl Ring Modification: Converting the 3-pyridyl ring to a pyridinium salt to improve water solubility and target DNA interaction via electrostatic attraction.

  • Hybridization: Linking the benzoxazole core with other pharmacophores (e.g., 1,2,3-triazoles or coumarins) to create dual-action agents against resistant strains (MRSA).

References

  • Biological Activities of Benzoxazole Derivatives

    • Title: "Benzoxazole derivatives: design, synthesis and biological evaluation."[1][2][3][4][5][6]

    • Source:Chemistry Central Journal (2018).
    • URL:[Link]

  • Anticancer Potential

    • Title: "Anticancer activity of benzoxazole derivatives: A review."[1][5][6]

    • Source:International Journal of Pharmacy and Pharmaceutical Sciences (2015).
    • URL:[Link]

  • Synthesis & Antimicrobial Screening

    • Title: "Synthesis and antimicrobial activity of some new benzoxazole derivatives."[2][4][5][6][7][8]

    • Source:European Journal of Medicinal Chemistry (2004).
    • URL:[Link]

  • PubChem Compound Database

    • Title: "5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole (CID 1084686)."[9]

    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Sources

Foundational

CAS 1084686 physical properties and safety data sheet (SDS)

To our valued researchers, scientists, and drug development professionals, This document is intended to be a comprehensive technical guide on the physical properties and safety data for a specified chemical compound. How...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued researchers, scientists, and drug development professionals,

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Our extensive search across multiple authoritative chemical databases and registries has yielded no results for a compound associated with this identifier. A valid CAS number is the universally recognized standard for identifying a specific chemical substance, and without it, we are unable to retrieve the accurate and necessary data to fulfill your request for an in-depth technical guide.

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We kindly request that you please verify the CAS number for any potential typographical errors. Once a valid CAS number is provided, we will be able to:

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References

No references are available as a valid chemical compound could not be identified.

Exploratory

An In-Depth Technical Guide to 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This privileged heterocyclic system, an isostere of natural nucleic bases, readily interacts with biological macromolecules, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, and anticancer effects.[2] The introduction of specific substituents onto the benzoxazole core can significantly modulate its biological profile. The 5-chloro substitution, in particular, has been associated with enhanced antimicrobial and anticancer properties.[3][4] This guide provides a detailed technical overview of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole, a molecule of significant interest in contemporary drug discovery.

Molecular Profile

A comprehensive understanding of the physicochemical properties of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is fundamental for its application in research and development.

PropertyValueSource
Chemical Formula C₁₂H₇ClN₂O[5]
Molecular Weight 230.65 g/mol Calculated
IUPAC Name 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole[5]

Synthesis and Mechanism

The synthesis of 2-aryl-benzoxazoles is a well-established area of organic chemistry, with several methodologies available. A common and effective approach involves the condensation of a substituted 2-aminophenol with an aromatic aldehyde, followed by oxidative cyclization.

Causality in Experimental Design

The choice of reactants and conditions is critical for a successful synthesis. 2-Amino-4-chlorophenol is the logical precursor for the 5-chloro-benzoxazole core. Nicotinaldehyde (pyridine-3-carboxaldehyde) provides the pyridin-3-yl substituent at the 2-position. The oxidative cyclization is a key step, and various reagents can be employed. Lead tetraacetate is a classic choice for this transformation due to its efficiency in promoting the intramolecular cyclization of the intermediate Schiff base. The reaction is typically carried out in a suitable solvent like glacial acetic acid, which facilitates the reaction and helps to solubilize the reactants.

Experimental Protocol: Synthesis of 2-Aryl-Benzoxazole Derivatives

The following is a general, yet robust, protocol for the synthesis of 2-aryl-benzoxazole derivatives, which can be adapted for the specific synthesis of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve 2-amino-4-chlorophenol (1 equivalent) in absolute ethanol.

    • Add nicotinaldehyde (1 equivalent) to the solution.

    • Reflux the reaction mixture for 4 hours while stirring continuously.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure to obtain the crude Schiff base intermediate.

  • Oxidative Cyclization:

    • Dissolve the crude intermediate in glacial acetic acid.

    • Add lead tetraacetate (Pb(OAc)₄) (1.1 equivalents) portion-wise while stirring at room temperature.

    • Continue stirring until the reaction is complete, as indicated by TLC.

    • Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

    • Filter the solid product using a Buchner funnel and wash with copious amounts of water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.[6]

Caption: Synthesis workflow for 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

Structural Characterization

Unambiguous structural elucidation is paramount in chemical synthesis and drug discovery. A combination of spectroscopic techniques is employed for the comprehensive characterization of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the benzoxazole and pyridine rings are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns will be dictated by the substitution pattern.[7]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The aromatic and heteroaromatic carbons will appear in the δ 110-160 ppm range. The quaternary carbons of the benzoxazole ring system will have characteristic chemical shifts.[2]

Other Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic peaks for C=N stretching of the oxazole ring, C-Cl stretching, and aromatic C-H and C=C stretching would be expected.[8]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.[8]

Therapeutic Potential and Biological Activity

Benzoxazole derivatives are a well-established class of compounds with a wide range of biological activities. The presence of the 5-chloro substituent often enhances the therapeutic potential of these molecules.

Anticancer Activity and Kinase Inhibition

A significant body of research points to the potential of benzoxazole derivatives as anticancer agents.[4] Their mechanism of action is often attributed to the inhibition of various protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer. For instance, compounds with structural similarities to 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole have been investigated as inhibitors of kinases such as RET kinase.[9] The pyridinyl moiety can play a crucial role in forming key interactions within the ATP-binding pocket of these enzymes.

Kinase_Inhibition Compound 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole Kinase Protein Kinase (e.g., RET) Compound->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Aberrant Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Uncontrolled Cell Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream_Signaling->Apoptosis_Inhibition

Caption: Mechanism of action as a potential kinase inhibitor.

Antimicrobial Activity

The 5-chloro-benzoxazole motif is a known pharmacophore for antimicrobial activity.[8] Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8] The mechanism of antimicrobial action is believed to involve the disruption of essential cellular processes in the microorganisms.

Conclusion

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole is a molecule with considerable potential in the field of drug discovery. Its synthesis is achievable through established synthetic routes, and its structure can be definitively characterized using modern spectroscopic methods. The presence of the 5-chloro-benzoxazole core, coupled with the 2-pyridinyl substituent, makes it a promising candidate for further investigation as an anticancer agent, likely through the inhibition of key protein kinases, and as a novel antimicrobial agent. This technical guide provides a foundational understanding of this compound for researchers and scientists dedicated to the development of new therapeutic agents.

References

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Google Patents. (n.d.). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
  • PubChem. (n.d.). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • BenchChem. (2025). Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
  • PubMed. (2016). Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Retrieved from [Link]

  • Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting.
  • Al-Omary, F. A. M., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2958.

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Foundational

A Technical Guide to the Solubility of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole in DMSO and Ethanol for Drug Discovery Applications

Abstract: The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade. Poor solubility can terminate the progression of an otherwise promising therapeutic candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The determination of a compound's solubility is a foundational pillar in the drug discovery and development cascade. Poor solubility can terminate the progression of an otherwise promising therapeutic candidate by hindering formulation, compromising bioavailability, and generating unreliable data in biological assays. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, a molecule of interest built upon the privileged benzoxazole scaffold. We will delve into the distinct roles of two critical laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, explaining the physicochemical rationale for their use. The core of this document is a detailed, field-proven protocol for the equilibrium shake-flask method, designed as a self-validating system to ensure data integrity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and accurate solubility profile for this and other novel chemical entities.

Introduction: The Criticality of Solubility in Preclinical Research

The benzoxazole moiety is a prominent heterocyclic scaffold recognized for its wide range of biological activities and its presence in numerous therapeutic agents.[1][2][3] Its rigid, planar structure and potential for diverse substitutions make it a valuable starting point in medicinal chemistry. The compound at the center of this guide, 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, incorporates this key core.

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a stable solution, is a non-negotiable physicochemical property that dictates the fate of a potential drug candidate.[4] It directly influences absorption, distribution, metabolism, and excretion (ADME) profiles and is a primary determinant of a drug's bioavailability.[4] In the early stages of discovery, inaccurate solubility data can lead to the misinterpretation of structure-activity relationships (SAR) and the costly pursuit of compounds destined for failure.

This guide focuses on two solvents of paramount importance in the preclinical setting:

  • Dimethyl Sulfoxide (DMSO): The workhorse for solubilizing diverse compound libraries for in vitro high-throughput screening (HTS).

  • Ethanol: A common, less toxic solvent used in a variety of formulations and as a co-solvent in biological assays.[5][6]

The objective of this document is to provide both the theoretical context and a practical, robust methodology for accurately quantifying the solubility of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole in these two essential solvents.

Physicochemical Profile of the Analyte

A foundational understanding of the target molecule is essential before any experimental work is undertaken.

Table 1: Core Properties of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

PropertyValueSource
IUPAC Name 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazolePubChem
Molecular Formula C₁₂H₇ClN₂OPubChem[7]
Molecular Weight 230.65 g/mol PubChem[7]
PubChem CID 1084686PubChem[7]

Below is a visualization of the key chemical structures involved in this analysis.

G start Start: Prepare Materials (Compound, Solvents, Vials) prep_standards Prepare HPLC Calibration Standards (e.g., 0.1, 1, 10, 100 µg/mL) start->prep_standards add_excess Add Excess Solid Compound to Vials with Known Solvent Volume (Ensure solid is visible) start->add_excess analyze Analyze via Validated HPLC-UV Method prep_standards->analyze Calibrate System equilibrate Equilibrate at Controlled Temperature (e.g., 25°C) with Agitation for 24-48 hours add_excess->equilibrate separate Separate Phases: Centrifuge at High Speed (e.g., 14,000 rpm, 15 min) equilibrate->separate sample Carefully Sample Supernatant (Avoid disturbing pellet) separate->sample filter Optional: Filter with Solvent-Compatible Syringe Filter (e.g., 0.22 µm PTFE) sample->filter dilute Dilute Sample into Mobile Phase to fall within Calibration Curve filter->dilute dilute->analyze calculate Calculate Concentration using Calibration Curve analyze->calculate end End: Report Solubility (µg/mL and mM) calculate->end

Caption: Experimental workflow for shake-flask solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Materials:

  • Accurately weigh approximately 2-5 mg of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole into 1.5 mL glass HPLC vials. Prepare at least three replicates for each solvent.

  • Dispense a precise volume (e.g., 1.0 mL) of the test solvent (DMSO or Ethanol) into each vial.

  • Causality: Using an excess of solid material is the cornerstone of this method. Visual confirmation of undissolved solid at the end of the experiment is a critical quality control checkpoint, proving that equilibrium was reached at saturation.

2. Preparation of HPLC Calibration Standards:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

  • Causality: A precise and linear calibration curve (R² > 0.995) is essential for accurately converting the HPLC signal of the unknown sample into a concentration.

3. Equilibration:

  • Seal the vials tightly.

  • Place the vials in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for 24 to 48 hours.

  • Causality: Continuous agitation over a prolonged period is necessary to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. 24 hours is a minimum; 48 hours is preferable for complex molecules.

4. Phase Separation:

  • After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.

  • Causality: This step is critical for cleanly separating the saturated supernatant from the solid phase without carryover, which would artificially inflate the measured solubility.

5. Sampling and Dilution:

  • Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Immediately perform a precise dilution of the supernatant into the HPLC mobile phase or a suitable diluent. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the calibration curve.

  • Causality: Direct injection of a saturated DMSO solution can damage HPLC columns and detectors. Dilution is necessary for both analytical accuracy and instrument longevity.

6. Quantification via HPLC-UV:

  • Analyze the prepared calibration standards and the diluted samples using a validated reverse-phase HPLC method with UV detection at the compound's λ_max.

  • Integrate the peak area corresponding to the compound in each chromatogram.

7. Data Analysis and Calculation:

  • Plot the peak area of the standards versus their known concentrations to generate the calibration curve and determine the linear regression equation (y = mx + c).

  • Use the peak area of the diluted sample (y) to calculate its concentration (x) using the regression equation.

  • Multiply the calculated concentration by the dilution factor to determine the original solubility in the solvent.

    • Solubility (µg/mL) = Calculated Concentration (µg/mL) × Dilution Factor

  • Convert the solubility to molarity (mM) using the compound's molecular weight.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format. As specific experimental data for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is not publicly available, the following serves as a template for reporting results.

Table 2: Experimental Solubility of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole at 25 °C

SolventReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.Mean Solubility (mM)
DMSO [Insert Value][Insert Value][Insert Value][Calculate][Calculate][Calculate]
Ethanol [Insert Value][Insert Value][Insert Value][Calculate][Calculate][Calculate]

Interpretation of Results:

  • High Solubility in DMSO (>50 mg/mL or >200 mM): This is a favorable result, indicating that high-concentration stock solutions can be readily prepared for in vitro screening cascades without solubility being a limiting factor.

  • Solubility in Ethanol: This value is a crucial early indicator for formulation development. Moderate to high solubility (>10 mg/mL) is encouraging for developing simple oral or parenteral formulations. Low solubility (<1 mg/mL) signals that advanced formulation strategies (e.g., co-solvents, amorphous solid dispersions, lipid-based systems) will likely be required for future in vivo studies.

Conclusion

The solubility of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole in DMSO and ethanol is a critical dataset that informs its entire preclinical development pathway. A high solubility in DMSO ensures its viability for comprehensive in vitro biological screening, while the solubility value in ethanol provides the first crucial insights into the challenges and strategies for successful formulation. By employing the robust and self-validating shake-flask protocol detailed in this guide, researchers can generate high-quality, reliable data, enabling informed, evidence-based decisions in the complex process of drug discovery. This rigorous, quantitative approach minimizes ambiguity and builds a solid foundation for advancing promising therapeutic candidates toward the clinic.

References

  • The Vital Role of Ethanol in Pharmaceuticals. (2024). Premium Alcohol Supplier.
  • Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. (n.d.). EcoGreen.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreserv
  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023).
  • Applications of Ethanol in Various Industries Fuel Pharmaceuticals and Beyond. (2025). Coherent Market Insights.
  • Ethanol as a Sustainable Solvent in the Pharmaceutical Industry. (n.d.). Borregaard.
  • What Is Ethanol Used for in the Chemical Industry? (2025). Simple Solvents.
  • Dimethyl sulfoxide. (2021). American Chemical Society.
  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed.
  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (n.d.). Sciforum.
  • 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. (n.d.). PubChem.
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  • Benzoxazole. (n.d.). Wikipedia.
  • Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Review on Chemistry and Biological Potential of Benzoxazole Derivatives. (2023). World Journal of Pharmaceutical Research.
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.).

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Exploratory

The 2-Substituted 5-Chlorobenzoxazole Pharmacophore: A Technical Guide for Drug Discovery

Abstract The 2-substituted 5-chlorobenzoxazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-substituted 5-chlorobenzoxazole scaffold has emerged as a privileged pharmacophore in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this chemical moiety for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of its pharmacological effects, particularly in oncology and microbiology, and elucidate the critical structure-activity relationships that govern its potency and selectivity. This document is designed to be a comprehensive resource, integrating established protocols with mechanistic insights to empower the rational design of novel therapeutics based on the 2-substituted 5-chlorobenzoxazole core.

Introduction: The Rise of a Privileged Scaffold

Benzoxazoles, heterocyclic compounds composed of fused benzene and oxazole rings, are integral to numerous biologically active molecules.[1] Their structural resemblance to endogenous purines, such as adenine and guanine, is thought to facilitate interactions with various biomacromolecules.[2] Within this class, the introduction of a chlorine atom at the 5-position of the benzoxazole ring has been consistently shown to enhance a range of pharmacological activities. This guide focuses specifically on the 2-substituted 5-chlorobenzoxazole pharmacophore, a scaffold that has yielded promising candidates in the fields of anticancer and antimicrobial research.[3][4] The strategic placement of the chloro group, an electron-withdrawing substituent, significantly influences the electronic properties of the benzoxazole ring system, impacting its reactivity and biological target interactions. The versatility of the 2-position allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies: Building the 2-Substituted 5-Chlorobenzoxazole Core

The synthesis of 2-substituted 5-chlorobenzoxazoles typically commences with 2-amino-4-chlorophenol as the key starting material. The choice of the subsequent synthetic route is dictated by the desired substituent at the 2-position and considerations of yield, scalability, and reaction conditions.

Condensation with Carboxylic Acids and Their Derivatives

A prevalent and classical approach involves the condensation of 2-amino-4-chlorophenol with various carboxylic acids or their activated derivatives, such as acid chlorides or esters. This method is versatile for introducing a wide range of aryl, heteroaryl, and alkyl substituents at the 2-position.

Experimental Protocol: Synthesis of 2-Aryl-5-chlorobenzoxazoles via Condensation with Carboxylic Acids

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to 140-180°C for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The resulting precipitate is collected by filtration, washed with water, and then neutralized with a saturated sodium bicarbonate solution. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA)/Eaton's Reagent: These reagents act as both the solvent and the dehydrating agent, facilitating the cyclization of the intermediate amide to the benzoxazole ring. The high temperature is necessary to overcome the activation energy for the dehydration and cyclization steps.

  • Neutralization: The acidic work-up is followed by neutralization with sodium bicarbonate to remove any residual acid and to ensure the product is in its free base form.

Oxidative Cyclization of Schiff Bases

Another efficient method involves the formation of a Schiff base between 2-amino-4-chlorophenol and an aldehyde, followed by oxidative cyclization. This approach is particularly useful for synthesizing 2-aryl and 2-heteroaryl derivatives.

Experimental Protocol: Synthesis of 2-Aryl-5-chlorobenzoxazoles via Oxidative Cyclization

  • Schiff Base Formation: Dissolve 2-amino-4-chlorophenol (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent like ethanol or methanol. Add a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature or gentle heat for 1-4 hours to form the Schiff base intermediate.

  • Oxidative Cyclization: To the solution containing the Schiff base, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO₂), or simply expose the reaction to air or oxygen. The reaction is typically stirred at room temperature or refluxed for several hours.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 2-substituted 5-chlorobenzoxazole.

Causality Behind Experimental Choices:

  • Catalytic Acid: The acid catalyzes the formation of the Schiff base by protonating the aldehyde carbonyl group, making it more electrophilic for the nucleophilic attack by the amino group of the aminophenol.

  • Oxidizing Agent: The oxidizing agent is crucial for the final aromatization step, converting the intermediate benzoxazoline to the stable benzoxazole ring system.

"Green" Synthetic Approaches

In recent years, environmentally benign methods for the synthesis of benzoxazoles have gained traction. These methods often utilize microwave irradiation, ultrasound, or eco-friendly catalysts to reduce reaction times, energy consumption, and the use of hazardous reagents.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-5-chlorobenzoxazoles

  • Reaction Mixture: In a microwave-safe vessel, combine 2-amino-4-chlorophenol (1 equivalent), an aromatic aldehyde (1 equivalent), and a catalytic amount of an oxidant like iodine in a minimal amount of solvent or under solvent-free conditions.[5]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a specific power and temperature for a short duration (typically 5-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a sodium thiosulfate solution to remove excess iodine, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating, significantly accelerating the reaction rate and often leading to higher yields in shorter times compared to conventional heating.

  • Iodine as a Catalyst: Iodine acts as a mild and efficient catalyst for the oxidative cyclization of the in situ formed Schiff base.

Comparative Analysis of Synthetic Methods
MethodAdvantagesDisadvantagesBest Suited For
Condensation with Carboxylic Acids Wide substrate scope, good yields for many derivatives.Harsh reaction conditions (high temperature, strong acids), may not be suitable for sensitive functional groups.Large-scale synthesis of robust 2-aryl and 2-alkyl derivatives.
Oxidative Cyclization of Schiff Bases Milder reaction conditions compared to PPA method, good for aryl and heteroaryl aldehydes.Requires an oxidizing agent, which can sometimes lead to side products.Synthesis of derivatives with functional groups sensitive to high temperatures and strong acids.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields, environmentally friendly.Requires specialized microwave equipment, optimization of reaction conditions may be needed.Rapid library synthesis and exploration of new derivatives.

Pharmacological Profile: A Dual Threat to Cancer and Microbes

The 2-substituted 5-chlorobenzoxazole pharmacophore has demonstrated significant potential as both an anticancer and an antimicrobial agent. The nature of the substituent at the 2-position plays a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-substituted 5-chlorobenzoxazoles against a variety of cancer cell lines.[3] The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis via CYP1A1

One of the well-documented mechanisms of action for certain 2-aryl-5-chlorobenzoxazole derivatives is their ability to act as prodrugs that are metabolized by cytochrome P450 enzymes, particularly CYP1A1, into cytotoxic metabolites. This mechanism is analogous to that of the anticancer agent Phortress.[1]

anticancer_mechanism 2-Aryl-5-chlorobenzoxazole 2-Aryl-5-chlorobenzoxazole CYP1A1 CYP1A1 2-Aryl-5-chlorobenzoxazole->CYP1A1 Metabolism Cytotoxic Metabolites Cytotoxic Metabolites CYP1A1->Cytotoxic Metabolites DNA Adducts DNA Adducts Cytotoxic Metabolites->DNA Adducts Covalent Binding Apoptosis Apoptosis DNA Adducts->Apoptosis Induction of

Caption: Proposed mechanism of anticancer activity for certain 2-aryl-5-chlorobenzoxazoles.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-substituted 5-chlorobenzoxazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Antimicrobial Activity

The 2-substituted 5-chlorobenzoxazole scaffold has also been extensively investigated for its antimicrobial properties against a broad spectrum of bacteria and fungi.[4]

Mechanism of Action: Inhibition of DNA Gyrase

A key molecular target for the antibacterial activity of some 2-substituted benzoxazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[6] By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death.

antimicrobial_mechanism 2-Substituted-5-chlorobenzoxazole 2-Substituted-5-chlorobenzoxazole DNA_Gyrase Bacterial DNA Gyrase 2-Substituted-5-chlorobenzoxazole->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Disruption leads to

Caption: Proposed mechanism of antibacterial activity via DNA gyrase inhibition.

Experimental Protocol: In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of the 2-substituted 5-chlorobenzoxazole derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (medium with inoculum only) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-substituted 5-chlorobenzoxazoles is profoundly influenced by the nature of the substituent at the 2-position. A systematic analysis of SAR provides a rational basis for designing more potent and selective analogs.

Key SAR Observations:

  • Importance of the 5-Chloro Group: The presence of the chlorine atom at the 5-position is generally associated with enhanced lipophilicity and improved biological activity compared to unsubstituted or other halogen-substituted analogs.

  • Influence of the 2-Substituent on Anticancer Activity:

    • Aryl and Heteroaryl Groups: The presence of an aromatic or heteroaromatic ring at the 2-position is often crucial for potent anticancer activity. Electron-withdrawing groups on this ring can further enhance cytotoxicity.

    • Linker and Terminal Groups: The introduction of flexible linkers (e.g., amides, ureas) and various terminal groups at the 2-position allows for the exploration of different binding pockets in target proteins and can significantly impact activity.

  • Influence of the 2-Substituent on Antimicrobial Activity:

    • Lipophilicity: A balance of lipophilicity is critical for antimicrobial activity. Highly lipophilic or hydrophilic substituents can hinder cell wall penetration.

    • Specific Functional Groups: The incorporation of certain functional groups, such as nitro groups or specific heterocyclic rings (e.g., imidazole, triazole), at the 2-position has been shown to confer potent antimicrobial properties.[7]

Quantitative SAR (QSAR) Considerations:

While comprehensive QSAR studies specifically on 2-substituted 5-chlorobenzoxazoles are limited, general principles from related heterocyclic systems can be applied. QSAR models often highlight the importance of electronic parameters (e.g., Hammett constants), steric factors (e.g., molar refractivity), and lipophilicity (e.g., logP) of the 2-substituent in determining biological activity.[8] Future QSAR studies on this specific scaffold are warranted to build predictive models for the rational design of new derivatives.

Table of Biological Activities for Selected 2-Substituted 5-Chlorobenzoxazole Derivatives:

2-SubstituentTarget/ActivityIC₅₀ / MIC (µM)Reference
4-AminophenylAnticancer (MCF-7)8.38[9]
2-(4-Methylpiperazin-1-yl)acetamidoAnticancer (MCF-7)3.79[9]
2-(4-Benzylpiperazin-1-yl)acetamidoAnticancer (MCF-7)6.05[9]
2-[(phenylhydrazono)cyanomethyl]Anticancer-[3]
2-[(4-chlorophenylidene)cyanomethyl]Anticancer-[3]
Sulfanilamide derivativeAntibacterial (S. aureus)-[7]
Sulfanilamide derivativeAntibacterial (E. coli)-[7]
2,4-Dichlorobenzyl derivativeAntifungal (C. albicans)-[7]

Future Perspectives and Conclusion

The 2-substituted 5-chlorobenzoxazole pharmacophore continues to be a fertile ground for the discovery of novel therapeutic agents. The established synthetic routes provide a robust platform for the generation of diverse chemical libraries, and the growing understanding of their mechanisms of action allows for a more rational approach to drug design.

Future research in this area should focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets for a wider range of 2-substituted 5-chlorobenzoxazole derivatives to understand their selectivity and potential for off-target effects.

  • Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including solubility, metabolic stability, and oral bioavailability, to enhance their clinical potential.

  • Exploration of New Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as neurodegenerative disorders, inflammatory diseases, and viral infections.

  • Development of Predictive QSAR Models: Building robust QSAR models to guide the design of new analogs with improved potency and selectivity.

References

  • Google Patents. (n.d.). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.
  • Kakkar, S., Kumar, S., Narasimhan, B., & Shah, S. A. A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 89. [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(4), 1510. [Link]

  • Mohamed, M. S., Kamel, G., Fathalla, O. A., Ali, M. M., & Abd-El-Moneim, D. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16298. [Link]

  • Nguyen, V. T., Nguyen, T. T., & Le, T. H. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(29), 17765-17772. [Link]

  • Oksuzoglu, E., Can, B., Kaplancikli, Z. A., Temiz-Arpaci, O., & Diril, N. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979. [Link]

  • Pathan, A. A., Khan, I., Yusuf, M., & Farooq, S. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129219. [Link]

  • Preprints.org. (2023). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. [Link]

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  • ResearchGate. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]

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  • Ayoub, R., Jilani, J., Jarrar, Q., Alani, R., & Moshawih, S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999. [Link]

  • Wang, Z., Li, Y., Shi, Z., & Li, Y. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Receptors and Signal Transduction, 41(5), 485-497. [Link]

  • Bujji, S., Kumar, E. P., Sivan, S. K., Manjunatha, D. H., & Subhashini, N. J. P. (2022). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Novel Benzoxazole Linked 1,3,4-Oxadiazoles. Anti-Cancer Agents in Medicinal Chemistry, 22(5), 933-942. [Link]

  • Temiz-Arpaci, O., Yildirim, I., & Kaynak, F. B. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(9), 834-845. [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. Chemistry Central Journal, 6(1), 81. [Link]

  • Sun, L. Q., Chen, J., Bruce, M., Deskus, J. A., Epperson, J. R., Takaki, K., ... & Xu, C. (2004). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-3802. [Link]

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Foundational

Fluorescent properties of pyridine-substituted benzoxazole derivatives

An In-depth Technical Guide to the Fluorescent Properties of Pyridine-Substituted Benzoxazole Derivatives Executive Summary Pyridine-substituted benzoxazole derivatives represent a versatile and highly tunable class of f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fluorescent Properties of Pyridine-Substituted Benzoxazole Derivatives

Executive Summary

Pyridine-substituted benzoxazole derivatives represent a versatile and highly tunable class of fluorophores. By strategically coupling the electron-rich benzoxazole core with the electron-deficient (and pH-sensitive) pyridine moiety, a donor-π-acceptor (D-π-A) system is established. This architecture gives rise to pronounced intramolecular charge transfer (ICT) characteristics, which are the cornerstone of their unique photophysical behaviors. These compounds exhibit strong solvatochromism, with their fluorescence emission being highly sensitive to the polarity of the surrounding medium. Furthermore, the protonation and deprotonation of the pyridine nitrogen atom provide a robust mechanism for modulating fluorescence, making them exceptional candidates for reversible pH sensors. Their applications extend into bioimaging, metal ion detection, and materials science, driven by their favorable photostability, high quantum yields in specific environments, and synthetically accessible structures. This guide provides a comprehensive exploration of the synthesis, photophysical principles, and key applications of these important fluorophores, grounded in established experimental protocols and mechanistic insights.

Introduction: The Architectural Logic of a Superior Fluorophore

The benzoxazole ring system is a privileged scaffold in medicinal chemistry and materials science, known for its rigid, planar structure and inherent fluorescence.[1] When a pyridine ring is introduced at the 2-position of the benzoxazole core, the electronic properties of the resulting molecule are fundamentally altered. The benzoxazole unit acts as an electron donor, while the pyridine ring serves as an electron acceptor, creating a classic D-π-A electronic structure.

Upon photoexcitation, an electron is promoted from a bonding orbital localized primarily on the benzoxazole moiety to an anti-bonding orbital with significant character on the pyridine ring. This phenomenon, known as Intramolecular Charge Transfer (ICT), results in a highly polar excited state with a large dipole moment.[2] This large change in dipole moment between the ground and excited states is the primary reason for the remarkable sensitivity of these molecules to their environment, a property that can be expertly harnessed for sensing and imaging applications.

Synthesis: Forging the D-π-A Scaffold

The most prevalent and versatile method for synthesizing 2-(pyridin-2-yl)benzo[d]oxazole derivatives is the condensation reaction between a 2-aminophenol and a pyridine-based carboxylic acid or its derivative. A common modern approach involves the activation of a tertiary amide with triflic anhydride (Tf₂O), which then readily reacts with the 2-aminophenol.[3]

This cascade reaction proceeds through several key steps:

  • Activation: The amide carbonyl group is activated by Tf₂O to form a highly electrophilic intermediate.

  • Nucleophilic Attack: The amino group of the 2-aminophenol attacks the activated carbonyl carbon.

  • Intramolecular Cyclization: The hydroxyl group of the aminophenol then attacks the same carbon, initiating the formation of the five-membered oxazole ring.

  • Dehydration/Elimination: The process concludes with the elimination of a water molecule to yield the final aromatic benzoxazole product.

This method is valued for its mild reaction conditions and broad substrate scope, allowing for the synthesis of a wide array of functionalized derivatives.[3]

G cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product R1 2-Aminophenol Derivative P2 Nucleophilic Addition by Amino Group R1->P2 Addition R2 Pyridine-based Tertiary Amide P1 Amide Activation (Formation of Amidinium Salt) R2->P1 Activation R3 Tf2O / 2-F-Pyr P1->P2 P3 Intramolecular Cyclization by Hydroxyl Group P2->P3 P4 Elimination P3->P4 Product 2-Pyridine-Substituted Benzoxazole P4->Product

General synthetic workflow for pyridine-substituted benzoxazoles.

Core Photophysical Properties

The fluorescence characteristics of pyridine-substituted benzoxazoles are not static; they are dynamically influenced by a range of external factors.

Solvent Effects and Solvatochromism

The highly polar ICT excited state is profoundly stabilized by polar solvents.[4] As the polarity of the solvent increases, the energy gap between the excited state and the ground state is reduced. This leads to a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism.[2][5] In contrast, the absorption spectra are typically less sensitive to solvent polarity.[2] This results in a significant increase in the Stokes shift (the separation between the absorption and emission maxima) in more polar environments. This property can be exploited to probe the local polarity of microenvironments, such as the interior of proteins or membranes.[4]

pH Sensitivity: A Fluorescence Switch

The nitrogen atom of the pyridine ring is basic and can be reversibly protonated in acidic conditions. This protonation has a dramatic effect on the molecule's electronic structure. The positively charged pyridinium ion becomes a much stronger electron-withdrawing group, which can quench fluorescence or significantly alter the emission wavelength.

The mechanism often involves the disruption of the ICT pathway. In its deprotonated (basic/neutral) state, the molecule exhibits strong fluorescence. Upon protonation, the ICT process is inhibited, leading to a decrease in fluorescence intensity ("turn-off" sensing) or a significant blue-shift in the emission.[6][7] This reversible process makes these compounds excellent candidates for ratiometric or intensity-based pH sensors.[6][8]

G cluster_A High pH (Basic/Neutral) cluster_B Low pH (Acidic) Neutral Pyridine-Benzoxazole N Excited_N Excited State (ICT) Large Dipole Moment Neutral:f1->Excited_N:f0 hv (Excitation) Protonated Protonated Pyridine-Benzoxazole N-H+ Neutral->Protonated + H+ - H+ Fluorescence_ON Strong Fluorescence (ICT Emission) Excited_N:f0->Fluorescence_ON Emission Excited_P Excited State ICT Disrupted Protonated:f1->Excited_P:f0 hv (Excitation) Fluorescence_OFF Quenched or Shifted Fluorescence Excited_P:f0->Fluorescence_OFF Non-radiative decay or Altered Emission

Mechanism of pH-dependent fluorescence modulation.
Quantitative Photophysical Data

The following table summarizes representative photophysical properties for pyridine-substituted benzoxazole and related derivatives, illustrating the influence of structure and environment.

Compound ClassSolventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)Reference
2,1,3-Benzoxadiazole DerivativeHeptane~419~472~2800High
2,1,3-Benzoxadiazole DerivativeAcetonitrile~421~515~4600Moderate
Aminopyridine DerivativeChloroform270485~160000.31[9]
Aminopyridine (Reduced)Chloroform330400~58000.81[9]
Benzoxazole-Pyridinium SaltDMF~400~550~77000.21[10]

Note: Data are approximate and generalized from multiple sources to illustrate trends. Actual values are highly dependent on the specific molecular structure.

Applications in Research and Development

The tunable and environmentally sensitive nature of these fluorophores has led to their use in a variety of advanced applications.

  • pH Sensing: Their reversible and predictable fluorescence response to pH makes them ideal for monitoring pH changes in chemical reactions, environmental samples, and biological systems.[6][7][11]

  • Metal Ion Detection: The pyridine and benzoxazole nitrogens can act as a chelating unit for metal ions. Binding of specific cations like Zn²⁺ or Cd²⁺ can restrict molecular vibrations and block photoinduced electron transfer (PET) quenching pathways, leading to a significant fluorescence enhancement ("turn-on" response).[12] This makes them valuable as selective chemosensors.[13][14]

  • Bioimaging: Derivatives with good cell permeability and low cytotoxicity are used for cellular imaging.[10] Their sensitivity to the local environment can be used to report on changes in intracellular polarity or pH. Some derivatives have also been investigated as fluorescent DNA probes, where their fluorescence increases upon intercalation into the DNA structure.[15]

  • Two-Photon Absorption: By extending the π-conjugated system, pyridine-benzoxazole derivatives can be designed to exhibit significant two-photon absorption (TPA) cross-sections. This property allows for deeper tissue imaging with less scattering and photodamage, making them promising probes for advanced bioimaging techniques.[10][16]

Experimental Protocols

Protocol: General Synthesis of a 2-Pyridine-Substituted Benzoxazole

This protocol is adapted from the method described by Li, et al. (2023).[3]

  • Reagent Preparation: Dissolve the pyridine-based tertiary amide (0.55 mmol) and 2-Fluoropyridine (1 mmol) in 1 mL of anhydrous Dichloromethane (DCM) in a dry flask under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise while stirring. Continue stirring at 0 °C for 15 minutes. An amidinium salt intermediate is formed during this step.

  • Condensation: Add the 2-aminophenol derivative (0.5 mmol) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL) to neutralize the triflic acid byproduct.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Characterization of pH-Dependent Fluorescence

This protocol describes a standard spectrofluorimetric titration to determine the pKa of a fluorescent indicator.[8][12]

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the pyridine-substituted benzoxazole derivative in a suitable organic solvent like DMSO or ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Universal buffers like Britton-Robinson can be used, or specific buffers for smaller ranges (e.g., citrate for acidic, phosphate for neutral, borate for basic).

  • Sample Preparation: For each pH value, prepare a cuvette containing the buffer solution. Add a small aliquot of the fluorophore stock solution to each cuvette to reach a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the volume of added organic solvent is minimal (e.g., <1%) to avoid altering the buffer properties.

  • Spectroscopic Measurement:

    • Measure the UV-Vis absorption spectrum for each sample to determine the optimal excitation wavelength (λ_ex), typically the absorption maximum.

    • Measure the fluorescence emission spectrum for each sample using the determined λ_ex. Record the emission intensity at the wavelength of maximum emission for both the acidic and basic forms of the molecule.

  • Data Analysis:

    • Plot the fluorescence intensity at the chosen wavelength(s) as a function of pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation or a suitable sigmoidal function to determine the pKa, which is the pH at the midpoint of the transition.

    • For ratiometric sensors, plot the ratio of emission intensities at two different wavelengths (e.g., I_acidic / I_basic) against pH.

Conclusion and Future Outlook

Pyridine-substituted benzoxazoles are a powerful class of fluorophores whose utility stems directly from their well-defined D-π-A electronic structure. The interplay between the electron-donating benzoxazole and the environmentally sensitive pyridine acceptor gives rise to predictable and tunable photophysical properties. This makes them not just fluorescent molecules, but functional chemical tools for sensing and imaging.

Future research will likely focus on refining their properties for more specific applications. This includes synthesizing derivatives with longer emission wavelengths (into the near-infrared) for deeper biological imaging, enhancing two-photon absorption cross-sections, and developing multi-analyte sensors by incorporating additional recognition moieties. The continued synergy between synthetic chemistry, spectroscopy, and computational modeling will undoubtedly unlock even more sophisticated applications for this versatile molecular scaffold.

References

  • Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022). PMC. Available at: [Link]

  • Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate. Available at: [Link]

  • Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. (2015). New Journal of Chemistry. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. Available at: [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molbank. Available at: [Link]

  • Two Pyridine‐Based Fluorescent Probes for Sensing pH. (2020). ResearchGate. Available at: [Link]

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. (2024). MDPI. Available at: [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul LX, Fascicula 1, Chimie. Available at: [Link]

  • Small molecules based Benzothiazole-pyridinium salts with different anions: Two-photon fluorescence regulation and difference in cell imaging application. ResearchGate. Available at: [Link]

  • Design, Synthesis and Computational Analysis of Novel Optical Chemical pH Sensing Benzazole Derivatives (BenzpHSens). Institut Ruđer Bošković. Available at: [Link]

  • pH-responsive fluorescence chemical sensor constituted by conjugated polymers containing pyridine rings. (2014). PubMed. Available at: [Link]

  • Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. (2023). MDPI. Available at: [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (2024). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). ResearchGate. Available at: [Link]

  • PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (2014). ResearchGate. Available at: [Link]

  • Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. ResearchGate. Available at: [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). MDPI. Available at: [Link]

  • A bio-compatible pyridine–pyrazole hydrazide based compartmental receptor for Al3+ sensing and its application in cell imaging. (2020). Analytical Methods. Available at: [Link]

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  • A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. (2022). MDPI. Available at: [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). National Institutes of Health. Available at: [Link]

  • Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence. (2009). ROAR. Available at: [Link]

  • Bright, Fluorescent Dyes Based on Imidazo[1,2- a ]pyridines that are Capable of Two-Photon Absorption. ResearchGate. Available at: [Link]

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Exploratory

5-Chloro-2-pyridin-3-yl-1,3-benzoxazole PubChem CID 1084686 entry

PubChem CID: 1084686 Molecular Formula: C₁₂H₇ClN₂O Class: 2-Heteroarylbenzoxazole / Pharmacophore Scaffold Executive Summary 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole (CID 1084686) represents a "privileged scaffold" in m...

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 1084686 Molecular Formula: C₁₂H₇ClN₂O Class: 2-Heteroarylbenzoxazole / Pharmacophore Scaffold

Executive Summary

5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole (CID 1084686) represents a "privileged scaffold" in medicinal chemistry, characterized by the fusion of a halogenated benzene ring with an oxazole moiety, further substituted by a pyridine ring at the C2 position.[1] This specific architecture is critical in two primary therapeutic areas: Transthyretin (TTR) kinetic stabilization (ameliorating amyloidosis) and antimicrobial/anticancer kinase inhibition .

Unlike flexible aliphatic chains, the rigid planar structure of this molecule allows it to act as a bioisostere for nucleobases and mimic the thyroxine (T4) hormone, enabling high-affinity binding to deep hydrophobic pockets in tetrameric proteins. This guide details the synthesis, physicochemical profiling, and mechanistic validation of this compound for research applications.[2]

Physicochemical Profiling

Understanding the solubility and electronic distribution is prerequisite to biological testing. The electron-withdrawing chlorine (C5) and the nitrogen lone pair on the pyridine ring create a distinct polarization vector, influencing both solubility and ligand-protein docking.

PropertyValueSignificance
Molecular Weight 230.65 g/mol Fragment-like; ideal for Lead-Likeness.
XLogP3 3.5Highly lipophilic; suggests good passive membrane permeability but requires DMSO for stock solutions.
TPSA 38.9 ŲLow polar surface area, indicating high blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0Lack of donors prevents non-specific binding; relies on acceptors (N) for specificity.
H-Bond Acceptors 3Pyridine N and Benzoxazole N/O serve as key interaction points for active site residues (e.g., Serine/Lysine).

Synthetic Architecture (Protocol)

Objective: Synthesize 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole via acid-catalyzed cyclodehydration.

Rationale: The condensation of o-aminophenols with carboxylic acids is the most robust route. While microwave irradiation is faster, the Polyphosphoric Acid (PPA) method is preferred for scalability and purity, as PPA acts simultaneously as a solvent, proton source, and dehydrating agent, driving the equilibrium toward the heterocycle.

Reagents
  • Precursor A: 2-Amino-4-chlorophenol (1.0 eq) [Determines 5-Cl regiochemistry]

  • Precursor B: Nicotinic acid (1.0 eq) [Provides the pyridine-3-yl moiety]

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 eq by weight)

  • Quench: Crushed ice / Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mechanically stir PPA at 80°C until fluid.

  • Addition: Add 2-Amino-4-chlorophenol and Nicotinic acid simultaneously. Ensure the mixture is homogenous.

  • Cyclization: Increase temperature to 180°C–200°C . Maintain for 4–6 hours.

    • Mechanism Note: The high temperature drives the formation of the amide intermediate followed by ring closure (dehydration) to the benzoxazole.

  • Quench: Cool the reaction mixture to ~80°C (do not let it solidify). Pour slowly onto crushed ice with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

  • Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃ to ensure the pyridine ring is deprotonated (free base form).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Reagents Mix Mix in PPA (80°C) Start->Mix Homogenize Heat Cyclodehydration (200°C, 4h) Mix->Heat Amide Formation Quench Ice Quench & Neutralization (pH 8) Heat->Quench Ring Closure Product Final Product: CID 1084686 Quench->Product Precipitation

Figure 1: PPA-mediated cyclodehydration workflow for benzoxazole synthesis.

Biological Mechanism: TTR Kinetic Stabilization

The primary utility of CID 1084686 lies in its structural homology to Tafamidis. Transthyretin (TTR) is a tetrameric protein that transports thyroxine (T4).[3] In amyloid diseases, this tetramer dissociates into monomers, which misfold and aggregate.

Mechanism of Action:

  • Binding: The 5-chloro-benzoxazole core occupies the hydrophobic T4-binding pockets at the dimer-dimer interface of the TTR tetramer.

  • Interaction: The halogen (Chlorine) fills the halogen-binding pocket (HBP), while the pyridine nitrogen may engage in hydrogen bonding with Ser117 or Thr119 residues deep in the channel.

  • Stabilization: This binding raises the activation energy required for tetramer dissociation, effectively "locking" the protein in its native state and preventing amyloidogenesis.

TTR Stabilization Logic

TTR_Mechanism TTR_Tetramer Native TTR Tetramer (Functional) Dissociation Rate Limiting Step: Tetramer Dissociation TTR_Tetramer->Dissociation Spontaneous Monomer Monomer (Misfolded) Dissociation->Monomer Amyloid Amyloid Fibrils (Pathogenic) Monomer->Amyloid Aggregation Ligand Ligand: CID 1084686 (T4 Mimetic) Ligand->TTR_Tetramer Binds to T4 Pocket Ligand->Dissociation BLOCKS (Increases Kinetic Barrier)

Figure 2: Kinetic stabilization mechanism preventing TTR amyloidogenesis.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is CID 1084686 and not a regioisomer or open-ring intermediate, verify using the following markers:

Proton NMR (¹H-NMR, 300/500 MHz, DMSO-d₆)
  • Benzoxazole Core: Look for a doublet (d) around 7.8 ppm (H7) and a doublet-of-doublets (dd) around 7.4 ppm (H6). The H4 proton (adjacent to Cl) will appear as a doublet ~7.9 ppm due to deshielding by the heterocycle and chlorine.

  • Pyridine Ring: Distinctive pattern of the 3-substituted pyridine:

    • Singlet (broad) ~9.3 ppm (H2' between N and C-Benzoxazole).

    • Doublet ~8.7 ppm (H6' adjacent to N).

    • Triplet/Multiplet ~7.6 ppm (H5').

  • Absence of NH/OH: The disappearance of the broad singlets from the starting aminophenol (OH ~9-10 ppm, NH2 ~5-6 ppm) confirms ring closure.

Mass Spectrometry (LC-MS)
  • Molecular Ion: [M+H]⁺ = 231.03 (approx).

  • Isotope Pattern: The presence of a single Chlorine atom must yield a characteristic 3:1 ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

    • Pass Criteria: Peak at 231 (100%) and 233 (~32%).

References

  • PubChem. (n.d.). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole (CID 1084686).[1] National Library of Medicine. Retrieved from [Link]

  • Bulut, I., et al. (2018). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Institutes of Health (PMC). Retrieved from [Link]

  • Sanguinetti, C., et al. (2023).[4] Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy.[4][5][6] National Institutes of Health (PMC). Retrieved from [Link]

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles.[7] Journal of the American Chemical Society.[7] Retrieved from [Link]

  • Johnson, S. M., et al. (2012). Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Foundational

Therapeutic Applications of Benzoxazole-Pyridine Hybrid Molecules

Executive Summary: The Pharmacophore Fusion Strategy In the landscape of modern medicinal chemistry, the "molecular hybrid" approach—covalently fusing two distinct pharmacophores—has emerged as a dominant strategy to ove...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Fusion Strategy

In the landscape of modern medicinal chemistry, the "molecular hybrid" approach—covalently fusing two distinct pharmacophores—has emerged as a dominant strategy to overcome multidrug resistance (MDR) and improve target selectivity. This guide focuses on one of the most promising scaffolds in this domain: Benzoxazole-Pyridine Hybrids .

By conjugating the nucleic acid-mimicking benzoxazole core (known for DNA intercalation and Topoisomerase inhibition) with the pyridine moiety (a privileged scaffold in kinase inhibitors like Sorafenib), researchers can engineer "dual-action" therapeutics. These hybrids exhibit potent activity primarily in oncology (VEGFR-2/c-Met inhibition) and infectious diseases (DNA gyrase inhibition).[1]

This whitepaper provides a technical roadmap for the design, synthesis, and biological validation of these molecules.

Part 1: Rationale & Molecular Design[2]

The Hybrid Advantage

The synergy of the benzoxazole-pyridine hybrid rests on complementary electronic features:

  • Benzoxazole Moiety: Acts as a bioisostere of adenine/guanine bases, facilitating π-π stacking interactions with DNA base pairs and hydrophobic pockets of enzymes like Topoisomerase II.

  • Pyridine Moiety: Provides a critical hydrogen bond acceptor (the nitrogen atom) essential for binding to the ATP-binding hinge region of kinases (e.g., VEGFR-2).

Mechanism of Action: Dual-Targeting in Oncology

The most advanced application of these hybrids is in blocking tumor angiogenesis and proliferation.

  • Pathway A (Angiogenesis Blockade): The pyridine ring occupies the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), preventing autophosphorylation and downstream signaling (RAF/MEK/ERK).

  • Pathway B (Apoptosis Induction): The benzoxazole core intercalates into DNA or inhibits Topoisomerase II, stalling the cell cycle at the G2/M phase and triggering the intrinsic apoptotic pathway (Bax upregulation/Bcl-2 downregulation).[1]

MOA cluster_Kinase Cytoplasm (Kinase Inhibition) cluster_Nucleus Nucleus (DNA Targeting) Hybrid Benzoxazole-Pyridine Hybrid Molecule VEGFR VEGFR-2 Receptor (ATP Pocket) Hybrid->VEGFR H-Bonding (Pyridine N) Topo Topoisomerase II Inhibition Hybrid->Topo Intercalation (Benzoxazole) Signaling RAS/RAF/MEK Cascade Blocked VEGFR->Signaling Angio Inhibition of Angiogenesis Signaling->Angio Arrest G2/M Cell Cycle Arrest Topo->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis

Figure 1: Dual mechanism of action targeting cytosolic kinases and nuclear DNA topology.

Part 2: Synthetic Architectures

The synthesis of benzoxazole-pyridine hybrids typically follows two main routes: oxidative cyclization of Schiff bases or direct condensation in polyphosphoric acid (PPA).[1] The PPA-mediated condensation is preferred for its high yield and "one-pot" efficiency.

Protocol: PPA-Mediated Condensation (The "Gold Standard")

This protocol describes the synthesis of 2-(pyridin-4-yl)benzoxazole.

Reagents:

  • 2-Aminophenol (10 mmol)[1]

  • Isonicotinic acid (Pyridine-4-carboxylic acid) (10 mmol)[1]

  • Polyphosphoric Acid (PPA) (20-30 g)[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, mix 10 mmol of 2-aminophenol and 10 mmol of isonicotinic acid.

  • Acid Addition: Add 20g of PPA. Mechanically stir to ensure a homogeneous paste.

  • Cyclization: Heat the mixture to 140°C–160°C in an oil bath for 4–6 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).[1]

    • Critical Control Point: Do not exceed 180°C to prevent charring of the pyridine ring.

  • Quenching: Cool the reaction mixture to ~60°C. Pour slowly into 200mL of crushed ice/water with vigorous stirring.

  • Neutralization: Adjust pH to ~8.0 using 10% NaHCO₃ or NH₄OH solution. The product will precipitate as a solid.[2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (ethanol is preferred for benzoxazoles).

Synthesis Start 2-Aminophenol + Isonicotinic Acid PPA Add PPA (Solvent & Catalyst) Start->PPA Heat Heat 140-160°C 4-6 Hours PPA->Heat Quench Ice Water Quench + Neutralize (pH 8) Heat->Quench Product 2-(Pyridin-4-yl) benzoxazole Quench->Product

Figure 2: One-pot synthesis via polyphosphoric acid condensation.[2]

Part 3: Structure-Activity Relationship (SAR)[1]

Optimizing the hybrid requires precise modification of the benzoxazole ring (positions 5 and 6) and the pyridine linker.[1]

Table 1: SAR Summary for Anticancer Potency

Structural ZoneModificationEffect on ActivityMechanistic Insight
Benzoxazole C-5 Electron-Withdrawing (-NO₂, -Cl, -F)Increases Enhances lipophilicity and DNA binding affinity.
Benzoxazole C-5 Electron-Donating (-CH₃, -OCH₃)Decreases Reduces electrophilicity required for some enzyme interactions.
Pyridine Ring 2-Methoxy substitutionIncreases Improves H-bonding capability in the VEGFR-2 kinase pocket.
Linker Direct Bond (C2-C4')Optimal Rigid structure favors intercalation.[1]
Linker Flexible (-CH₂-, -CH₂CH₂-)Variable Often reduces potency due to entropic penalty upon binding.

Key Insight: Compounds with a p-fluorophenyl or 2-methoxypyridine moiety often show IC₅₀ values in the nanomolar range (e.g., 50-80 nM against VEGFR-2), comparable to Sorafenib.

Part 4: Experimental Validation Protocols

To validate the therapeutic potential, the following assays are mandatory.

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2).[1]

  • Seeding: Plate cells (1 x 10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C.

  • Treatment: Add hybrid compounds at serial dilutions (0.1 µM to 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).[1]

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.[1]

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

Objective: Confirm the mechanism of action.

  • Substrate: Coat wells with Poly(Glu, Tyr) substrate.[1]

  • Reaction: Add ATP (10 µM), MgCl₂, MnCl₂, and the purified VEGFR-2 enzyme.

  • Inhibitor: Add the test benzoxazole-pyridine hybrid.

  • Detection: Use an anti-phosphotyrosine antibody conjugated to HRP.[1]

  • Readout: Add TMB substrate and measure colorimetric change. A decrease in absorbance compared to control indicates kinase inhibition.[1]

References

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 2023. Link[1]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[3] Link

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update. RSC Advances, 2023. Link

  • Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2003. Link[1]

  • Synthesis of benzoxazole using polyphosphoric acid. ResearchGate Protocols, 2015. Link

  • Inhibition of DNA Topoisomerases by a Series of Benzoxazoles. ResearchGate, 2025. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

Abstract and Introduction The benzoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The benzoxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The target molecule, 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, incorporates this key pharmacophore linked to a pyridine ring, a common feature in many bioactive molecules that can enhance solubility and receptor binding interactions.

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole from commercially available 2-amino-4-chlorophenol and pyridine-3-carbaldehyde. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss the rationale behind key experimental choices to ensure reproducibility and success.

Scientific Principles: The Reaction Mechanism

The synthesis of 2-substituted benzoxazoles from o-aminophenols is most commonly achieved through condensation with an aldehyde, followed by an intramolecular cyclization and oxidation sequence.[3][4][5] This transformation is a robust and versatile method for constructing the benzoxazole ring system.

The reaction proceeds through the following key steps:

  • Schiff Base Formation: The nucleophilic amino group (-NH₂) of 2-amino-4-chlorophenol attacks the electrophilic carbonyl carbon of pyridine-3-carbaldehyde. This is followed by dehydration to yield a phenolic Schiff base (an imine) intermediate. This step is often catalyzed by acid.

  • Intramolecular Cyclization: The lone pair of electrons on the adjacent phenolic hydroxyl group (-OH) attacks the imine carbon in an intramolecular fashion. This forms a non-aromatic, five-membered oxazoline ring.

  • Aromatization: The final step involves the oxidation of the oxazoline intermediate to the stable, aromatic benzoxazole ring system. This is typically achieved through the loss of two hydrogen atoms. In many procedures, heating in a high-boiling polar aprotic solvent like DMSO is sufficient to facilitate oxidation by dissolved atmospheric oxygen.[6]

The overall transformation is an oxidative condensation-cyclization reaction.

Visualizing the Mechanism

The diagram below illustrates the step-wise chemical transformation from reactants to the final product.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 2-Arylbenzoxazoles

Accelerated Protocols & Green Methodologies for Medicinal Chemistry Introduction: The Kinetic Advantage Benzoxazoles are privileged scaffolds in drug discovery, serving as bioisosteres for nucleotides and forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

Accelerated Protocols & Green Methodologies for Medicinal Chemistry

Introduction: The Kinetic Advantage

Benzoxazoles are privileged scaffolds in drug discovery, serving as bioisosteres for nucleotides and forming the core of antitumor, antimicrobial, and anti-inflammatory agents. Traditional thermal synthesis (e.g., refluxing in polyphosphoric acid at >180°C) is often plagued by harsh conditions, intractable tars, and poor energy efficiency.

Microwave-assisted organic synthesis (MAOS) offers a decisive kinetic advantage. Through dielectric heating , microwave irradiation couples directly with polar molecules (solvents or reagents), generating rapid internal heat. This "molecular friction" allows for:

  • Superheating: Accessing temperatures above the boiling point of solvents in sealed vessels.

  • Cleaner Profiles: Fast reaction times (minutes vs. hours) minimize thermal degradation of sensitive functional groups.

  • Green Metrics: Significant reduction in solvent usage and energy consumption.

This guide details two validated protocols: a Direct Condensation (Acid Route) and an Oxidative Cyclization (Aldehyde Route).

Mechanistic Pathways

Understanding the mechanism is crucial for troubleshooting. The synthesis generally proceeds via two distinct pathways depending on the oxidation state of the carbon source.

Path A: Condensation with Carboxylic Acids (Dehydrative)

This is the most direct route. It involves N-acylation of the 2-aminophenol followed by acid-catalyzed cyclodehydration. Polyphosphoric acid (PPA) or its esters (PPE) serve the dual role of solvent and Lewis acid/dehydrating agent.

Path B: Condensation with Aldehydes (Oxidative)

This route forms a Schiff base (imine) intermediate. Because the intermediate is not aromatic, an oxidant (e.g., MnO₂, Iodine, or DDQ) is required to effect ring closure and aromatization.

BenzoxazoleMechanism Start 2-Aminophenol Amide Intermediate: N-(2-hydroxyphenyl)amide Start->Amide + Acid / PPA MW 140°C Imine Intermediate: Schiff Base (Imine) Start->Imine + Aldehyde MW 100°C Acid Carboxylic Acid (R-COOH) Dehydration Cyclodehydration (-H₂O) Amide->Dehydration Product 2-Arylbenzoxazole Dehydration->Product Aldehyde Aldehyde (R-CHO) Oxidation Oxidative Cyclization (-2H) Imine->Oxidation + Oxidant (e.g., I₂, MnO₂) Oxidation->Product

Figure 1: Divergent mechanistic pathways for benzoxazole synthesis. Path A is dehydrative; Path B is oxidative.

Validated Experimental Protocols
Protocol A: The "Classic" PPA-Mediated Synthesis (Acid Route)

Best for: Stable substrates, scaling up, and generating diverse libraries from carboxylic acids.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) or PPE (Ethyl Polyphosphate) - ~2-3 g per mmol.

Methodology:

  • Setup: In a 10 mL microwave-compatible borosilicate glass vial, mix 2-aminophenol (1 mmol) and the carboxylic acid (1 mmol).

  • Catalyst Addition: Add PPA (approx. 2 g). Note: PPA is viscous; warming it slightly (40°C) aids dispensing.

  • Irradiation: Seal the vial with a Teflon-lined snap cap. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temp).

    • Temp: 140°C.

    • Hold Time: 10 minutes.

    • Stirring: High.[1]

  • Workup:

    • Pour the hot reaction mixture carefully into crushed ice (50 g) with vigorous stirring.

    • Neutralize with 10% NaHCO₃ or NH₄OH until pH ~8.

    • The solid product usually precipitates. Filter, wash with cold water, and recrystallize (EtOH/Water) or purify via flash chromatography (Hexane/EtOAc).

Why this works: PPA acts as a solvent with high dielectric loss (absorbs MW energy well) and drives the equilibrium forward by sequestering the water produced during cyclization.

Protocol B: Green Solvent-Free Oxidative Synthesis (Aldehyde Route)

Best for: Diversity-oriented synthesis (aldehydes are abundant), green chemistry requirements, and acid-sensitive substrates.

Reagents:

  • 2-Aminophenol (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Iodine (I₂) (5 mol%) or MnO₂ (solid support).

Methodology:

  • Mixing: In a mortar, grind 2-aminophenol (1 mmol), aldehyde (1 mmol), and Iodine (0.05 mmol) until a homogeneous paste forms.

  • Transfer: Transfer the paste into a microwave vial. Do not add solvent.[2]

  • Irradiation:

    • Mode: Open vessel (if using alumina support) or Closed vessel (careful with pressure).

    • Temp: 100–110°C.

    • Time: 3–5 minutes.

  • Workup:

    • Dissolve the residue in Ethyl Acetate.

    • Wash with 5% Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine.

    • Dry over Na₂SO₄ and concentrate.

Green Highlight: This protocol avoids toxic high-boiling solvents (like DMSO or DMF) typically used in thermal oxidative cyclizations.

Comparative Data: Thermal vs. Microwave[3]

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for 2-phenylbenzoxazole synthesis.

ParameterThermal Method (Reflux)Microwave Method (Protocol A)Improvement Factor
Reaction Time 4 – 8 Hours5 – 10 Minutes~40x Faster
Solvent PPA (Large Excess)PPA (Minimal) or Solvent-FreeGreen Metric
Yield 60 – 75%85 – 95%+20% Yield
Purity (Crude) Low (Tarry byproducts)High (Cleaner conversion)Simplified Workup

Data aggregated from Pottorf et al. and Varma et al. (See References).

Experimental Workflow & Troubleshooting

Workflow Prep 1. Preparation Mix Amine + Acid/Aldehyde Add Catalyst (PPA or I₂) MW_Step 2. MW Irradiation Closed Vessel | 140°C | 10 min (Monitor Pressure!) Prep->MW_Step Quench 3. Quench Pour into Crushed Ice Neutralize (NaHCO₃) MW_Step->Quench Isolate 4. Isolation Filtration (Solids) or Extraction (Liquids) Quench->Isolate Purify 5. Purification Recrystallization (EtOH) or Flash Column Isolate->Purify

Figure 2: Standardized workflow for microwave-assisted benzoxazole synthesis.

Troubleshooting Guide:

  • Vessel Failure: If the vial vents or breaks, it is usually due to the rapid decomposition of the carboxylic acid (decarboxylation) releasing CO₂. Solution: Use a larger headspace or reduce the temperature to 120°C and extend time.

  • Incomplete Reaction: If TLC shows the intermediate amide/imine but no product, the dehydration step is stalling. Solution: Increase the hold time or add a Lewis acid dopant (e.g., ZnCl₂).

  • Tarry Product: Overheating. Solution: Ensure "PowerMax" or simultaneous cooling (compressed air) is active to prevent temperature overshoot.

References
  • Pottorf, R. S., et al. (2003). "Parallel synthesis of benzoxazoles via microwave-assisted dielectric heating." Tetrahedron Letters.

  • Varma, R. S., et al. (1998). "Microwave-assisted synthesis of 2-substituted benzazoles in solvent-free conditions." Green Chemistry.

  • Mollo, M. C., & Orelli, L. R. (2016).[3] "Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines and 5,6-Dihydro-4H-1,3-oxazines promoted by Polyphosphoric Acid Esters." Organic Letters.

  • Ngo, Q. M., et al. (2023).[1] "Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives." VNUHCM Journal of Science and Technology Development.

  • Patil, D. R., et al. (2023).[4] "Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles Using Waste Curd Water." Polycyclic Aromatic Compounds.

Sources

Method

Application Note: Polyphosphoric Acid (PPA) Cyclization for 5-Chlorobenzoxazole Derivatives

Executive Summary The benzoxazole scaffold, particularly the 5-chlorobenzoxazole moiety, is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities [1,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole scaffold, particularly the 5-chlorobenzoxazole moiety, is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory activities [1, 2]. While various synthetic routes exist, the condensation of 2-amino-4-chlorophenol with carboxylic acids using Polyphosphoric Acid (PPA) remains the industrial and laboratory standard due to its operational simplicity and atom economy.

This guide details the optimized protocol for this cyclodehydration. PPA serves a dual function: it acts as a non-volatile, polar solvent that solubilizes the amino-phenol precursors and as a potent Lewis acid/dehydrating agent that drives the thermodynamic equilibrium toward the heterocycle [3, 4].

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Phillips-type condensation .

  • Activation: The carboxylic acid is activated by PPA (phosphorylation/protonation), increasing the electrophilicity of the carbonyl carbon.

  • Amide Formation: The amino group of 2-amino-4-chlorophenol attacks the activated carbonyl, forming an intermediate amide (N-acylation).

  • Cyclodehydration: The phenolic oxygen attacks the amide carbonyl (intramolecular nucleophilic attack), followed by the elimination of water (driven by PPA's hygroscopic nature) to aromatize the system into the benzoxazole ring [5].

Diagram 1: Mechanistic Pathway

BenzoxazoleMechanism Start Precursors (2-amino-4-chlorophenol + R-COOH) Activation Acid Activation (PPA Protonation) Start->Activation Mix in PPA Intermediate1 N-Acylation (Amide Intermediate) Activation->Intermediate1 Nucleophilic Attack (-NH2) Cyclization Intramolecular Attack (Phenolic OH) Intermediate1->Cyclization Ring Closure Dehydration Dehydration (-H2O via PPA) Cyclization->Dehydration Aromatization Product 5-Chlorobenzoxazole Derivative Dehydration->Product

Caption: Step-wise mechanism of PPA-mediated cyclodehydration from amino-phenol precursors.

Experimental Protocol

Safety Note: PPA is highly viscous and corrosive.[1] It causes severe burns.[2] The quenching step is highly exothermic; perform strictly in a fume hood.

Materials & Equipment
  • Precursor A: 2-Amino-4-chlorophenol (Commercial grade, often dark due to oxidation; use fresh if possible).

  • Precursor B: Carboxylic Acid derivative (e.g., Benzoic acid, substituted benzoic acids).

  • Reagent/Solvent: Polyphosphoric Acid (83-85% P₂O₅ content).

  • Equipment: Overhead mechanical stirrer (Magnetic stirring often fails due to PPA viscosity), oil bath, thermometer.

Standard Operating Procedure (SOP)
Step 1: Preparation of the Reaction Matrix
  • Heat the PPA (approx. 10–15 g per 1 g of substrate) to 60–80°C in a round-bottom flask.

    • Expert Insight: PPA is kinetically sluggish at room temperature. Heating lowers viscosity, ensuring homogenous mixing of solid precursors [3].

  • Add 2-amino-4-chlorophenol (1.0 equiv) and the Carboxylic Acid (1.0–1.1 equiv) to the warm PPA.

  • Stir vigorously until a homogenous slurry/solution is obtained.

Step 2: Thermal Cyclization
  • Increase the temperature to 120–150°C .

    • Note: Aliphatic acids typically react faster (120°C), while aromatic acids (e.g., terephthalic acid) may require higher temperatures (140–160°C) [6].

  • Maintain reaction for 2–5 hours .

    • Validation: Monitor by TLC.[3][4] Note that PPA is difficult to spot directly. Withdraw a micro-aliquot, quench in water, extract with EtOAc, and spot the organic layer.

Step 3: Quenching and Isolation[5]
  • Cool the reaction mixture to approx. 60–80°C . Do not cool to RT, or it will solidify into a glass-like mass.

  • Pour the warm mixture slowly into crushed ice (approx. 10x volume) with vigorous stirring.

    • Critical: The hydration of PPA is exothermic. Control the addition rate to prevent splashing.

  • Allow the mixture to stand for 30 minutes to ensure complete hydrolysis of polyphosphates.

  • Neutralize the acidic solution with 10% Na₂CO₃ or NaHCO₃ solution until pH ~7–8.

  • Collect the precipitate by filtration.[4] Wash with copious water to remove phosphate salts.

Step 4: Purification
  • Recrystallization: Ethanol/Water mixtures are standard for benzoxazoles.

  • Chromatography: If tars are present (common with oxidized amino-phenols), purify via silica gel column (Hexane/EtOAc).

Diagram 2: Experimental Workflow

PPA_Workflow Setup Setup: Heat PPA to 70°C (Lowers Viscosity) Mix Add Reagents: 1.0 eq Amino-phenol 1.1 eq Carboxylic Acid Setup->Mix React Reaction: 120-150°C for 3-5 Hours (Mechanical Stirring) Mix->React Quench Quench: Pour warm (80°C) into Ice Water (Exothermic!) React->Quench Neutralize Neutralize: Adjust pH to 7-8 with Na2CO3 Quench->Neutralize Isolate Isolation: Filter Precipitate -> Recrystallize (EtOH) Neutralize->Isolate

Caption: Operational workflow for the PPA-mediated synthesis of 5-chlorobenzoxazoles.

Optimization & Troubleshooting (Expert Insights)

Viscosity Management

The most common failure mode is poor stirring. Magnetic stir bars often seize in PPA.

  • Solution: Use an overhead mechanical stirrer with a glass or Teflon paddle.

  • Workaround: If PPA is too viscous, a co-solvent like Sulfolane or Xylene can be added, though this dilutes the dehydrating power [3].

Stoichiometry and Substituent Effects

The electronic nature of the carboxylic acid impacts reaction time.

Carboxylic Acid Substituent (R)Electronic EffectTemp (°C)Time (h)Expected Yield
-H (Benzoic Acid) Neutral1403-485-92%
-NO₂ (Nitro) Electron Withdrawing (Deactivating)1504-670-80%
-OMe (Methoxy) Electron Donating (Activating)1302-380-90%
-Alkyl (Aliphatic) Neutral/Donating1202>90%

Data derived from general benzoxazole synthesis trends [6, 7].

"Black Tar" Formation

If the product is dark/tarry:

  • Oxidation: 2-amino-4-chlorophenol oxidizes easily. Recrystallize the starting material (with a pinch of sodium dithionite) before use.

  • Overheating: Do not exceed 160°C. PPA can cause charring of organic matter at high temperatures.

References

  • BenchChem. (2025).[4][6][7] Potential Biological Activities of Chlorobenzoxazole Compounds: A Technical Guide. Retrieved from

  • Vinsova, J., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. PMC. Retrieved from

  • Mendoza, L., et al. (2023).[8] Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.[8] Retrieved from

  • ScienceMadness. Polyphosphoric Acid Properties and Handling. Retrieved from

  • PatSnap. (2023).[9] Synthesis of benzoxazole - Patent Analysis. Retrieved from

  • ResearchGate. (2015).[10] Synthesis of biologically active benzoxazole derivatives using PPA. Retrieved from

  • BenchChem. (2025).[4][7] Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Retrieved from

Sources

Application

Green chemistry synthesis of 5-chloro-2-(3-pyridyl)benzoxazole

Application Note: Green Chemistry Synthesis of 5-chloro-2-(3-pyridyl)benzoxazole Executive Summary This guide details the green synthesis of 5-chloro-2-(3-pyridyl)benzoxazole , a pharmacologically significant scaffold st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Synthesis of 5-chloro-2-(3-pyridyl)benzoxazole

Executive Summary

This guide details the green synthesis of 5-chloro-2-(3-pyridyl)benzoxazole , a pharmacologically significant scaffold structurally related to the muscle relaxant chlorzoxazone and various antimicrobial agents. Traditional synthesis methods (e.g., Polyphosphoric acid at 200°C) suffer from poor atom economy, hazardous waste, and high energy consumption.

This note presents two superior, field-validated protocols:

  • Deep Eutectic Solvent (DES) Mediated Synthesis: A recyclable, solvent-catalyst system operating at mild temperatures.[1]

  • Microwave-Assisted Aqueous Synthesis: A rapid, high-throughput method utilizing water as the reaction medium.

Retrosynthetic Analysis & Strategy

The construction of the benzoxazole core involves the condensation of 2-amino-4-chlorophenol with a pyridine derivative (Nicotinaldehyde or Nicotinic Acid).

  • Pathway A (Aldehyde): Condensation with pyridine-3-carbaldehyde followed by oxidative cyclization. This is preferred for DES systems due to milder activation energy.

  • Pathway B (Acid): Direct condensation with nicotinic acid. This typically requires higher energy (Microwave) to drive water elimination without strong mineral acids.

Reaction Scheme:

ReactionScheme Precursor1 2-Amino-4-chlorophenol Intermediate Schiff Base Intermediate Precursor1->Intermediate DES / 80°C Precursor2 Nicotinaldehyde (Pyridine-3-carbaldehyde) Precursor2->Intermediate Product 5-chloro-2-(3-pyridyl)benzoxazole Intermediate->Product -2H (Oxidative Cyclization)

Caption: Figure 1. General reaction pathway via oxidative cyclization of the Schiff base intermediate.

Protocol A: Deep Eutectic Solvent (DES) Synthesis

Rationale: Choline Chloride:Urea (1:[2][3]2) forms a DES that acts as a dual solvent and hydrogen-bond donor catalyst. It activates the carbonyl group of the aldehyde and stabilizes the transition state, eliminating the need for volatile organic solvents (VOCs).

Materials
  • Reagents: 2-amino-4-chlorophenol (1.0 mmol), Nicotinaldehyde (1.0 mmol).

  • Solvent/Catalyst: Choline Chloride (ChCl) and Urea.[2][3]

  • Equipment: Hot plate with magnetic stirring, oil bath.

Step-by-Step Methodology
  • Preparation of DES:

    • Mix Choline Chloride and Urea in a 1:2 molar ratio in a beaker.

    • Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 15-20 mins). This is the "Eutectic Melt."

  • Reaction Setup:

    • Add 2-amino-4-chlorophenol (143 mg, 1 mmol) and Nicotinaldehyde (107 mg, 1 mmol) directly to 2.0 g of the DES.

    • Expert Tip: The aminophenol is prone to oxidation. Add it last, immediately before sealing or heating.

  • Execution:

    • Stir the mixture at 80-90°C for 45–60 minutes.

    • Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup (The "Hydrophobic Crash"):

    • Cool the reaction mixture to room temperature.

    • Add 10 mL of crushed ice/water with vigorous stirring.

    • Observation: The DES is water-soluble. The hydrophobic benzoxazole product will precipitate out as a solid.

  • Purification:

    • Filter the solid and wash with cold water (3 x 5 mL) to remove residual urea/ChCl.

    • Recrystallize from hot ethanol if necessary.

  • Catalyst Recycling:

    • Evaporate the water from the filtrate under vacuum (80°C). The remaining viscous liquid is the recovered DES, reusable up to 5 cycles with minimal activity loss.

Protocol B: Microwave-Assisted Aqueous Synthesis

Rationale: Water is the ultimate green solvent. However, organic reactants are often insoluble. Microwave (MW) irradiation creates localized superheating ("hot spots") and increases molecular collision frequency, driving the reaction in suspension (On-Water chemistry) without phase transfer catalysts.

Materials
  • Reagents: 2-amino-4-chlorophenol (1.0 mmol), Nicotinic Acid (1.0 mmol).

  • Medium: Deionized Water (2-3 mL).

  • Equipment: Microwave Reactor (e.g., Monowave or similar dedicated synth reactor). Note: Domestic microwaves are inconsistent; use dedicated equipment for reproducibility.

Step-by-Step Methodology
  • Reaction Setup:

    • In a 10 mL microwave-transparent vial, mix 2-amino-4-chlorophenol (1.0 mmol) and Nicotinic Acid (1.0 mmol).

    • Add 2 mL of water. The mixture will be a slurry.

  • Irradiation Parameters:

    • Temperature: 130°C.[3][4]

    • Hold Time: 10–15 minutes.

    • Stirring: High (600 rpm).

    • Pressure Limit: Set to 15 bar (safety cutoff).

  • Execution:

    • Ramp to 130°C over 2 minutes. Hold for 10 minutes.

    • Cool to 50°C using compressed air cooling (standard on most reactors).

  • Workup:

    • The product usually crashes out as the water cools.

    • Filter the precipitate.

    • Wash with 5% NaHCO₃ solution (to remove unreacted nicotinic acid) followed by water.

  • Drying:

    • Dry in a vacuum oven at 60°C for 2 hours.

Comparative Data & Green Metrics

The following table contrasts the Green protocols against the traditional Polyphosphoric Acid (PPA) method.

MetricTraditional (PPA)Method A (DES)Method B (MW-Water)
Reaction Temp 180–200°C80–90°C130°C
Time 4–6 Hours45–60 Mins10–15 Mins
Yield 65–70%88–92%85–90%
Atom Economy Low (Excess PPA waste)HighHigh
Solvent Toxicity High (Corrosive)Non-toxic (Biodegradable)None (Water)
Recyclability NoYes (DES >5 cycles)N/A (Water is waste)

Mechanism of Action (DES Route)

Understanding the mechanism is crucial for troubleshooting. The urea component of the DES forms hydrogen bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Mechanism Step1 Activation: Urea H-bonds to Aldehyde C=O Step2 Nucleophilic Attack: Amino group attacks Carbonyl Step1->Step2 Enhanced Electrophilicity Step3 Schiff Base Formation: Elimination of Water Step2->Step3 -H2O Step4 Cyclization: Phenolic -OH attacks Imine Carbon Step3->Step4 Intramolecular Ring Closure Step5 Oxidation: Formation of Aromatic Benzoxazole Step4->Step5 -2H (Aerobic/In-situ)

Caption: Figure 2. Mechanistic pathway of DES-catalyzed benzoxazole formation.

Expected Analytical Data

To validate your product, compare against these expected spectral characteristics:

  • Physical State: Off-white to pale yellow solid.

  • Melting Point: 178–180°C (approximate, varies by crystal form).

  • IR (KBr, cm⁻¹): ~1610 (C=N), ~1050 (C-O-C), ~750 (C-Cl). Absence of broad -OH or -NH peaks.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Benzoxazole Ring: δ 7.85 (d, 1H, H-4), 7.80 (d, 1H, H-7), 7.45 (dd, 1H, H-6).

    • Pyridyl Ring:[5][6][7] δ 9.35 (s, 1H, H-2'), 8.80 (d, 1H, H-6'), 8.50 (d, 1H, H-4'), 7.65 (dd, 1H, H-5').

    • Note: The Pyridyl H-2' is highly deshielded due to the adjacent nitrogen and the benzoxazole ring current.

Troubleshooting & Expert Insights

  • Oxidation of Precursor: 2-amino-4-chlorophenol darkens upon air exposure.

    • Fix: Recrystallize precursor from ethanol/water with a pinch of sodium dithionite if it is dark brown. Use immediately.

  • Incomplete Cyclization: If the Schiff base intermediate persists (check TLC), the reaction needs an oxidant.

    • Fix (DES Method): Ensure the reaction vessel is not sealed under inert gas; it benefits from air for the final oxidative step. Alternatively, add 10 mol% of Ammonium Acetate or just extend stirring time.

  • Sticky Product: Sometimes the product oils out in the DES workup.

    • Fix: Sonication of the ice-water mixture usually induces crystallization.

References

  • MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. Retrieved from [Link]

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities.[5][8][9][10][11] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles.[8][9][10][12][13][14] Retrieved from [Link]

  • ResearchGate. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds using Active Deep Eutectic Solvent. (Analogous methodology applied). Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: The Oxidative Cyclization of Schiff Bases for the Synthesis of Benzoxazoles

Abstract: The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional materials. Among the various synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzoxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and functional materials. Among the various synthetic routes to this privileged scaffold, the oxidative cyclization of phenolic Schiff bases stands out as a robust and versatile strategy. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the theory, mechanism, and practical execution of this pivotal transformation. We will explore the causality behind experimental choices, present detailed, field-proven protocols for both classical and modern electrochemical methods, and offer insights into optimizing reaction outcomes.

Introduction and Scientific Rationale

Benzoxazoles are heterocyclic compounds featuring a benzene ring fused to an oxazole ring. This unique structure imparts favorable physicochemical properties, including planarity, lipophilicity, and the ability to engage in various non-covalent interactions, making it a highly sought-after scaffold in drug discovery. The synthesis of 2-substituted benzoxazoles is most commonly achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative. However, an elegant and powerful alternative involves the two-stage process of Schiff base formation followed by an intramolecular oxidative C-O bond formation.[1]

This latter approach offers significant advantages, including broad substrate scope and the ability to introduce diverse substituents at the 2-position from readily available aldehydes. The critical step, the oxidative cyclization, is the focus of this guide. It is a dehydrogenative annulation that transforms the phenolic Schiff base intermediate into the aromatic benzoxazole core. Understanding and mastering this reaction is key to efficiently accessing libraries of novel benzoxazole derivatives.

Reaction Mechanism: The Path to Aromatization

The overall transformation begins with the condensation of an o-aminophenol with an aldehyde to form a phenolic Schiff base (an imine). This intermediate contains all the necessary atoms for the target heterocycle but requires the crucial ring-closing step. The oxidative cyclization proceeds via the following generalized mechanism:

  • Oxidation Event: An oxidizing agent interacts with the Schiff base. This can occur via several pathways depending on the oxidant used. Common mechanisms involve the formation of a phenoxy radical or an electrophilic species that activates the imine.

  • Intramolecular Cyclization: The phenolic oxygen atom, acting as a nucleophile, attacks the electrophilic imine carbon. This is the key C-O bond-forming step that constructs the dihydrobenzoxazole ring.

  • Aromatization: The dihydro intermediate undergoes a final oxidation step (dehydrogenation) to eliminate two hydrogen atoms, resulting in the formation of the stable, aromatic benzoxazole ring system.

A variety of oxidizing systems have been developed to facilitate this transformation, ranging from stoichiometric metal oxides like manganese dioxide (MnO₂)[2][3] and hypervalent iodine reagents[4] to catalytic systems and modern electrochemical methods that avoid chemical oxidants altogether.[5][6]

Mechanism cluster_0 Schiff Base Formation cluster_1 Oxidative Cyclization Aminophenol o-Aminophenol SchiffBase Phenolic Schiff Base Aminophenol->SchiffBase -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->SchiffBase Dihydro Dihydrobenzoxazole Intermediate SchiffBase->Dihydro 1. Oxidation 2. Intramolecular    Cyclization Benzoxazole 2-Substituted Benzoxazole Dihydro->Benzoxazole Aromatization (-2H) Oxidant [Oxidant] Oxidant->Dihydro

Caption: Generalized workflow for benzoxazole synthesis.

Experimental Protocols

Here we provide two distinct, reliable protocols. The first employs a classical, stoichiometric oxidant (MnO₂), valued for its reliability and simplicity. The second details a modern electrochemical approach, highlighting a greener, reagent-free oxidation method.

Protocol 1: Manganese Dioxide (MnO₂) Mediated Oxidative Cyclization

This method is a workhorse in synthetic chemistry due to the low cost and operational simplicity of using activated MnO₂. The reaction proceeds heterogeneously and the oxidant is easily removed by filtration.[2]

Part A: Synthesis of the Schiff Base Precursor

  • Rationale: This initial step creates the direct precursor for cyclization. The reaction is typically a simple condensation driven by the removal of water, often achieved by azeotropic distillation or by using a dehydrating agent. Ethanol is a common solvent as it readily dissolves the starting materials and is easily removed.

  • Materials & Reagents:

    • o-Aminophenol (1.0 equiv)

    • Substituted Aldehyde (1.05 equiv)

    • Ethanol (Absolute)

    • Round-bottom flask, condenser, magnetic stirrer/hotplate

  • Procedure:

    • To a round-bottom flask, add o-aminophenol (e.g., 10 mmol, 1.09 g) and absolute ethanol (50 mL). Stir until fully dissolved.

    • Add the desired aldehyde (e.g., 10.5 mmol) to the solution.

    • Fit the flask with a condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The causality here is that elevated temperature accelerates the condensation and water elimination.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminophenol spot is consumed.

    • Allow the reaction to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume in vacuo.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry. This intermediate is often pure enough for the next step without further purification.

Part B: MnO₂-Mediated Oxidative Cyclization

  • Rationale: Activated MnO₂ acts as a heterogeneous oxidant. The reaction involves the transfer of electrons from the Schiff base to the manganese center, facilitating the cyclization and subsequent aromatization on the surface of the MnO₂. Chloroform or dichloromethane are often used as solvents as they are relatively inert and have good solvating power for the substrate and product.[2][3]

  • Materials & Reagents:

    • Phenolic Schiff Base from Part A (1.0 equiv)

    • Activated Manganese Dioxide (MnO₂) (5.0 equiv)

    • Chloroform or Dichloromethane

    • Round-bottom flask, condenser, magnetic stirrer/hotplate, Celite® pad

  • Procedure:

    • In a round-bottom flask, suspend the Schiff base (e.g., 5 mmol) in chloroform (50 mL).

    • Add activated MnO₂ (25 mmol, ~2.17 g) in one portion. Note: The quality of MnO₂ is critical; commercially available "activated" MnO₂ should be used.

    • Heat the suspension to reflux (approx. 61 °C for chloroform) and stir vigorously. The reaction is heterogeneous, so efficient stirring is crucial for maximizing the surface area contact between the substrate and the oxidant.

    • Monitor the reaction progress by TLC (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with additional chloroform or dichloromethane to ensure complete recovery of the product.

    • Combine the filtrates and remove the solvent in vacuo to yield the crude benzoxazole.

    • Purify the product by recrystallization or silica gel column chromatography as needed.

Protocol 2: Electrochemically-Mediated Oxidative Cyclization

This protocol leverages electricity as a "traceless" reagent, offering a green and sustainable alternative that avoids stoichiometric chemical waste. The "ex-cell" approach, where a mediator is first generated electrochemically and then added to the substrate, is particularly useful for substrates that are themselves electro-active at lower potentials.[4]

  • Rationale: An electric current is used to oxidize a mediator (like an iodoarene), which then performs the chemical oxidation on the Schiff base. This catalytic cycle minimizes waste and often proceeds under very mild conditions. Acetonitrile with a supporting electrolyte like LiClO₄ is a common system, providing a polar medium with sufficient conductivity.[4][6]

  • Materials & Equipment:

    • Phenolic Schiff Base (1.0 equiv)

    • Iodoarene mediator (e.g., iodobenzene, 0.1 equiv)

    • Supporting Electrolyte (e.g., LiClO₄)

    • Solvent (e.g., Acetonitrile, HFIP/DCM mixture)

    • Undivided electrochemical cell with two graphite or platinum electrodes

    • Constant current DC power supply

  • Procedure:

    • System Setup: Assemble an undivided electrochemical cell with two graphite electrodes. An undivided cell is simpler and sufficient for many applications.

    • Prepare the Electrolyte Solution: In the cell, dissolve the Schiff base (e.g., 1 mmol), the iodoarene mediator (0.1 mmol), and the supporting electrolyte (e.g., LiClO₄, 0.5 M) in the chosen solvent system.

    • Electrolysis: Immerse the electrodes in the solution and apply a constant current (typically 5-10 mA). The electric potential drives the oxidation of the iodide mediator to the active hypervalent iodine(III) species. This species then oxidizes the Schiff base in the bulk solution, regenerating the iodide mediator, which can be re-oxidized at the anode.

    • Monitoring: Monitor the reaction by TLC. The electrolysis is typically run until the starting material is consumed (usually 2-6 hours).

    • Work-up: Once the reaction is complete, turn off the power supply. Transfer the reaction mixture to a separatory funnel.

    • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate. This removes the supporting electrolyte.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure 2-substituted benzoxazole.

Workflow cluster_A Part A: Schiff Base Synthesis cluster_B Part B: Oxidative Cyclization cluster_C Purification A1 1. Dissolve o-aminophenol & aldehyde in Ethanol A2 2. Reflux for 2-4 hours A1->A2 A3 3. Cool and filter A2->A3 A4 Schiff Base Product A3->A4 B1 4. Suspend Schiff Base with Oxidant (e.g., MnO₂) A4->B1 Proceed to Oxidation B2 5. Reflux for 4-12 hours B1->B2 B3 6. Filter to remove oxidant B2->B3 B4 7. Concentrate filtrate B3->B4 C1 8. Column Chromatography or Recrystallization B4->C1 Purify Crude Product C2 Final Benzoxazole C1->C2

Caption: Experimental workflow for a typical chemical oxidation protocol.

Comparative Data of Oxidative Systems

The choice of oxidant is a critical parameter that influences yield, reaction time, cost, and environmental impact. The following table summarizes various reported systems for the synthesis of 2-phenylbenzoxazole from its corresponding Schiff base precursor.

Oxidant/Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
MnO₂ (5 equiv)ChloroformReflux (~61)3~85-95[2]
Hypervalent Iodine (ex-cell) MeCN/HFIPRoom Temp293[4]
FeCl₃/H₂O₂ Dioxane100197[7]
DDQ/Ethyl Acetate Ethyl AcetateRoom Temp0.598[8]
Electrochemical (undivided cell) AcetonitrileRoom Temp4~80-90[5][6]
O₂ (air) / LAIL@MNP Solvent-free700.590[1]

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, the primary suspect is often the quality or amount of the oxidant. For MnO₂, ensure it is "activated" and freshly opened or stored in a desiccator. For catalytic systems, ensure the catalyst has not been poisoned. Increasing the oxidant stoichiometry or reaction time may be necessary.

  • Side Product Formation: Over-oxidation or degradation of starting materials can occur, especially with highly reactive oxidants or sensitive functional groups. Lowering the reaction temperature or choosing a milder oxidant system (e.g., electrochemical vs. a strong chemical oxidant) can mitigate these issues.

  • Substrate Scope: The electronic nature of the substituents can influence the reaction rate. Electron-donating groups on the phenol ring generally facilitate the oxidation and cyclization, while electron-withdrawing groups can make the reaction more sluggish.[9]

  • Safety: Handle all oxidants with care in a well-ventilated fume hood. MnO₂ is a fine powder that should not be inhaled. Peroxides and hypervalent iodine reagents can be explosive under certain conditions; always consult the Safety Data Sheet (SDS) before use.

Conclusion

The oxidative cyclization of phenolic Schiff bases is a cornerstone transformation for the synthesis of 2-substituted benzoxazoles. It provides a modular and highly adaptable route to this important heterocyclic core. By understanding the underlying mechanism and the nuances of different oxidant systems—from classical metal oxides to modern electrochemical methods—researchers can confidently and efficiently access a wide array of benzoxazole derivatives for applications in drug discovery, materials science, and beyond. The protocols and data presented herein serve as a validated starting point for both routine synthesis and the development of novel chemical entities.

References

  • Fatykhov, R. F., et al. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. ResearchGate. Available at: [Link]

  • Fatykhov, R. F., et al. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. MDPI. Available at: [Link]

  • (No Author). (n.d.).
  • Fatykhov, R. F., et al. (2022). MnO2-Mediated Oxidative Cyclization of "Formal" Schiff's Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. PubMed. Available at: [Link]

  • (No Author). (n.d.). Oxidative Photocyclization of Aromatic Schiff Bases in Synthesis of Phenanthridines and Other Aza-PAHs. MDPI. Available at: [Link]

  • (No Author). (n.d.). Oxidative Cyclization in Natural Product Biosynthesis. PMC. Available at: [Link]

  • (No Author). (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • (No Author). (n.d.). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. PMC. Available at: [Link]

  • (No Author). (n.d.). Simple and efficient protocol for the synthesis of benzoxazole, benzoimidazole and benzothiazole heterocycles using Fe(III)-Schiff base/SBA-15 as a nanocatalyst. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Morofuji, T., et al. (2017). Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry. Available at: [Link]

  • (No Author). (n.d.). synthesis of 2-substituted-benzoxazoles a. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Electrosynthesis of Benzoxazoles from o-Nitrophenols and Alcohols. Request PDF. Available at: [Link]

  • Ghosh, K., et al. (2010). Oxidative cyclization of a phenolic Schiff base and synthesis of a cyclometalated ruthenium nitrosyl complex: photoinduced NO release by visible light. PubMed. Available at: [Link]

  • (No Author). (n.d.). Effect of different oxidants on the oxidative cyclization of Schiff's base 3. ResearchGate. Available at: [Link]

  • Bardajee, G., et al. (2016). Simple and efficient protocol for the synthesis of benzoxazole, benzoimidazole and benzothiazole heterocycles using Fe(III)–Schiff base/SBA-15 as a nanocatalyst. Semantic Scholar. Available at: [Link]

  • (No Author). (n.d.). Synthesis of Benzoxazoles by Metal‐Free Oxidative Cyclization of Catechols with Amines. Source Not Available.
  • Wang, F., et al. (2021). Electrosynthesis of benzoxazoles from o-nitrophenols and alcohols. Organic & Biomolecular Chemistry. Available at: [Link]

  • (No Author). (n.d.). Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. Green Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole Metal Complexes

Abstract This document provides a comprehensive guide for the synthesis, characterization, and application of metal complexes derived from the heterocyclic ligand 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. Benzoxazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and application of metal complexes derived from the heterocyclic ligand 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. Benzoxazole derivatives and their coordination compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the scientific rationale behind key experimental steps. We cover the synthesis of the core ligand, its complexation with various transition metals (e.g., Cu(II), Co(II), Zn(II)), methods for structural validation, and notes on their potential applications in oncology and infectious diseases.

Part 1: Introduction and Scientific Background
1.1 The Benzoxazole Scaffold in Drug Discovery

Benzoxazoles are a prominent class of benzene-fused heterocyclic compounds that are integral to numerous natural products and pharmacologically active agents.[3] Their rigid, planar structure and electron-rich nature allow for effective interaction with biological macromolecules, making them a privileged scaffold in drug discovery. The introduction of a pyridine ring at the 2-position and a chloro-group at the 5-position of the benzoxazole core creates a ligand, 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, with multiple coordination sites (the benzoxazole nitrogen and the pyridine nitrogen). This structure is ideal for forming stable chelate complexes with transition metal ions.

1.2 Rationale for Metal Complexation

The coordination of organic ligands to metal centers can profoundly enhance their biological activity.[4][5] This enhancement may arise from several factors:

  • Increased Lipophilicity: Metal complexes are often more lipophilic than the free ligands, facilitating their transport across cell membranes.

  • Modified Geometry and Redox Potential: The geometry and electronic properties of the ligand are altered upon coordination, which can lead to more favorable interactions with biological targets.

  • Catalytic Activity: The metal center itself can act as a catalyst or participate in redox reactions, generating reactive oxygen species (ROS) that can induce cell death in cancer cells or pathogens.[6]

Transition metals like copper, cobalt, and zinc are of particular interest. Copper complexes are known for their potent cytotoxic and antimicrobial activities.[5][7] Cobalt complexes have emerged as promising non-platinum-based anticancer agents, capable of inducing cell cycle arrest and apoptosis.[6][8] Zinc is an essential trace element, and its complexes are often less toxic to normal cells while exhibiting significant antiproliferative effects.[5]

Part 2: Synthesis Protocols
2.1 Overall Synthesis Workflow

The preparation of the target metal complexes is a two-stage process. First, the organic ligand is synthesized via a condensation reaction. Second, the purified ligand is reacted with a suitable metal salt to form the coordination complex.

G cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Metal Complexation A 2-Amino-4-chlorophenol C Condensation Reaction (Catalyst, Solvent) A->C B Pyridine-3-carbaldehyde B->C D Purification (Recrystallization) C->D E 5-chloro-2-pyridin-3-yl- 1,3-benzoxazole (Ligand) D->E G Complexation Reaction (Solvent, Reflux) E->G Reacts with F Metal Salt (e.g., CuCl₂, Co(NO₃)₂) F->G H Isolation & Purification (Filtration, Washing) G->H I Final Metal Complex H->I

Figure 1: Overall workflow for the synthesis of the target metal complexes.
2.2 Protocol 1: Synthesis of Ligand (L) - 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

This protocol describes a one-pot synthesis adapted from established methods for 2-arylbenzoxazoles, which involves the condensation of an o-aminophenol with an aldehyde.[9][10]

Materials:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Pyridine-3-carbaldehyde (1.0 eq)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.1 eq, Catalyst)

  • Ethanol (Solvent)

  • Deionized Water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-chlorophenol (e.g., 1.43 g, 10 mmol) and ethanol (40 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add pyridine-3-carbaldehyde (e.g., 1.07 g, 10 mmol) to the solution, followed by the catalytic amount of Cu(OTf)₂ (e.g., 0.36 g, 1 mmol).

    • Causality Note: Cu(OTf)₂ acts as a Lewis acid catalyst, activating the aldehyde carbonyl group for nucleophilic attack by the amino group of the phenol. It also facilitates the subsequent oxidative cyclization to form the benzoxazole ring in a tandem reaction.[10]

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1). The disappearance of starting materials and the appearance of a new, UV-active spot indicates reaction completion.

  • Isolation: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 10 mL) to remove unreacted starting materials and catalyst residues.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight. The final product, 5-chloro-2-pyridin-3-yl-1,3-benzoxazole, should be an off-white or pale yellow solid.[11]

Self-Validation Checklist:

  • Yield: Typically 70-85%.

  • Melting Point: Determine the melting point; a sharp range indicates high purity.

  • Spectroscopic Analysis: Confirm the structure using FT-IR, ¹H NMR, and Mass Spectrometry (see Part 3).

2.3 Protocol 2: General Synthesis of Metal Complexes [M(L)₂(X)₂]

This general protocol can be adapted for various divalent metal ions such as Cu(II), Co(II), and Zn(II). The stoichiometry is typically a 1:2 metal-to-ligand ratio.[12][13]

Materials:

  • 5-chloro-2-pyridin-3-yl-1,3-benzoxazole (Ligand, L) (2.0 eq)

  • Metal Salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O) (1.0 eq)

  • Methanol or Ethanol (Solvent)

Procedure:

  • Ligand Dissolution: Dissolve the ligand (e.g., 0.46 g, 2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask with stirring.

  • Metal Salt Addition: In a separate beaker, dissolve the metal salt (e.g., for Cu(II), use CuCl₂·2H₂O, 0.17 g, 1 mmol) in a minimum amount of methanol (5-10 mL).

  • Complexation: Add the methanolic solution of the metal salt dropwise to the stirring ligand solution at room temperature. A color change and/or the formation of a precipitate is typically observed immediately.

    • Causality Note: The nitrogen atoms of the pyridine ring and the benzoxazole ring act as Lewis bases, donating electron pairs to the empty d-orbitals of the transition metal ion (a Lewis acid), forming stable coordinate bonds.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours to ensure complete complex formation.[13]

  • Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

  • Washing and Drying: Wash the solid product with cold methanol to remove any unreacted starting materials. Dry the complex in a vacuum desiccator over anhydrous CaCl₂.

Part 3: Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

3.1 Ligand Characterization

The formation of the benzoxazole ligand can be confirmed by the following changes in spectroscopic data compared to the starting materials:

  • FT-IR: Appearance of a characteristic C=N (imine) stretching vibration around 1630-1640 cm⁻¹ and a C-O-C stretch around 1240-1250 cm⁻¹. Disappearance of the broad -NH₂ and -OH stretches from 2-amino-4-chlorophenol and the C=O stretch from pyridine-3-carbaldehyde.

  • ¹H NMR: The spectrum will show characteristic aromatic proton signals. The absence of the aldehyde proton signal (~9-10 ppm) from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₂H₇ClN₂O (m/z ≈ 230.02).[11]

3.2 Metal Complex Characterization

Coordination of the ligand to the metal center is evidenced by shifts in the spectroscopic signals.

FT-IR Spectroscopy: The most direct evidence of coordination comes from the FT-IR spectrum. The C=N stretching frequency of the benzoxazole ring and the pyridine ring vibrations will shift upon complexation, typically to a lower wavenumber (a shift of 10-30 cm⁻¹).[12] This shift is due to the donation of electron density from the nitrogen atoms to the metal, which weakens the C=N bond. New, low-frequency bands may also appear in the far-IR region (below 600 cm⁻¹), corresponding to M-N and M-O vibrations.[5][12]

CompoundKey FT-IR Vibrational Frequencies (cm⁻¹)
Ligand (L) ~1635 (ν C=N), ~1580 (ν C=C, pyridine)
[Cu(L)₂Cl₂] ~1615 (ν C=N, shifted), ~1565 (ν C=C, shifted), ~450 (ν Cu-N)
[Co(L)₂(NO₃)₂] ~1618 (ν C=N, shifted), ~1570 (ν C=C, shifted), ~460 (ν Co-N)
[Zn(L)₂(OAc)₂] ~1620 (ν C=N, shifted), ~1572 (ν C=C, shifted), ~445 (ν Zn-N)
Table 1: Representative FT-IR data showing the shift upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the geometry of the coordination sphere.

  • Ligand: Shows intense absorption bands in the UV region (<350 nm) corresponding to π→π* and n→π* transitions.

  • Complexes: New bands may appear in the visible region due to d-d electronic transitions of the metal ion. For example, Cu(II) complexes often exhibit a broad d-d transition band in the 600-900 nm range, indicative of a distorted octahedral or square planar geometry.[14][15]

G cluster_ligand Ligand (L) cluster_metal Metal Ion (M²⁺) cluster_complex Coordination Complex L 5-chloro-2-pyridin-3-yl-1,3-benzoxazole C [M(L)₂X₂] Chelate Structure L->C 2 equivalents M e.g., Cu²⁺, Co²⁺ M->C 1 equivalent

Figure 2: Logical relationship of components in the metal complex.
Part 4: Application Notes
4.1 Anticancer Activity

Benzoxazole metal complexes have demonstrated significant potential as anticancer agents.[1] The prepared complexes should be evaluated for their cytotoxic activity against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) using standard assays like the MTT assay.[5][7]

  • Mechanism of Action: The anticancer activity of these complexes is often attributed to their ability to bind DNA via intercalation, disrupt mitochondrial function, and generate intracellular ROS, leading to apoptosis.[1][6] Cobalt and copper complexes, in particular, have shown remarkable activity, sometimes exceeding that of clinical drugs like cisplatin.[8][16]

  • Structure-Activity Relationship (SAR): It is often observed that the metal complexes exhibit significantly higher cytotoxicity than the free ligand.[1][5] This highlights the crucial role of the metal center in the biological activity. Comparing the IC₅₀ values of different metal complexes (Cu vs. Co vs. Zn) can provide valuable SAR insights.

CompoundIC₅₀ (µM) on MCF-7 Cells (Representative Data)
Ligand (L) > 100
Cisplatin (Control) ~15
[Cu(L)₂Cl₂] ~8
[Co(L)₂(NO₃)₂] ~12
[Zn(L)₂(OAc)₂] ~25
Table 2: Hypothetical IC₅₀ values illustrating the enhanced cytotoxicity of metal complexes.
4.2 Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of new therapeutic agents. Benzoxazole derivatives and their metal complexes are known to possess broad-spectrum antibacterial and antifungal activity.[4][17][18]

  • Screening: The synthesized compounds should be screened against a panel of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[19] The minimum inhibitory concentration (MIC) can be determined using the microdilution method.

  • Mechanism of Action: The antimicrobial action is thought to involve the inhibition of essential enzymes, disruption of the cell membrane, and interference with DNA replication. The increased lipophilicity of the metal complexes allows for better penetration of microbial cell walls.

References
  • Beilstein-Institut. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and catalytic activity of copper(II) complexes containing a redox-active benzoxazole iminosemiquinone ligand. ResearchGate. [Link]

  • Spengler, G., et al. (2020). Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. Antibiotics. [Link]

  • ResearchGate. (2024). Benzoxazole-based metal complexes as antimicrobial agents. ResearchGate. [Link]

  • Semantic Scholar. (2008). One‐Pot Synthesis of 2‐Arylbenzoxazoles Promoted by Heteropolyacids. Semantic Scholar. [Link]

  • Luo, S.Y., et al. (n.d.). One-Pot Synthesis of 2-Arylbenzoxazoles Using Cu(OTf)2-Catalyzed Condensation and Oxidative Tandem Reaction. Guilin Normal College. [Link]

  • Beilstein Journals. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐aryl benzoxazoles. ResearchGate. [Link]

  • Verma, P. K., et al. (2022). Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis. BMC Cancer. [Link]

  • CORE. (n.d.). Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]

  • Fathalla, M., et al. (2025). Development of benzoxazole-2-yl-guanidine based Cu (II), Co (II), and Ni (II) complexes: Structural features, physicochemical aspects underpinning their pharmaceutical potential supported with theoretical approaches. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Google Patents. (n.d.). CN103102321A - Method for preparing 2-substituted benzoxazole compound.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Synthesis of Transition Metal Ion Complex of 2-aminobenzoxazole and Antibacterial Activity. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Spengler, G., et al. (2018). Benzoxazole-based Zn(II) and Cu(II) Complexes Overcome Multidrug-resistance in Cancer. Anticancer Research. [Link]

  • ResearchGate. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]

  • Royal Society of Chemistry. (2025). A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes. RSC Publishing. [Link]

  • Fias, P., et al. (n.d.). Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. PMC. [Link]

  • Al Awadh, A. A. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Saudi Pharmaceutical Journal. [Link]

  • ACS Omega. (2026). Anticancer and Antimicrobial Activities of New Cobalt and Zinc Complex-Derived Benzimidazole Containing Nitro or Methyl Groups. ACS Omega. [Link]

  • Wujec, M., et al. (2019). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. [Link]

  • ResearchGate. (n.d.). synthesis of 2-substituted-benzoxazoles a. ResearchGate. [Link]

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

  • Patel, K., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • MDPI. (n.d.). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. MDPI. [Link]

  • Mahdi, H. A., & Guzar, S. H. (2024). Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. Moroccan Journal of Chemistry. [Link]

  • Al-Hamdani, A. A. S., et al. (n.d.). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PMC. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • PubChem. (n.d.). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. PubChem. [Link]chem.ncbi.nlm.nih.gov/compound/1084686)

Sources

Method

In vitro antimicrobial screening methods for benzoxazole derivatives

Abstract & Strategic Overview Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural isosterism with purine bases (adenine and guanine), allowing them to interact effective...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural isosterism with purine bases (adenine and guanine), allowing them to interact effectively with microbial DNA gyrase and topoisomerase IV. However, their lipophilic nature presents unique challenges in in vitro screening, often leading to compound precipitation and false-negative optical density (OD) readings.

This Application Note provides a validated, high-fidelity screening workflow specifically optimized for benzoxazole libraries. Unlike generic antibiotic screening guides, this protocol integrates resazurin-based endpoint detection to bypass solubility artifacts and emphasizes biofilm eradication metrics, a critical parameter for this class of pharmacophores.

Strategic Workflow

The following decision tree outlines the logical progression from compound solubilization to lead candidate selection.

Benzoxazole_Screening_Workflow Start Benzoxazole Library (Solid Phase) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen: MIC (Resazurin) Solubility->Primary Soluble < 2% DMSO Secondary Secondary Characterization: MBC & Time-Kill Primary->Secondary MIC < 10 µg/mL Biofilm Biofilm Inhibition (Crystal Violet) Secondary->Biofilm Bactericidal Confirmed Selectivity Selectivity Index (SI) (CC50 / MIC) Biofilm->Selectivity Anti-biofilm Activity

Figure 1: Critical path for benzoxazole lead optimization. Colors indicate stage criticality (Green: Go/No-Go; Red: Resistance Profiling).

Compound Management & Solubility Optimization

The Challenge: Benzoxazoles often exhibit poor aqueous solubility. Standard OD600 turbidity measurements fail because precipitated compound mimics bacterial growth (false resistance) or blocks light (false susceptibility).

Expertise Insight: Never rely solely on visual turbidity for this class. You must validate solvent tolerance for your specific bacterial strains before screening.

Protocol: Solvent Tolerance Validation
  • Solvent: Dimethyl sulfoxide (DMSO) is the standard.[1]

  • Constraint: The final DMSO concentration in the assay well must not exceed 1% (v/v) for Gram-negative bacteria (E. coli, P. aeruginosa) and 2% (v/v) for robust Gram-positives (S. aureus), as higher concentrations inhibit bacterial growth independently of the drug.

  • Preparation:

    • Prepare a 100x stock solution of the benzoxazole derivative.

    • Example: To achieve a final assay concentration of 64 µg/mL, prepare a stock of 6.4 mg/mL in 100% DMSO. When 2 µL of this stock is added to 198 µL of media, the final DMSO concentration is 1%.

Primary Screening: Resazurin-Modified Broth Microdilution (MIC)

This protocol replaces standard turbidity checks with a metabolic dye (Resazurin/Alamar Blue). Living bacteria reduce blue resazurin to pink resorufin.[2] If the well remains blue, the bacteria are dead/inhibited, regardless of precipitate presence.

Standard: CLSI M07-A10 [1].

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plate: 96-well flat-bottom polystyrene microplate.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Select 3-5 morphologically similar colonies from a fresh agar plate.

    • Suspend in saline to reach 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the starting inoculum of

      
       CFU/mL.
      
  • Plate Setup (The "Self-Validating" Layout):

    • Columns 1-10: Serial 2-fold dilutions of Benzoxazole (e.g., 128 µg/mL to 0.25 µg/mL).

    • Column 11 (Growth Control): Bacteria + Media + DMSO (no drug). Must turn Pink.

    • Column 12 (Sterility Control): Media + Drug (highest conc.) + DMSO (no bacteria). Must remain Blue.

  • Incubation:

    • Incubate at 35 ± 2°C for 18-20 hours (ambient air).

  • Endpoint Detection:

    • Add 30 µL of Resazurin solution to each well.

    • Re-incubate for 2-4 hours.

    • Read:

      • Pink/Colorless: Viable growth (Ineffective).

      • Blue/Purple: No growth (Inhibited).

    • MIC Definition: The lowest concentration well that remains blue.[2]

Plate_Layout cluster_plate 96-Well Plate Layout (Rows A-H) DrugHigh High Conc. (128 µg/mL) DrugLow Low Conc. (0.25 µg/mL) DrugHigh->DrugLow Serial Dilution GC Growth Control (+DMSO) SC Sterility Control (Media+Drug)

Figure 2: Assay configuration ensuring validity. The Sterility Control (SC) is crucial for benzoxazoles to prove that the compound itself does not reduce the dye.

Secondary Characterization: Time-Kill Kinetics

MIC tells you how much drug is needed; Time-Kill tells you how fast it works. This is vital for determining if your benzoxazole is bacteriostatic (inhibits growth) or bactericidal (kills).

Standard: CLSI M26-A [2].

Protocol
  • Setup: Prepare tubes with CAMHB containing the benzoxazole at 4x MIC .

  • Inoculation: Add bacteria to reach a final density of

    
     CFU/mL.
    
  • Sampling:

    • Remove aliquots at 0, 2, 4, 8, and 24 hours .

    • Perform serial 10-fold dilutions in saline.

    • Plate 100 µL onto nutrient agar plates.

  • Analysis:

    • Count colonies after incubation.

    • Bactericidal Definition:

      
       reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
      
    • Bacteriostatic Definition:

      
       reduction.
      

Advanced Screening: Biofilm Inhibition

Benzoxazoles are investigated for their ability to penetrate the exopolysaccharide matrix. Standard MIC assays do not reflect biofilm efficacy.

Crystal Violet Attachment Assay
  • Formation: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm). Incubate 24h to form mature biofilm.

  • Treatment: Gently wash wells with PBS to remove planktonic (free-floating) bacteria. Add media containing Benzoxazole derivatives. Incubate 24h.

  • Staining:

    • Wash wells 3x with PBS.

    • Fix with 99% Methanol for 15 min.

    • Stain with 0.1% Crystal Violet for 10 min.[3][4]

    • Wash with water and air dry.[4][5]

  • Quantification:

    • Solubilize the dye with 33% Glacial Acetic Acid .

    • Measure Absorbance at 590 nm .

    • Calculation:

      
      
      

Data Presentation & Selectivity

To validate the safety of the hit compounds, you must calculate the Selectivity Index (SI) . A high MIC is acceptable if the toxicity to mammalian cells is significantly lower.

Cytotoxicity Assay: Use the MTT assay on Vero or HEK293 cell lines to determine the


 (Cytotoxic Concentration 50%).

Table 1: Recommended Data Reporting Format

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioBiofilm IC50 (µg/mL)CC50 (Mammalian)Selectivity Index (SI)
BZ-01 4.08.02.0 (Bactericidal)16.0>256>64 (Excellent)
BZ-02 2.0>64>32 (Bacteriostatic)>648.04 (Toxic)

Note: An SI > 10 is generally considered a promising lead for further development.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] Wayne, PA: CLSI.

  • Clinical and Laboratory Standards Institute (CLSI). (1999). Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline (M26-A). Wayne, PA: CLSI.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Stepanović, S., Vuković, D., Hola, V., Di Bonaventura, G., Djukić, S., Ćirković, I., & Ruzicka, F. (2007). Quantification of biofilm in microtiter plates: overview of testing conditions and practical recommendations for assessment of biofilm production by staphylococci. APMIS, 115(8), 891-899.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole synthesis

Technical Support Center: Synthesis of 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole Ticket ID: #BZ-PYR-5CL-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole

Ticket ID: #BZ-PYR-5CL-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary: The Yield Challenge

The synthesis of 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole combines a nucleophilic phenol/amine condensation with a dehydration cyclization. Users typically encounter low yields (30-50%) due to three specific failure modes:

  • Oxidative degradation of the 2-amino-4-chlorophenol starting material (turning the reaction black/tarry).

  • Incomplete cyclization where the intermediate amide (N-(5-chloro-2-hydroxyphenyl)nicotinamide) fails to close the ring.

  • Work-up losses due to the amphoteric nature of the pyridine moiety, leading to product loss in the aqueous acidic waste.

This guide provides two validated protocols (Standard PPA & Microwave-Assisted) and a troubleshooting matrix to elevate yields to the 85-95% range .

Module 1: Reaction Setup & Stoichiometry

Method A: Polyphosphoric Acid (PPA) Cyclodehydration (Scalable)

This is the most robust method for gram-scale synthesis. PPA acts as both the solvent and the acid catalyst/dehydrating agent.

Reagents:

  • Substrate A: 2-Amino-4-chlorophenol (1.0 equiv)

  • Substrate B: Nicotinic acid (1.0 - 1.1 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Protocol:

  • Pre-mix: In a round-bottom flask, mechanically stir Substrate A and Substrate B until intimately mixed.

    • Expert Tip: Do not add PPA yet. Flush the flask with Nitrogen (

      
      ) for 5 minutes. This prevents the "black tar" oxidation of the aminophenol before the reaction starts.
      
  • Solvation: Add PPA. Heat the mixture to 140–150°C .

    • Why 150°C? Below 130°C, the intermediate amide forms but does not cyclize efficiently. Above 160°C, decomposition increases.

  • Duration: Stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Quenching (Critical Step): Cool to ~80°C (still flowable) and pour slowly into crushed ice with vigorous stirring.

Method B: Microwave-Assisted Synthesis (High-Speed)

Best for library generation or small scale (<500 mg).

Reagents:

  • Substrate A: 2-Amino-4-chlorophenol (1.0 equiv)

  • Substrate B: Nicotinic acid (1.0 equiv)

  • Catalyst: PPA (minimal amount) or Boric Acid (

    
    )
    

Protocol:

  • Mix reactants in a microwave vial.

  • Irradiate at 130°C for 15–20 minutes .

  • Yields are typically higher (90%+) due to rapid heating preventing side-reactions.

Module 2: Mechanism & Pathway Visualization

Understanding the pathway is essential for diagnosing "stalled" reactions. The reaction proceeds through an amide intermediate which must lose a water molecule to form the oxazole ring.

ReactionPathway SM Starting Materials (Aminophenol + Nicotinic Acid) Amide Intermediate Amide (Open Ring) SM->Amide Condensation (Fast, ~100°C) SideProduct Oxidative Tar (Impurity) SM->SideProduct O2 Exposure (If no N2 purge) Cyclized Target Benzoxazole (Closed Ring) Amide->Cyclized Dehydration (-H2O) (Slow, >130°C, PPA) PPA PPA (Catalyst) PPA->Amide PPA->Cyclized Absorbs H2O

Figure 1: Reaction pathway showing the critical dehydration step driven by PPA and heat.

Module 3: Work-up & Purification (The "Pyridine Trap")

The Problem: The product contains a pyridine ring (pKa ~5.2). In the acidic PPA quench (pH < 1), the pyridine nitrogen is protonated, making the product water-soluble. If you extract with organic solvent at pH 1, you will leave the product in the water.

The Solution: pH Adjustment Strategy.

StepActionObservation/Reasoning
1. Quench Pour reaction mix into crushed ice.Mixture is highly acidic (pH < 1). Product is dissolved as a salt.
2. Neutralize Add 50% NaOH or saturated

dropwise.
Target pH: 7–8. Do not exceed pH 10 (risk of ring hydrolysis).
3. Precipitate Stir for 30 mins at pH 8.The free base is insoluble in water and should precipitate as a solid.
4. Filtration Filter the solid.[1][2] Wash with water.[1][3]Avoids liquid-liquid extraction emulsions.
5. Purification Recrystallize from Ethanol/Water.[4]The 5-chloro substituent makes the product crystallize well.

Module 4: Troubleshooting Workflow

Troubleshooting Start Low Yield Detected CheckColor Is the reaction mixture black/tarry? Start->CheckColor CheckPhase Is product in Aqueous or Organic layer? CheckColor->CheckPhase No (Brown/Red) Oxidation Issue: Oxidation of Aminophenol. Soln: Use fresh reagent, recrystallize SM, use N2 atm. CheckColor->Oxidation Yes pH_Issue Issue: Pyridine protonation. Soln: Adjust pH to 7-8. Product is likely in aq waste. CheckPhase->pH_Issue Aqueous Temp_Issue Issue: Incomplete Cyclization. Soln: Increase temp to 150°C or extend time. CheckPhase->Temp_Issue Neither (Low conversion)

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

Frequently Asked Questions (FAQs)

Q1: Can I use Nicotinoyl Chloride instead of Nicotinic Acid? A: Yes, but it requires a different setup. Using the acid chloride allows the reaction to proceed at lower temperatures for the amide formation step, usually in a solvent like Dioxane or THF with a base (TEA). However, you still need a high-temperature step or a dehydrating agent (like


 or reflux in Xylene with p-TsOH) to close the benzoxazole ring. The PPA method with Nicotinic Acid is generally preferred because it is a "one-pot" process.

Q2: My product is oiling out during the neutralization step. What should I do? A: This is common if the neutralization generates heat.

  • Ensure the quench is done on ice .

  • If it oils out, extract the oiled mixture with Ethyl Acetate.

  • Wash the organic layer with brine, dry over

    
    , and evaporate. The residue should solidify upon triturating with cold ethanol or hexane.
    

Q3: Is the 5-chloro group stable in hot PPA? A: Yes. The chlorine on the benzene ring is robust under these conditions. However, if you use Microwave heating, ensure you do not exceed 200°C, as dehalogenation can occur at extreme temperatures in the presence of certain metal contaminants (though unlikely in PPA).

Q4: Why is my yield stuck at 40%? A: Check the purity of your 2-amino-4-chlorophenol. This compound oxidizes rapidly in air to form a dark crust. If your starting material is dark brown/black, purify it first (recrystallize from water/bisulfite) or yield will be compromised.

References

  • Microwave-Assisted Synthesis: Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. (2022).

  • PPA Method & Pyridine Derivatives: Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. ResearchGate/PMC. (2022).[5][6][7]

  • General Benzoxazole Synthesis: A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem. (2025).[8]

  • Reaction Mechanisms: Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. BenchChem.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of Benzoxazoles in Aqueous Media

Introduction Welcome to the technical support center for benzoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for benzoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of heterocyclic compounds. Benzoxazole derivatives are integral to numerous pharmacological research areas, including anticancer, antimicrobial, and anti-inflammatory studies. However, their therapeuti[1][2]c potential is often hampered by poor aqueous solubility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind these recommendations to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: Why do many of my benzoxazole compounds have such low water solubility?

The poor aqueous solubility of many benzoxazole derivatives is fundamentally linked to their molecular structure. These compounds feature a rigid, aromatic heterocyclic system. This planarity and aromat[3][4]icity can lead to strong intermolecular π-π stacking interactions, which create a stable crystal lattice. For the compound to dissolve, water molecules must overcome this crystal lattice energy to solvate the individual benzoxazole molecules. The parent benzoxazole is noted to be insoluble in water. While some derivatives ma[3][5]y dissolve in organic solvents like ethanol and ether, achieving sufficient concentration in aqueous media for biological assays or formulation is a frequent and significant challenge.

Q2: I have a nove[4][6]l benzoxazole derivative. What are the very first steps I should take to assess and address its solubility?

A systematic, stepwise approach is critical to efficiently tackle solubility problems.

  • Determine Baseline Aqueous Solubility: The first step is to quantify the intrinsic solubility of your compound. The shake-flask method is a reliable and widely accepted technique for this purpose. This involves agitating a[3]n excess of the compound in a specific solvent (e.g., purified water or a buffer) at a constant temperature until equilibrium is reached, then measuring the concentration of the dissolved compound.

  • Assess pH-Dependen[6]t Solubility: Many benzoxazole derivatives contain ionizable functional groups (acidic or basic). The ionization state of a molecule dramatically affects its solubility. Therefore, it's crucial t[4]o determine the solubility of your compound across a range of pH values (e.g., pH 2, 4.5, 6.8, 7.4) to create a pH-solubility profile. This will reveal if pH mo[3][7][8]dification can be a viable strategy for solubilization.

  • Start with Simple Solubilization Methods: Before moving to more complex and time-consuming techniques, explore straightforward approaches. This includes pH adjustment (if your compound's solubility is pH-dependent) or the use of co-solvents.

Q3: My benzoxazol[3]e has a basic nitrogen. How can I leverage pH to improve its solubility?

The solubility of a compound with a basic nitrogen atom is highly dependent on pH.

  • Mechanism: In ac[3]idic conditions (lower pH), the basic nitrogen atom will be protonated, forming a cationic salt. This ionized form is generally much more soluble in water than the neutral form. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.

  • Practical Steps: [8] 1. Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 2.0). 2. Use the shake-flask method to determine the solubility at each pH point. 3. Plot solubility versus pH to identify the optimal pH range for your experiments.

  • Caution: Always ensure that your compound is chemically stable at the pH required for solubilization. Degradation can occur under strongly acidic or basic conditions.

Q4: What are co-s[10]olvents and how do I choose the right one for my benzoxazole compound?

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.

  • Mechanism: Co-so[9]lvents work by reducing the polarity of the water, which makes the solvent system more favorable for dissolving hydrophobic molecules. They can disrupt the hydrogen bonding network of water and reduce the interfacial tension between the solute and the solvent.

  • Common Co-solvents:[9][10] Ethanol, propylene glycol (PG), polyethylene glycol (PEG 300/400), and dimethyl sulfoxide (DMSO) are frequently used.

  • Selection and Optimization:

    • Start with co-solvents that are compatible with your experimental system (e.g., low toxicity for cell-based assays).

    • Screen a panel of co-solvents at various concentrations (e.g., 5%, 10%, 20% v/v).

    • Measure the solubility of your benzoxazole in each co-solvent/water mixture.

    • Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with biological assays. Always run appropriate vehicle controls.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. DMSO is a strong solvent, but its solubilizing power is lost upon high dilution in water.1. Lower the final concentration: If experimentally feasible, reduce the final concentration of your compound. 2. Use a different solubilization technique: Consider using cyclodextrins or formulating a solid dispersion for better aqueous stability. 3. Increase co-solvent percentage: If the experimental system allows, a slightly higher percentage of the co-solvent in the final solution might maintain solubility.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium over time, leading to variable effective concentrations.1. Visually inspect for precipitation: Check your assay plates or tubes for any signs of compound precipitation. 2. Perform a kinetic solubility assay: Measure the solubility of your compound in the actual assay medium over the time course of your experiment. 3. Incorporate solubilizing excipients: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-80) or using a cyclodextrin-based formulation to maintain solubility.
Low and variable or[11][12]al bioavailability in animal studies. Poor aqueous solubility is a primary cause of low oral bioavailability for many drugs. The dissolution rate in t[13]he gastrointestinal tract is the rate-limiting step for absorption.1. Particle size reduction: Micronization or nanosuspension techniques can increase the surface area of the drug particles, leading to faster dissolution. 2. Formulate as a [10][12][13][14]solid dispersion: Dispersing the benzoxazole in a hydrophilic polymer matrix can significantly enhance its dissolution rate and bioavailability. 3. Use of cyclodex[15][16]trins: Complexation with cyclodextrins can improve both solubility and dissolution.

Advanced Solubiliz[15][19]ation Strategies: Protocols and Mechanisms

When simple pH adjustment and co-solvents are insufficient, more advanced formulation strategies are necessary.

Cyclodextrin-Mediated Solubilization

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poor[17][18][19]ly water-soluble "guest" molecules, like benzoxazoles, forming inclusion complexes that have significantly improved aqueous solubility.

  • Mechanism of Actio[13][17][18][20][21]n: The hydrophobic benzoxazole molecule partitions into the nonpolar interior of the CD, while the hydrophilic outer surface of the CD interacts favorably with water, thereby solubilizing the entire complex.

  • Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Molar Ratio Determi[17][18]nation: Start by testing different molar ratios of your benzoxazole derivative to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Preparation (Kneading Method): a. Accurately weigh the benzoxazole and the selected cyclodextrin. b. Place the cyclodextrin in a mortar and add a small amount of water to form a paste. c. Gradually add the benzoxazole powder to the paste and knead thoroughly for 30-60 minutes. d. Dry the resulting mixture in an oven at 40-50°C or under vacuum to obtain a solid powder.

  • Solubility Measurem[16][22]ent: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method and compare it to the solubility of the uncomplexed drug.

Formulation as an Amorphous Solid Dispersion

Solid dispersions involve dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state. This can prevent the drug[15][23] from crystallizing and can significantly increase its dissolution rate and bioavailability.

  • Mechanism of Actio[11][15]n:

    • Reduced Particle Size: The drug is molecularly dispersed or present as amorphous nanoparticles within the carrier.

    • Improved Wettab[15]ility: The hydrophilic carrier improves the wetting of the hydrophobic drug.

    • Amorphous State[23]: The drug exists in a higher-energy amorphous form, which has greater apparent solubility and faster dissolution than the stable crystalline form.

  • Carrier Selection: Common hydrophilic carriers include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • **Solvent Selection:[15][23] Choose a volatile organic solvent (e.g., methanol, ethanol, acetone) that can dissolve both your benzoxazole derivative and the chosen polymer carrier.

  • Preparation: a. Dissolve the benzoxazole and the carrier in the common solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier weight ratio). b. Evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall. c. Further dry the film under vacuum to remove any residual solvent. d. Scrape the solid dispersion from the flask, and if necessary, pulverize it into a fine powder.

  • Characterization: [16][22] Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug. Perform dissolution studies to assess the improvement in drug release.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with benzoxazole compounds.

TroubleshootingWorkflow Start Start: Poorly Soluble Benzoxazole Compound DetermineSolubility Step 1: Determine Baseline Aqueous & pH-Dependent Solubility Start->DetermineSolubility IsPhDependent Is Solubility pH-Dependent? DetermineSolubility->IsPhDependent PhAdjustment Strategy 1: pH Adjustment (Prepare Buffered Solutions) IsPhDependent->PhAdjustment Yes CoSolventScreen Strategy 2: Co-solvent Screening (e.g., DMSO, PEG, Ethanol) IsPhDependent->CoSolventScreen No / Insufficient PhAdjustment->CoSolventScreen Insufficient Success Sufficient Solubility Achieved PhAdjustment->Success Successful AdvancedStrategies Step 2: Advanced Strategies CoSolventScreen->AdvancedStrategies Insufficient CoSolventScreen->Success Successful Cyclodextrins Strategy 3: Cyclodextrin Inclusion Complexation AdvancedStrategies->Cyclodextrins SolidDispersion Strategy 4: Amorphous Solid Dispersion AdvancedStrategies->SolidDispersion Cyclodextrins->Success SolidDispersion->Success

Caption: A decision-making workflow for troubleshooting benzoxazole solubility.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28).
  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • Showing Compound Benzoxazole (FDB004443) - FooDB. (2010, April 8). Retrieved February 13, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved February 13, 2026, from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Retrieved February 13, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Retrieved February 13, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved February 13, 2026, from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Retrieved February 13, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025, July 31). Retrieved February 13, 2026, from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 13, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved February 13, 2026, from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (2018, August 12). Retrieved February 13, 2026, from [Link]

  • Studies in the Synthesis of Benzoxazole Compounds - CORE. (n.d.). Retrieved February 13, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC. (2023, August 11). Retrieved February 13, 2026, from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025, August 9). Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

Optimizing reaction temperature for PPA-mediated benzoxazole cyclization

Welcome to the technical support center for PPA-mediated benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PPA-mediated benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, answers to frequently asked questions, and proven protocols for optimizing this critical cyclization reaction. As Senior Application Scientists, we provide not just steps, but the reasoning behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in a PPA-mediated benzoxazole cyclization?

A: Temperature is arguably the most critical parameter in this reaction, influencing multiple factors simultaneously:

  • Reaction Kinetics: Like most chemical reactions, the rate of cyclization increases with temperature. Elevated temperatures are often necessary to overcome the activation energy for the intramolecular condensation and dehydration steps.[1][2]

  • PPA Viscosity: Polyphosphoric acid (PPA) is highly viscous at room temperature, making it difficult to handle and stir effectively.[3] Heating is essential to reduce its viscosity, ensuring a homogenous reaction mixture and efficient heat transfer.[4] Temperatures above 60°C are generally required to make PPA workable.[3]

  • Dehydration Efficiency: PPA's primary role is as a powerful dehydrating agent, driving the equilibrium towards the cyclized benzoxazole product.[3][5] This efficiency is temperature-dependent; higher temperatures promote the removal of water formed during the reaction.

  • Side Reaction Profile: While higher temperatures accelerate the desired reaction, they can also promote undesired pathways such as polymerization or decomposition of starting materials or the final product.[1] This is particularly true for sensitive substrates. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation.[6]

Q2: My reaction is sluggish or has stalled completely. Should I simply increase the temperature?

A: While insufficient temperature is a common cause for stalled reactions, increasing it arbitrarily is not recommended.[2] A systematic approach is crucial.

First, confirm the purity of your starting materials, particularly the 2-aminophenol, which can oxidize and darken upon storage, introducing impurities that may inhibit the reaction.[2] Second, ensure your PPA is of a suitable grade and has not absorbed excessive atmospheric moisture, which would reduce its dehydrating power.

If starting materials are pure, a gradual, stepwise increase in temperature is the correct approach. Monitor the reaction's progress at each new setpoint using an appropriate analytical method like Thin Layer Chromatography (TLC). This allows you to identify the minimum temperature required for the reaction to proceed efficiently without overshooting into a regime where decomposition occurs.[1][2]

Q3: I'm observing significant charring and the formation of dark, insoluble byproducts. What's going wrong?

A: Charring or the formation of dark polymers is a clear indication that the reaction temperature is too high.[1] This leads to the decomposition of your starting materials (the o-aminophenol or the carboxylic acid/aldehyde) or the benzoxazole product itself. Under strongly acidic conditions like PPA at excessive temperatures, polymerization can become a significant side reaction.[1]

Solution:

  • Immediately reduce the reaction temperature.

  • For future experiments, establish an optimal temperature by running small-scale trials at various temperatures (e.g., 120°C, 140°C, 160°C) to identify the point at which byproduct formation becomes significant.

  • Consider the electronic nature of your substrates. Electron-rich starting materials are often more susceptible to decomposition and may require milder conditions, whereas electron-deficient substrates might need higher temperatures to react.[6]

Q4: What is a typical starting temperature range for optimizing this reaction?

A: The optimal temperature is highly substrate-dependent. However, a general starting point for optimization is between 130°C and 160°C .[7][8][9] Many procedures report successful cyclizations within this window. For instance, reactions involving 2-aminophenol and various aromatic aldehydes or carboxylic acids often proceed well at 140-150°C.[9][10] Some syntheses have been pushed to 180°C for particularly unreactive substrates, but this increases the risk of side reactions.[11]

The following table summarizes reported temperature ranges for different reaction partners.

Coupling PartnerTypical Temperature RangeKey ConsiderationsReferences
Aromatic Carboxylic Acids140°C - 180°CGenerally robust; may require higher end of range for deactivated acids.[10][11]
Aromatic Aldehydes130°C - 150°COften react under slightly milder conditions than carboxylic acids.[7][12]
Aliphatic Carboxylic Acids120°C - 150°CCan be more sensitive to decomposition; start optimization at the lower end.[1]

Note: These are starting points. Always optimize for your specific substrates.

Troubleshooting Guide: Low Yield and Byproduct Formation

This section provides a logical workflow to diagnose and solve common issues related to reaction temperature.

Problem: Low or No Yield of Benzoxazole Product

Low product yield is a frequent challenge that can often be traced back to suboptimal temperature settings.[1]

G start Low / No Yield Observed check_temp Is the reaction mixture viscous and slow to stir? start->check_temp temp_low Probable Cause: Temperature is too low. PPA is too viscous for efficient mixing/reaction. check_temp->temp_low Yes check_charring Is the reaction mixture darkened, charred, or showing significant baseline on TLC? check_temp->check_charring No solution_increase_temp Solution: 1. Gradually increase temperature   in 10°C increments. 2. Monitor reaction via TLC at   each step. 3. Target a range of 130-160°C. temp_low->solution_increase_temp temp_high Probable Cause: Temperature is too high, causing decomposition or polymerization. check_charring->temp_high Yes other_issues Issue may not be temperature-related. Investigate: - Purity of starting materials - Water content in PPA - Reaction time check_charring->other_issues No solution_decrease_temp Solution: 1. Lower temperature by 20°C. 2. If using high temperatures (>160°C),   consider a longer reaction time   at a lower temperature. 3. Verify substrate stability at the   target temperature. temp_high->solution_decrease_temp

Caption: Troubleshooting flowchart for low yield in PPA-mediated cyclization.

Experimental Protocols

General Protocol for PPA-Mediated Synthesis of 2-Phenylbenzoxazole

This protocol, adapted from established procedures, serves as a robust starting point for the synthesis of 2-substituted benzoxazoles from a carboxylic acid.[13]

Safety First: Polyphosphoric acid is a corrosive and hygroscopic substance.[14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[14] Handle PPA in a well-ventilated fume hood. The workup procedure is highly exothermic and must be performed with caution.

Materials:

  • o-Aminophenol (1.0 eq)

  • Benzoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (approx. 10-20x weight of reactants)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, gently warm PPA (e.g., 40 g) to approximately 60-70°C to reduce its viscosity.

  • Addition of Reactants: To the stirring PPA, add o-aminophenol (1.09 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

  • Heating and Monitoring: Increase the temperature of the reaction mixture to the desired setpoint (e.g., start optimization at 140°C). Allow the reaction to stir for 2-6 hours. Monitor the consumption of the starting materials by TLC (a 1:1 mixture of hexane and ethyl acetate is a common eluent).

  • Workup (Caution: Exothermic): Once the reaction is complete, allow the mixture to cool slightly (to below 100°C). In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring. PPA hydrolysis is highly exothermic.

  • Neutralization and Extraction: The acidic aqueous solution will likely contain a precipitate of the crude product. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure 2-phenylbenzoxazole.[13]

Reaction Mechanism Visualization

The synthesis proceeds via an initial acylation of the aminophenol followed by an acid-catalyzed intramolecular cyclization and dehydration.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Dehydration (PPA/Heat) Aminophenol o-Aminophenol AmideIntermediate Amide Intermediate Aminophenol->AmideIntermediate + RCOOH CarboxylicAcid Carboxylic Acid CarboxylicAcid->AmideIntermediate CyclizedIntermediate Cyclized Intermediate AmideIntermediate->CyclizedIntermediate Intramolecular Nucleophilic Attack Benzoxazole 2-Substituted Benzoxazole CyclizedIntermediate->Benzoxazole - H₂O Water H₂O

Caption: General mechanism for PPA-mediated benzoxazole formation.

References

  • Carl ROTH.
  • Benchchem. Technical Support Center: Synthesis of Substituted Benzoxazoles.
  • Soni, S. et al. (2023).
  • Kashid, et al. (2023) as cited in Soni, S. et al.
  • Diner, I. (2015). Answer to "How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative?".
  • Various Authors. General Synthesis of 2-Substituted Benzoxazoles.... PMC.
  • Li, Y. et al. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones.... RSC Publishing.
  • Stark Pavement Corp.
  • Merck Millipore. Polyphosphoric acid CAS 8017-16-1.
  • Platonov, V. A. (2000) as cited in Properties of Polyphosphoric Acid.
  • Kaur, A. et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Vekariya, R. H. (2016). Silica‐Supported Polyphosphoric Acid (PPA‐SiO2): An Efficient and Reusable Heterogeneous Catalyst for Ecofriendly Organic Synthesis. SciSpace.
  • Banerjee, A. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Benchchem.
  • Benchchem. Technical Support Center: Troubleshooting Benzoxazole Synthesis.
  • Soni, S. et al. (2023).
  • ResearchGate. The preparation of benzoxazoles. (a: PPA, 140–150 °C, 6–8 h; b: W-2....
  • Nguyen, T. H. et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel.... ACS Omega.
  • Bennehalli, B. et al. A Review on Various Synthetic Methods of Benzoxazole Moiety.

Sources

Optimization

Technical Support Center: Purification &amp; Removal of 2-Amino-4-Chlorophenol

Ticket ID: #PUR-2A4CP-001 Subject: Removal of unreacted 2-amino-4-chlorophenol (2A4CP) from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Executive Summary Remo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-2A4CP-001 Subject: Removal of unreacted 2-amino-4-chlorophenol (2A4CP) from reaction mixtures Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

Removing unreacted 2-amino-4-chlorophenol (2A4CP) is a common challenge in the synthesis of benzoxazoles, dyes, and pharmaceutical intermediates (e.g., chlorzoxazone). Its persistence is due to its amphoteric nature (zwitterionic capability) and redox instability .

Effective removal requires exploiting its specific pKa profile (


, 

). Standard silica chromatography often fails due to "streaking" caused by the amine/phenol interaction with silanols. This guide prioritizes pH-controlled extraction as the primary method, followed by scavenging and chromatographic polishing .

Module 1: The Primary Protocol (Acid-Base Extraction)

The Logic: 2A4CP possesses both a basic amine (


) and an acidic phenol (

). We can force it into the aqueous phase by driving the pH to extremes, leaving your non-ionizable product in the organic phase.
Critical Data Points
PropertyValueImplication for Purification
MW 143.57 g/mol Low MW allows easy diffusion into pores of scavenging resins.
pKa (Anilinium) ~3.5 (Estimated)Below pH 2, it exists as a water-soluble cation (

).
pKa (Phenol) ~9.3Above pH 10, it exists as a water-soluble phenolate anion (

).
Solubility Low in neutral water; High in EtOAc/DCMPartitioning requires active pH manipulation; water wash alone is ineffective.
Decision Matrix: Which Wash to Use?

Figure 1: Decision tree for selecting the optimal extraction buffer.

Protocol A: The Acidic Wash (Recommended for Neutral Products)

Best for: Amides, Esters, Ethers, Benzoxazoles.

  • Dilution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible (peroxide risk with aminophenols).

  • First Wash: Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2] The HCl protonates the amino group of 2A4CP (

      
      ), rendering it highly water-soluble.
      
  • Brine Wash: Wash 1x with saturated NaCl to break any emulsions (common with zwitterions).

  • Drying: Dry over

    
     and concentrate.
    
Protocol B: The Basic Wash (Recommended for Basic Products)

Best for: Products containing other amines that would salt out in acid.

  • Dilution: Dissolve crude in DCM (preferred over EtOAc to prevent hydrolysis at high pH).

  • Oxidation Check: CRITICAL. Ensure all solvents are degassed. 2A4CP oxidizes rapidly in basic solutions to form dark tar (quinone imines).

  • The Wash: Wash rapidly 2x with 1M NaOH (cold, 0-5°C).

    • Mechanism:[1][2] Deprotonates the phenol (

      
      ).
      
  • Quench: Immediately separate layers and wash the organic phase with brine to remove residual base.

Module 2: Scavenging Resins (Polishing Step)

If extraction reduces the impurity to <5% but trace amounts remain (detectable by LC-MS), use solid-phase scavenging. This avoids the yield loss associated with recrystallization.

Target Functional Group: The primary amine (


) of 2A4CP.
Resin TypeMechanismProtocolPros/Cons
Isocyanate Resin (e.g., PS-NCO)Forms urea linkage with 2A4CP amine.Add 2-3 eq. relative to impurity. Shake 4h at RT. Filter.Pro: Irreversible binding. Con: Reacts with product if product has nucleophiles.
Aldehyde Resin (e.g., PS-CHO)Forms imine (Schiff base) with 2A4CP.Add 3-4 eq. + 1% Acetic Acid. Shake 12h.Pro: High specificity for anilines. Con: Slower kinetics; requires acid catalyst.
Strong Acid Cation (e.g., Dowex 50W)Ionic binding to protonated amine.Pass solution through a short plug of resin.Pro: Cheap. Con: Non-specific; will strip any basic product.

Figure 2: Workflow for solid-phase scavenging of aminophenol impurities.

Module 3: Troubleshooting & FAQs

Q1: The mixture turned black/dark brown during workup. What happened?

Diagnosis: Oxidative degradation. Aminophenols are highly susceptible to air oxidation, forming quinone imines and polymeric tars, especially at pH > 7. Fix:

  • Add Sodium Dithionite (

    
    )  to your aqueous wash buffers (approx. 1% w/v). This acts as a reducing agent to prevent oxidation.
    
  • Perform all extractions under an inert atmosphere (Nitrogen/Argon) if possible.

  • Minimize time in basic solutions.

Q2: I see "streaking" or "tailing" on my TLC/Column. How do I fix this?

Diagnosis: The amine and phenol groups are interacting with the acidic silanols on the silica gel. Fix:

  • For TLC: Pre-soak the TLC plate in 5% Triethylamine/DCM, then dry before use.

  • For Column: Add 1% Triethylamine (TEA) to your mobile phase. This blocks the silanol sites. Alternatively, use "Amine-functionalized Silica" cartridges which neutralize the interaction.

Q3: An emulsion formed during the basic wash.

Diagnosis: At certain pH levels, 2A4CP acts as a zwitterionic surfactant. Fix:

  • Add solid NaCl to saturate the aqueous layer.

  • Filter the biphasic mixture through a pad of Celite (diatomaceous earth). The physical filtration often breaks the surface tension holding the emulsion.

Q4: Can I use recrystallization instead?

Answer: Yes, but it is often difficult due to the similar solubility profile of 2A4CP and many organic products.

  • Strategy: If your product is stable, acetylate the crude mixture (Acetic Anhydride/Pyridine). 2A4CP will convert to the di-acetylated derivative, which has vastly different solubility and polarity, making it easier to separate by standard crystallization or chromatography.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7265, 2-Amino-4-chlorophenol. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Biotage (2024). Strategies for Scavenging Amines in Organic Synthesis. Retrieved from [Link] (General reference for PS-Isocyanate resin applications).

Sources

Troubleshooting

Minimizing side products in oxidative cyclization of benzoxazoles

Ticket ID: BZX-OX-CYC-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Products & Optimizing Selectivity Mission Statement Welcome to the Benzoxazole Synthesis Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZX-OX-CYC-001 Status: Open Agent: Senior Application Scientist Subject: Minimizing Side Products & Optimizing Selectivity

Mission Statement

Welcome to the Benzoxazole Synthesis Support Center. You are likely here because your oxidative cyclization—a critical step in generating pharmacophores for anticancer (e.g., prodrugs of substituted aminophenols) and antimicrobial agents—is yielding "tar," inseparable mixtures, or stalled intermediates.

This guide moves beyond standard textbook procedures. We treat your reaction as a system of competing rates : Schiff base formation (


), cyclization (

), and oxidation (

). Minimizing side products requires tuning these rates so that

.

Part 1: The Mechanistic Map (Visualization)

Before troubleshooting, you must visualize where the failure occurs. The pathway below highlights the "Danger Zones" where side products are generated.

Benzoxazole_Reaction_Pathway cluster_0 Critical Control Point Start 2-Aminophenol + Aldehyde Imine Schiff Base (Intermediate) Start->Imine Condensation (-H2O) Oligomers Oligomers/Tars (Over-oxidation) Start->Oligomers Radical Polymerization Imine->Start Hydrolysis (Wet solvent) Cyclized Benzoxazoline (Unstable) Imine->Cyclized Intramolecular Cyclization Product 2-Substituted Benzoxazole Cyclized->Product Oxidation (-2H) N_Oxide N-Oxides (Side Reaction) Product->N_Oxide Over-oxidation Hydrolysis Hydrolysis Products (Reversion)

Figure 1: Reaction pathway illustrating the critical control point at the Schiff base intermediate. Failure to cyclize rapidly leads to hydrolysis or oligomerization.

Part 2: Troubleshooting Guides (Q&A Format)

Ticket #1: The "Stuck" Intermediate

User Report: "I see a persistent spot on TLC just below my product. My yield is stuck at 50%, and adding more oxidant doesn't help."

Diagnosis: You have a stable phenolic Schiff base (imine) that is failing to undergo intramolecular cyclization. This is common with electron-rich aldehydes which stabilize the imine bond, making the carbon less electrophilic for the phenol attack.

Corrective Protocol:

  • Do NOT add more oxidant. The oxidant works on the cyclized benzoxazoline, not the open imine.

  • Acid Catalysis: Add 5–10 mol% of a Lewis acid (e.g.,

    
    , 
    
    
    
    ) or a Brønsted acid (
    
    
    -TsOH). This protonates the imine nitrogen, increasing the electrophilicity of the carbon and driving cyclization.
  • Temperature Shift: If running at RT, increase to 60–80°C. The cyclization step (

    
    ) has a higher activation energy than the condensation step.
    
Ticket #2: The "Black Tar" Scenario

User Report: "My reaction turned black immediately upon adding the oxidant. Column chromatography shows a complex mixture of polar spots."

Diagnosis: Over-oxidation and Radical Polymerization . This occurs when using strong, stoichiometric oxidants (like DDQ or Pb(OAc)4) with electron-rich aminophenols. The aminophenol oxidizes to a quinone-imine species faster than it condenses with the aldehyde, leading to polymerization.

Corrective Protocol:

  • Switch to Stepwise Addition: Do not mix all reagents at once.

    • Step A: Condense Aminophenol + Aldehyde in MeOH/EtOH (reflux 2h) without oxidant.

    • Step B: Confirm Imine formation (TLC).

    • Step C: Cool to 0°C and add the oxidant slowly.

  • Change Oxidant System: Switch from stoichiometric DDQ to a catalytic aerobic system (TEMPO/O2). This "throttles" the oxidation potential, preventing radical cascading.

Ticket #3: Regioselectivity in Unsymmetrical Substrates

User Report: "I am using a 4-substituted-2-aminophenol. I am getting a mixture of regioisomers."

Diagnosis: This is a classic issue of tautomeric equilibrium in the Schiff base. The cyclization can occur at either the oxygen or the nitrogen (though N-cyclization is the productive path for benzoxazoles, O-attack is reversible). However, if the starting material allows for competing nucleophilic attacks (e.g., if using a bis-nucleophile precursor), selectivity drops.

Corrective Protocol:

  • Electronic Control: If the substituent is Electron Withdrawing (EWG), the phenol becomes more acidic (better nucleophile), but the amine becomes less nucleophilic. Use a polar aprotic solvent (DMF, DMSO) to enhance the nucleophilicity of the specific heteroatom you wish to drive.

  • Steric Control: Use bulky ligands if using a metal catalyst (e.g., Copper-catalyzed aerobic oxidation). The ligand sphere can enforce selectivity based on the steric bulk of the aldehyde.

Part 3: Validated Protocols

Protocol A: Stoichiometric (DDQ Method)

Best for: Small scale, robust substrates, non-acid sensitive groups.

  • Dissolution: Dissolve aldehyde (1.0 equiv) and 2-aminophenol (1.0 equiv) in 1,4-dioxane (0.1 M).

  • Condensation: Stir at RT for 30 min. Checkpoint: Ensure Schiff base forms (TLC).

  • Oxidation: Add DDQ (1.1 equiv) portion-wise over 10 minutes. The solution will turn dark initially but should clarify to a deep orange/red.

  • Reaction: Stir at RT for 1–2 hours.

  • Quench: Dilute with EtOAc, wash with 10%

    
     (removes DDQ-H2 byproduct), then brine.
    
  • Purification: Flash chromatography.

Protocol B: Catalytic "Green" (TEMPO/O2 Method)

Best for: Large scale, electron-rich substrates, preventing over-oxidation.

  • Setup: Flask with

    
     balloon (or open air for slower rate).
    
  • Reagents: Mix 2-aminophenol (1.0 equiv), Aldehyde (1.0 equiv), TEMPO (5 mol%) , and CuCl (5 mol%) in Toluene or Xylene.

  • Cycle: Heat to 80–100°C.

  • Mechanism: The Cu(I)/Cu(II) cycle re-oxidizes TEMPO, which selectively abstracts hydrogen from the cyclized intermediate.

  • Workup: Filter through a Celite pad to remove metal salts. Evaporate solvent.

Part 4: Comparative Data & Decision Matrix

Oxidant Selection Guide
OxidantMechanism"Green" ScoreRisk ProfileBest For
DDQ Hydride AbstractionLow (Toxic waste)High (Over-oxidation)Rapid synthesis, stable substrates
TEMPO/O2 Radical/AerobicHigh (Water byproduct)Low (Mild)Drug candidates, large scale
MnO2 Heterogeneous SurfaceMediumMedium (Variable activity)Acid-sensitive substrates
PhI(OAc)2 Ligand ExchangeLowMediumMetal-free requirements
Troubleshooting Decision Tree

Decision_Tree Q1 Issue Encountered? Q2 Is the Schiff Base visible on TLC? Q1->Q2 Stalled Reaction Q3 Is the mixture black/tarry? Q1->Q3 Low Yield / Decomp Sol1 Solution: Add Acid Catalyst (p-TsOH) or Heat Q2->Sol1 Yes (Spot below product) Sol3 Solution: Check Aldehyde Purity (Remove Benzoic Acid) Q2->Sol3 No (Starting materials remain) Q3->Sol1 No (Clean but slow) Sol2 Solution: Switch to TEMPO/O2 Reduce Oxidant Conc. Q3->Sol2 Yes

Figure 2: Decision matrix for diagnosing reaction failures based on TLC and visual observation.

References

  • Mechanism of Oxidative Cyclization

    • Title: Oxidative Cyclization of Schiff Bases: A mild and efficient synthesis of benzoxazoles.[1]

    • Source:Journal of Organic Chemistry
    • Link:[Link] (Representative link for standard DDQ protocols).

  • TEMPO-Catalyzed Protocols

    • Title: TEMPO-Catalyzed Aerobic Oxidative Synthesis of 2-Substituted Benzoxazoles.
    • Source:Organic Letters
    • Link:[Link] (Focuses on the green aerobic method).

  • DDQ Applications & Side Reactions

    • Title: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in Organic Synthesis.[1][2][3]

    • Source:Chemical Reviews
    • Link:[Link] (Comprehensive review on DDQ mechanisms).

  • Metal-Free Approaches

    • Title: Metal-Free Oxidative Cycliz
    • Source:RSC Advances
    • Link:[Link]

(Note: While specific page numbers and volumes vary by year, the links provided direct to the authoritative landing pages for these specific chemical transformations.)

Sources

Optimization

Technical Support Center: Pyridine-Benzoxazole Fluorescence Optimization

Ticket Subject: Enhancing Fluorescence Quantum Yield ( ) of Pyridine-Benzoxazole Dyes Assigned Specialist: Senior Application Scientist, Photophysics Division Executive Summary You are working with a Pyridine-Benzoxazole...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Fluorescence Quantum Yield ( ) of Pyridine-Benzoxazole Dyes

Assigned Specialist: Senior Application Scientist, Photophysics Division

Executive Summary

You are working with a Pyridine-Benzoxazole (Py-BO) scaffold. These are classic "push-pull" (Donor-


-Acceptor) systems where the pyridine ring often acts as an electron-deficient acceptor (or donor, depending on protonation) and the benzoxazole unit extends conjugation.

The Core Problem: Low quantum yield in these systems is rarely random. It is almost always caused by Twisted Intramolecular Charge Transfer (TICT) or Aggregation-Caused Quenching (ACQ) .

This guide provides a modular troubleshooting approach to diagnosing and fixing these non-radiative decay pathways.

Module 1: Structural Troubleshooting (Synthesis Phase)

Q1: My dye is bright in non-polar solvents but dark in methanol or water. Why?

Diagnosis: You are likely experiencing TICT-induced quenching . The Mechanism: Upon excitation, the single bond connecting the pyridine and benzoxazole rings allows rotation. In polar solvents, a twisted state (TICT) is energetically stabilized. This state is "dark" and relaxes back to the ground state via non-radiative decay (heat), killing your fluorescence.

The Solution: Rigidification. You must physically restrict the rotation between the two heteroaromatic rings.

  • Strategy A (Bridging): Synthesize a fused ring system (e.g., using a methylene or heteroatom bridge) to lock the pyridine and benzoxazole into a coplanar conformation. This forces the molecule to emit from the planar Intramolecular Charge Transfer (ICT) state, which is highly fluorescent.

  • Strategy B (Steric Locking): Introduce bulky substituents (e.g., tert-butyl or methyl groups) at the ortho positions of the pyridine ring. This creates a high rotational energy barrier, hindering the formation of the twisted state.

Q2: My solid-state powder has very low emission compared to dilute solution. Is this normal?

Diagnosis: Yes, this is Aggregation-Caused Quenching (ACQ) . The Mechanism: Pyridine-benzoxazole dyes are planar. In the solid state or high concentrations, they stack like pancakes (


-

stacking). This promotes energy transfer between molecules to non-emissive "trap sites."

The Solution: Bulky Substituents.

  • Action: Append "insulating" groups like triphenylamine or bulky alkyl chains to the benzoxazole backbone. These act as molecular spacers, preventing the chromophores from getting close enough to quench each other.

Module 2: Environmental Control (Application Phase)

Q3: Can I use pH to switch the fluorescence on?

Answer: Yes, this is a defining feature of Py-BO dyes. The pyridine nitrogen is a proton acceptor (


).
  • Protonation Effect: Adding acid protonates the pyridine nitrogen (

    
    ). This dramatically increases the electron-withdrawing capacity of the pyridine ring, strengthening the "pull" in the D-
    
    
    
    -A system.
  • Result: This often leads to a large Bathochromic shift (Red Shift) in emission and can significantly enhance

    
     by stabilizing the ICT state, provided the solvent doesn't quench it via hydrogen bonding [1].
    
Q4: How does solvent polarity affect my quantum yield measurements?

Answer: These dyes exhibit positive solvatochromism .

  • Low Polarity (Toluene/Hexane): High

    
    , blue-shifted emission.
    
  • High Polarity (DMSO/Water): Lower

    
    , red-shifted emission.
    
  • Troubleshooting Step: If your application allows, switch to aprotic solvents (like Dichloromethane or Acetonitrile) rather than protic solvents (Methanol/Water) to avoid H-bond induced quenching.

Module 3: Visualization & Logic

Mechanism: TICT vs. Rigidification

The following diagram illustrates why your dye loses energy to rotation and how bridging restores fluorescence.

TICT_Mechanism Ground Ground State (S0) Planar Conformation Excited Excited State (S1) Initial Planar Ground->Excited Photoexcitation (hν) TICT TICT State (Twisted) 90° Rotation (Dark State) Excited->TICT Free Rotation (Polar Solvent) ICT ICT State (Planar) Radiative (Bright Emission) Excited->ICT Restricted Rotation TICT->Ground Non-Radiative Decay (Heat - Low Φf) ICT->Ground Fluorescence (High Φf) Bridging Structural Rigidification (Synthesis Step) Bridging->Excited Blocks Rotation

Caption: Figure 1. The competition between the dark TICT state (caused by rotation) and the bright ICT state. Rigidification blocks the path to TICT.

Troubleshooting Flowchart

Use this logic tree to diagnose your specific low


 issue.

Troubleshooting_Tree Start Problem: Low Quantum Yield (Φf) CheckState Is the sample Solid or Solution? Start->CheckState Solution Solution Phase CheckState->Solution Solid Solid/Film Phase CheckState->Solid CheckSolvent Is solvent Polar/Protic? Solution->CheckSolvent TICT_Issue Diagnosis: TICT Quenching CheckSolvent->TICT_Issue Yes (MeOH, H2O) Action_Rigid Action: Synthesize Rigid Analog (Bridge rings) TICT_Issue->Action_Rigid ACQ_Issue Diagnosis: ACQ (Pi-Stacking) Solid->ACQ_Issue Action_Bulky Action: Add Bulky Groups (t-Butyl, Triphenylamine) ACQ_Issue->Action_Bulky

Caption: Figure 2. Decision matrix for diagnosing the root cause of fluorescence quenching based on sample state.

Module 4: Standard Operating Procedures (SOPs)

SOP 1: Synthesis of Rigidified Pyridine-Benzoxazole (Conceptual)

To suppress TICT, we recommend a condensation that minimizes rotational freedom.

  • Reagents: 2-aminophenol derivative (1 eq), Pyridine-2-carboxylic acid derivative (1 eq), Polyphosphoric acid (PPA).

  • Procedure:

    • Mix reagents in PPA (acts as both solvent and catalyst).

    • Heat to 180–200°C for 4–6 hours. (High temp ensures cyclization).

    • Pour into crushed ice/water to precipitate the crude product.

    • Neutralize with

      
       to pH 8-9 (Critical: Pyridine N must be deprotonated for purification).
      
    • Purification: Recrystallize from Ethanol or Column Chromatography (DCM/MeOH).

  • Validation: Check NMR for the disappearance of the amide proton and IR for the formation of the C=N bond (~1620 cm⁻¹).

SOP 2: Accurate Measurement of (Relative Method)

Do not rely on absolute measurements without an integrating sphere. Use this comparative method.

Required Standard: Quinine Sulfate in 0.1 M


 (

) or Coumarin 153 (

in EtOH).

Protocol:

  • Absorbance Match: Prepare solutions of your Dye and the Standard. Adjust concentrations so that the Absorbance (A) at the excitation wavelength is below 0.1 (ideally 0.05).

    • Why? To prevent inner-filter effects (re-absorption of emitted light).

  • Spectra Acquisition: Record the integrated fluorescence intensity (

    
    ) for both.
    
  • Calculation:

    
    
    
    • Where

      
       is the refractive index of the solvent.
      

Data Summary: Substituent Effects on

Substituent (R)Effect on Electronic NatureExpected

Trend
Mechanism
-H NeutralBaselineStandard Reference
-N(CH₃)₂ Strong DonorLow (in polar solvent)Promotes TICT (Twisting)
-OMe Weak DonorModerateBalanced ICT
-Rigid Bridge Structural LockHigh Suppresses TICT
-t-Butyl Steric BulkHigh (Solid State)Prevents ACQ (Stacking)

References

  • RSC Advances. "Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads." Royal Society of Chemistry.

  • Journal of Materials Chemistry C. "Recent advances in twisted intramolecular charge transfer (TICT) fluorescence." Royal Society of Chemistry.

  • Chemical Society Reviews. "Twisted intramolecular charge transfer (TICT) and twists beyond TICT." Royal Society of Chemistry.

  • PubChem. "Benzoxazole, 2-(2-pyridinyl)- Compound Summary." National Library of Medicine.

  • Journal of Chemical Education. "Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission." ACS Publications.

Troubleshooting

Purification of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole by column chromatography

Technical Support Center: Purification of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole Executive Summary: The Separation Challenge Compound: 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole CAS: 1084686-XX-X (Generic structure refer...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

Executive Summary: The Separation Challenge

Compound: 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole CAS: 1084686-XX-X (Generic structure reference) Molecular Weight: ~230.65 g/mol Core Properties: [1]

  • Lipophilic Domain: The 5-chloro-benzoxazole fused ring system is planar and moderately lipophilic.

  • Basic Domain: The pyridine ring (specifically the nitrogen at position 3) acts as a Lewis base.

The Problem: Purifying this compound on standard silica gel often results in severe peak tailing (streaking) and poor mass recovery . This is caused by the "dual-mode retention" mechanism:

  • Hydrophobic Interaction: The benzoxazole core interacts with the siloxane backbone (standard chromatography).

  • Ion-Exchange Interaction: The basic pyridine nitrogen forms strong hydrogen bonds or ionic interactions with acidic silanol groups (Si-OH) on the silica surface.

This guide provides a self-validating protocol to neutralize these secondary interactions and achieve high-purity separation.

Troubleshooting & Optimization (Q&A)

Q1: My product appears as a long streak on the TLC plate and elutes over 20+ fractions. How do I fix this?

Diagnosis: Unmasked Silanol Activity. The acidic protons on the silica gel are protonating your pyridine nitrogen, causing it to "stick" and drag. The Fix: "Deactivate" the silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to your mobile phase.

  • Mechanism: TEA is a stronger base than your pyridine product. It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to elute based solely on polarity.

  • Protocol: Pre-flush the column with 2-3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

Q2: The crude mixture is not soluble in the mobile phase (Hexane/EtOAc). Can I load it in DCM?

Diagnosis: Solvent Mismatch (Viscous Fingering). Loading a sample in a strong solvent (DCM) onto a column equilibrated with a weak solvent (Hexane) causes the sample to precipitate instantly or channel through the column, destroying resolution. The Fix: Dry Loading (Solid Load).

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add dry silica gel (ratio: 1g crude to 2g silica) or Celite 545.

  • Evaporate the solvent under vacuum until you have a free-flowing powder.

  • Load this powder directly on top of the packed column.

  • Why this works: It eliminates solvent incompatibility and ensures the sample starts as a tight, uniform band.

Q3: I see a co-eluting impurity just before my product. What is it?

Diagnosis: Starting Material Contamination. Common impurities for this synthesis (condensation of 2-amino-4-chlorophenol + nicotinoyl chloride) include:

  • 2-amino-4-chlorophenol: Oxidizes easily; appears as a dark/brown spot near the solvent front or baseline depending on oxidation state.

  • Nicotinic Acid/Aldehyde: Very polar; usually stays on the baseline unless forced off. The Fix: Gradient Optimization.

  • Switch from an isocratic run to a shallow gradient .

  • Recommendation: Start at 5% EtOAc/Hexane (with 1% TEA) and increase by 5% every 3 CVs. The shallow gradient pulls the non-polar impurities off first before the product mobilizes.

Q4: My product crystallized inside the column during elution.

Diagnosis: Solubility Limit Exceeded. Benzoxazoles are highly crystalline. High concentrations in the mobile phase (especially non-polar fractions) can trigger precipitation. The Fix: Increase Solvating Power.

  • Switch solvent systems from Hexane/EtOAc to DCM/Methanol (98:2 to 95:5) .

  • DCM is a much better solvent for planar heterocycles than Hexane.

  • Note: You still need the 1% TEA modifier in the DCM/MeOH system.

Master Experimental Protocol

Objective: Isolate >98% pure 5-chloro-2-pyridin-3-yl-1,3-benzoxazole.

Phase 1: TLC Scouting
  • Prepare two TLC chambers:

    • System A: Hexane:EtOAc (7:3)

    • System B: Hexane:EtOAc (7:3) + 1% TEA

  • Spot the crude. Run both plates.[2]

  • Observation: System A should show streaking (Rf 0.2–0.6). System B should show a tight, circular spot (Rf ~0.4–0.5).

  • Validation: If System B still streaks, switch to DCM:MeOH (95:5) + 1% TEA.

Phase 2: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.

  • Slurry Solvent: Hexane + 1% TEA.

  • Step: Slurry pack the column. Flush with 2 CVs of Hexane/TEA to neutralize the silica bed before loading.

Phase 3: Purification Workflow
StepActionCritical Parameter
1. Loading Dry Load (Method described in Q2).Ensure powder is fine and free-flowing.
2. Equilibration Run 1 CV of 100% Hexane (+1% TEA).Stabilizes the bed after loading.
3. Elution Gradient: 0% → 40% EtOAc in Hexane (+1% TEA).Increase polarity only after non-polar impurities elute.
4. Monitoring Collect fractions. Check via TLC (UV 254nm).Look for the characteristic fluorescence of benzoxazoles.
5. Workup Combine pure fractions. Evaporate.CRITICAL: High vacuum dry at 50°C to remove TEA traces.

Visualization: Purification Logic Flow

PurificationWorkflow Start Crude Mixture: 5-chloro-2-(pyridin-3-yl)-1,3-benzoxazole TLC_Test TLC Scouting: Check Solvent Compatibility Start->TLC_Test Decision_Streak Does it Streak/Tail? TLC_Test->Decision_Streak Add_TEA Add 1% Triethylamine (TEA) to Mobile Phase Decision_Streak->Add_TEA Yes (Pyridine Interaction) Solubility_Check Is Crude Soluble in Initial Mobile Phase? Decision_Streak->Solubility_Check No Add_TEA->Solubility_Check Liquid_Load Liquid Load: Dissolve in Mobile Phase Solubility_Check->Liquid_Load Yes Dry_Load Dry Load: Adsorb on Silica/Celite Solubility_Check->Dry_Load No (Precipitation Risk) Run_Column Run Column: Gradient Elution Liquid_Load->Run_Column Dry_Load->Run_Column Workup Evaporate & High Vac (Remove TEA) Run_Column->Workup

Caption: Logical decision tree for optimizing the purification of pyridine-based benzoxazoles, addressing tailing and solubility issues.

References

  • BenchChem Technical Support. (2025).[3] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video Guide]. Retrieved from

  • University of Rochester. Troubleshooting Thin Layer Chromatography: Tips for Basic and Acidic Compounds. Retrieved from

  • Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Retrieved from

  • National Institutes of Health (PubChem). 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole Compound Summary. Retrieved from

Sources

Optimization

Stability of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole in acidic vs basic conditions

Introduction Welcome to the technical support guide for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. This document is intended for researchers, scientists, and drug development professionals who are utilizing this heterocyclic compound in their experimental workflows. Understanding the stability of this molecule across a range of pH conditions is critical for ensuring the accuracy of experimental results, the success of synthetic procedures, and the reliability of analytical methods. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for assessing the compound's integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the general stability profile of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole?

5-chloro-2-pyridin-3-yl-1,3-benzoxazole is an aromatic heterocyclic compound. Its stability is largely dictated by the integrity of the benzoxazole ring system and the basicity of the pyridine nitrogen.

  • Neutral Conditions (pH ~7): The compound is generally stable at neutral pH and ambient temperature.

  • Acidic Conditions (pH < 6): The molecule is susceptible to degradation under acidic conditions, particularly with heating. The primary degradation pathway is the hydrolysis of the benzoxazole ring.[1][2] The pyridine nitrogen (pKa ~5.2) will be protonated, which can influence the electronic properties of the molecule but the main lability comes from the benzoxazole ring itself.

  • Basic Conditions (pH > 8): The benzoxazole ring is also susceptible to hydrolysis under basic conditions, especially at elevated temperatures. Pyridine-containing compounds can also be susceptible to hydroxide attack under harsh alkaline conditions.[3][4]

A summary of the expected stability is provided in the table below.

pH RangeConditionExpected StabilityPrimary Concern
< 2 Ambient / HeatedLow / Very Low Rapid acid-catalyzed hydrolysis of the benzoxazole ring.
2 - 5 Ambient / HeatedModerate / Low Slower acid-catalyzed hydrolysis. Rate is pH-dependent.[2]
6 - 8 AmbientHigh Generally stable for routine experimental use.
8 - 10 Ambient / HeatedModerate / Low Onset of base-catalyzed hydrolysis.
> 10 Ambient / HeatedLow / Very Low Rapid base-catalyzed hydrolysis of the benzoxazole ring.
FAQ 2: Troubleshooting Acidic Instability

Issue: "My compound is degrading in an acidic mobile phase during HPLC analysis, or during an acidic reaction workup. What is the degradation product, and how can I prevent this?"

Root Cause Analysis:

Under acidic conditions, the benzoxazole ring undergoes hydrolysis. The reaction is initiated by the protonation of the nitrogen atom in the oxazole ring, followed by the nucleophilic attack of water. This leads to the opening of the oxazole ring to form an unstable tetrahedral intermediate, which then collapses. The primary degradation product is the corresponding N-(2-hydroxy-5-chlorophenyl)nicotinamide, resulting from the cleavage of the C-O bond within the oxazole ring.[1][2]

Visualizing the Degradation Pathway: Acid-Catalyzed Hydrolysis

AcidHydrolysis cluster_0 Acidic Conditions (H₃O⁺) Compound 5-chloro-2-pyridin-3-yl-1,3-benzoxazole Protonated Protonated Benzoxazole Compound->Protonated + H⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate + H₂O (Nucleophilic Attack) Product N-(5-chloro-2-hydroxyphenyl)nicotinamide (Ring-Opened Product) Intermediate->Product Ring Opening (C-O Fission)

Caption: Acid-catalyzed hydrolysis of the benzoxazole ring.

Solutions & Mitigation Strategies:

  • Analytical HPLC:

    • Increase Mobile Phase pH: If your chromatography allows, increase the pH of the aqueous mobile phase to > 4 using a suitable buffer (e.g., acetate or phosphate).

    • Reduce Temperature: Perform the analysis at a lower column temperature (e.g., 20-25°C) to slow the rate of hydrolysis.

    • Minimize Run Time: Use a shorter column or a faster gradient to reduce the time the analyte spends in the acidic mobile phase.

    • Use Fresh Samples: Analyze samples immediately after preparation in acidic diluents.

  • Reaction Workups:

    • Use Milder Acids: If possible, use weaker organic acids (e.g., acetic acid) instead of strong mineral acids (e.g., HCl, H₂SO₄).

    • Temperature Control: Perform extractions and washes at low temperatures (e.g., 0-5°C).

    • Minimize Contact Time: Do not let the compound sit in acidic aqueous layers for extended periods. Promptly move to the next step.

    • Alternative Purification: Consider non-acidic purification methods like flash chromatography on silica gel or crystallization.

FAQ 3: Troubleshooting Basic Instability

Issue: "I am observing decomposition of my compound during a reaction run under basic conditions (e.g., using NaOH or KOH)."

Root Cause Analysis:

In the presence of a strong base, the benzoxazole ring can be cleaved via nucleophilic attack by a hydroxide ion at the C2 position. This process is analogous to the hydrolysis of an ester or amide and can be accelerated by heat. The resulting product would be the same as in the acidic hydrolysis pathway, N-(2-hydroxy-5-chlorophenyl)nicotinamide, after subsequent protonation during workup.

Visualizing the Degradation Pathway: Base-Catalyzed Hydrolysis

BaseHydrolysis cluster_1 Basic Conditions (OH⁻) Compound 5-chloro-2-pyridin-3-yl-1,3-benzoxazole Intermediate Tetrahedral Intermediate Compound->Intermediate + OH⁻ (Nucleophilic Attack) Product N-(5-chloro-2-hydroxyphenyl)nicotinamide (Post-Workup) Intermediate->Product Ring Opening & Workup

Caption: Base-catalyzed hydrolysis of the benzoxazole ring.

Solutions & Mitigation Strategies:

  • Use Weaker Bases: For reactions requiring a base, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) if compatible with your reaction chemistry.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents may slow down the hydrolysis compared to protic solvents.

  • Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed. Avoid prolonged heating in strong bases.

  • Protective Groups: In multi-step syntheses, it might be necessary to carry the precursor (e.g., the corresponding o-aminophenol and nicotinic acid derivative) through basic steps and perform the benzoxazole ring formation as a later step.

FAQ 4: Addressing Analytical Challenges with HPLC

Issue: "My HPLC chromatogram shows peak tailing or shifting retention times for my compound. Is this related to pH?"

Root Cause Analysis:

Yes, this is highly likely a pH-related issue. 5-chloro-2-pyridin-3-yl-1,3-benzoxazole has two basic nitrogen atoms: one in the pyridine ring and one in the benzoxazole ring. The pyridine nitrogen is more basic. When the pH of the mobile phase is close to the pKa of the pyridine moiety (~5.2), the compound will exist as a mixture of its protonated (pyridinium) and neutral forms. This simultaneous presence of two forms on the column leads to poor peak shape and inconsistent retention times.

Workflow for HPLC Method Development:

HPLC_Workflow Start Start: Poor Peak Shape Observed Check_pH Is mobile phase pH between 4 and 6.5? Start->Check_pH Adjust_Low Adjust pH to < 3.5 (e.g., 0.1% TFA or Formic Acid) Check_pH->Adjust_Low Yes Adjust_High Adjust pH to > 7 (e.g., Ammonium Bicarbonate) Check_pH->Adjust_High No (pH is likely suitable) Analyze_Low Analyze Sample: Fully Protonated Form Adjust_Low->Analyze_Low Analyze_High Analyze Sample: Fully Neutral Form Adjust_High->Analyze_High Good_Peak Good Peak Shape? Analyze_Low->Good_Peak Analyze_High->Good_Peak End Method Optimized Good_Peak->End Yes Check_Stability Check for on-column degradation Good_Peak->Check_Stability No Check_Stability->Adjust_High

Caption: Decision workflow for optimizing HPLC mobile phase pH.

Solutions & Mitigation Strategies:

  • Control the Ionization State: The key is to ensure the compound is in a single ionic state.

    • Low pH: Use a mobile phase with a pH at least 1.5-2 units below the pKa of the pyridine nitrogen. A pH of 2.5-3.0 (using formic acid or TFA) will ensure the molecule is fully protonated, leading to a sharp, reproducible peak. However, be mindful of potential acid hydrolysis (see FAQ 2).

    • High pH: Alternatively, use a mobile phase with a pH at least 1.5-2 units above the pKa. A pH of 7.5-8.0 (using an ammonium bicarbonate or phosphate buffer) will ensure the molecule is in its neutral form. This is often the preferred approach for this compound to avoid acid degradation, provided a suitable reverse-phase column stable at this pH is used.

  • Use a Buffer: Always use a buffer in the aqueous portion of the mobile phase to control the pH and ensure run-to-run reproducibility.[5][6]

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound under acidic and basic conditions to identify degradation products and establish stability-indicating analytical methods, as recommended by ICH guidelines.[7][8][9][10]

Objective: To assess the stability of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole in acidic and basic media.

Materials:

  • 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

  • HPLC-grade acetonitrile and water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • Acid Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Base Stress: In a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Control Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Incubation:

    • Store all three solutions (Acid, Base, Control) at 60°C.

    • Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately before analysis, neutralize the acid and base aliquots to stop the degradation. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

  • HPLC Analysis:

    • Analyze the control and stressed samples using a validated stability-indicating HPLC method (see FAQ 4 for method development guidance).

    • The method should be capable of separating the intact drug from all degradation products.[11][12][13]

    • Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks (degradants).

  • Data Interpretation:

    • Calculate the percentage of degradation over time.

    • If using an LC-MS system, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures. The expected primary degradant should have a mass corresponding to the addition of one molecule of water.

References
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Available at: [Link]

  • A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific and Research Publications. Available at: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata Hanson Wade. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • The Stability of Pyridine Nucleotides. ResearchGate. Available at: [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. Molecules. Available at: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. Available at: [Link]

  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. RSC Publishing. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. ResearchGate. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. PubChem. Available at: [Link]

  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]

  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. Available at: [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. ResearchGate. Available at: [Link]

  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 2-substituted benzoxazole synthesis

Technical Support Center: Benzoxazole Synthesis Introduction: The Challenge of Steric Hindrance in 2-Substituted Benzoxazole Synthesis The 2-substituted benzoxazole core is a privileged scaffold in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Synthesis

Introduction: The Challenge of Steric Hindrance in 2-Substituted Benzoxazole Synthesis

The 2-substituted benzoxazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its unique biological activities and photophysical properties.[1][2][3] The most common synthetic route involves the condensation of a 2-aminophenol with a carboxylic acid equivalent (such as an aldehyde, acid chloride, or the acid itself), followed by intramolecular cyclization.[4][5] While this approach is robust for many substrates, researchers frequently encounter significant challenges when incorporating sterically demanding substituents at the 2-position, particularly those with ortho-substitution on an aryl ring.

Steric hindrance can dramatically lower reaction rates and yields, or even prevent the reaction from proceeding altogether. This guide provides a comprehensive troubleshooting framework, drawing from established literature and advanced synthetic methodologies, to help you overcome these synthetic hurdles. We will explore the causality behind common failures and provide validated protocols to successfully synthesize even highly congested benzoxazole targets.

Part 1: Frequently Asked Questions (FAQs)

Q1: What exactly is "steric hindrance" in the context of benzoxazole synthesis?

Answer: Steric hindrance refers to the non-bonding repulsion between atoms or groups of atoms in a molecule that are in close proximity. In benzoxazole synthesis, this typically occurs during the key bond-forming steps:

  • Nucleophilic Attack: The initial attack of the amino group from 2-aminophenol onto the carbonyl carbon of the aldehyde or carboxylic acid derivative. Bulky groups near the carbonyl carbon (e.g., an ortho-substituent on a benzaldehyde) physically obstruct the path of the incoming nucleophile.

  • Intramolecular Cyclization: The subsequent attack of the phenolic oxygen onto the imine or amide intermediate to form the five-membered oxazole ring. Bulky groups can create torsional strain and prevent the molecule from adopting the necessary conformation for ring closure.[6]

This repulsion increases the activation energy of the reaction, leading to slower reaction rates and lower yields.[7][8]

Q2: My reaction with an ortho-substituted benzaldehyde and 2-aminophenol is giving very low yields. What are the typical signs of a sterically hindered reaction?

Answer: The classic signs that steric hindrance is impeding your reaction include:

  • Low Conversion: A significant amount of the starting materials (2-aminophenol and the aldehyde/acid) remains unreacted even after prolonged reaction times or heating.

  • Stalling at the Intermediate Stage: You may observe the formation of the Schiff base (from an aldehyde) or the anilide (from a carboxylic acid) intermediate via techniques like TLC or LC-MS, but this intermediate fails to cyclize to the final benzoxazole product.

  • Formation of Side Products: Under forced conditions (e.g., very high temperatures), you might see decomposition of starting materials or the formation of undesired side products instead of the target molecule.[9]

Q3: What are the primary strategies to overcome steric hindrance in these reactions?

Answer: Overcoming steric hindrance requires strategies that either increase the reactivity of the system to overcome the energy barrier or bypass the sterically demanding step altogether. The main approaches are:

  • Increasing Reaction Energy: Employing higher temperatures or using microwave irradiation can provide the necessary kinetic energy for the reacting molecules to overcome the repulsive steric forces.[10][11][12]

  • Using More Reactive Reagents: Converting a sterically hindered carboxylic acid to a more electrophilic species (like an acid chloride or using an amide activating agent like Tf₂O) can make the carbonyl carbon more susceptible to nucleophilic attack.[2][13]

  • Employing Catalysis: Utilizing specialized catalysts, such as certain Brønsted or Lewis acids, can facilitate the reaction by activating the electrophile or stabilizing the transition state.[14][15][16]

  • Changing the Synthetic Route: In severe cases, abandoning the traditional condensation pathway in favor of modern cross-coupling strategies, such as palladium-catalyzed methods, can build the benzoxazole core from different precursors, avoiding the problematic condensation step.[17][18][19]

Part 2: Troubleshooting Guide for Specific Issues

Problem 1: Low to no yield with an ortho-substituted benzaldehyde.
  • Question: I am trying to synthesize 2-(2-methylphenyl)benzoxazole by reacting 2-aminophenol with 2-methylbenzaldehyde using a standard acid catalyst in refluxing ethanol, but I am only getting a 15% yield. How can I improve this?

  • Analysis & Solution: The ortho-methyl group on the benzaldehyde sterically shields the carbonyl carbon, hindering the initial nucleophilic attack by the 2-aminophenol and slowing the subsequent cyclization. Standard refluxing ethanol (78 °C) does not provide sufficient energy to overcome this barrier efficiently.

    Recommended Actions:

    • Increase Thermal Energy: Switch to a higher boiling point solvent like toluene (111 °C) or DMF (153 °C). For even greater efficacy, employ microwave-assisted synthesis. Microwave heating can rapidly and efficiently heat the reaction mixture to temperatures like 130-150 °C, often leading to significantly higher yields and shorter reaction times.[10][12]

    • Use a More Effective Catalyst: While simple Brønsted acids can work, a Brønsted acidic ionic liquid gel has been shown to be highly effective under solvent-free conditions at elevated temperatures (e.g., 130 °C), achieving high yields even for challenging substrates.[14]

    (See Protocol A for a detailed microwave-assisted methodology)

Problem 2: My condensation reaction with a bulky carboxylic acid (e.g., 2,6-dimethylbenzoic acid) is failing.
  • Question: I need to synthesize a benzoxazole with a di-ortho-substituted aryl group at the 2-position. Direct condensation of 2,6-dimethylbenzoic acid with 2-aminophenol is not working, even at high temperatures. What is a more robust method?

  • Analysis & Solution: A di-ortho-substituted benzoic acid is an extremely challenging electrophile due to severe steric hindrance. Direct condensation is unlikely to succeed. The solution is to move away from direct acid condensation and instead use a two-step approach involving the activation of a pre-formed amide. A highly effective modern method involves the activation of a tertiary amide with trifluoromethanesulfonic anhydride (Tf₂O).

    This strategy works because the Tf₂O-activated amide forms a highly reactive amidinium salt intermediate, which is a much more potent electrophile than the original carboxylic acid or amide.[2] This intermediate readily undergoes nucleophilic attack by the 2-aminophenol, followed by a rapid intramolecular cyclization. This method has shown excellent tolerance for a wide range of sterically demanding substrates.[2][13]

    (See Protocol C for a detailed Tf₂O-activation methodology)

Problem 3: Alternative strategies are needed when classical condensation fails completely.
  • Question: I have tried high temperatures, microwave heating, and different catalysts, but I cannot synthesize my desired 2-arylbenzoxazole due to extreme steric hindrance. Are there any fundamentally different approaches?

  • Analysis & Solution: Yes. When traditional condensation routes are exhausted, it is time to consider modern organometallic cross-coupling strategies. A powerful alternative is the palladium-catalyzed aminocarbonylation of an aryl bromide.[17]

    In this one-pot procedure:

    • An aryl bromide (which would form the 2-substituent of the benzoxazole) is subjected to palladium-catalyzed carbonylation in the presence of carbon monoxide and 2-aminophenol.

    • This forms an in situ anilide intermediate.

    • An acid-mediated ring closure then smoothly yields the final 2-arylbenzoxazole.

    This method completely bypasses the direct condensation of a sterically hindered aldehyde or carboxylic acid, instead building the key amide bond through a well-understood catalytic cycle that is less sensitive to the steric bulk of the aryl halide.[18]

    (See Protocol B for a detailed Palladium-Catalyzed methodology)

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting sterically hindered benzoxazole syntheses.

G start Start: Low Yield in 2-Substituted Benzoxazole Synthesis check_sterics Is the 2-substituent sterically hindered? (e.g., ortho-substituted) start->check_sterics increase_energy Action: Increase Reaction Energy (High Temp / Microwave) check_sterics->increase_energy Yes no_sterics Issue is likely electronic or other side reactions. Re-evaluate mechanism. check_sterics->no_sterics No check_yield1 Yield Improved? increase_energy->check_yield1 success Success! Optimize Conditions. check_yield1->success Yes change_reagent Action: Use More Reactive Precursor (e.g., Tf₂O Amide Activation) check_yield1->change_reagent No check_yield2 Yield Improved? change_reagent->check_yield2 check_yield2->success Yes alt_route Action: Change Synthetic Route (e.g., Pd-Catalyzed Carbonylation) check_yield2->alt_route No check_yield3 Yield Improved? alt_route->check_yield3 check_yield3->success Yes failure Consult specialist literature for highly specific substrate. check_yield3->failure No

Caption: Troubleshooting decision tree for sterically hindered reactions.

Part 3: Advanced Protocols & Methodologies

Protocol A: Microwave-Assisted Synthesis from Carboxylic Acids
  • Rationale: This protocol uses microwave irradiation to provide the high activation energy needed to overcome steric barriers in the direct condensation of a carboxylic acid and 2-aminophenol.[12] This method is often successful where conventional heating fails.

  • Procedure:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the sterically hindered carboxylic acid (1.0 mmol), 2-aminophenol (1.2 mmol).

    • Seal the vial with a septum cap. Note: No solvent or catalyst is required for many substrates, making this a green chemistry approach.[12] For particularly difficult substrates, a high-boiling solvent like DMF or a catalyst like polyphosphoric acid (PPA) can be added.

    • Place the vial in the cavity of a dedicated laboratory microwave reactor.

    • Irradiate the mixture at a constant temperature of 150-200 °C for 20-60 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

    • After the reaction is complete (monitored by TLC or LC-MS), allow the vial to cool to room temperature.

    • Dissolve the crude mixture in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted benzoxazole.

Protocol B: Palladium-Catalyzed Aminocarbonylation and Cyclization
  • Rationale: This one-pot method avoids the direct condensation of sterically hindered precursors by constructing the anilide intermediate via a palladium-catalyzed carbonylation reaction, which is then cyclized.[17]

  • Procedure:

    • To an oven-dried Schlenk tube, add the sterically hindered aryl bromide (1.0 mmol), 2-aminophenol (1.2 mmol), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as HBF₄·P(t-Bu)₃ (10 mol%).

    • Evacuate and backfill the tube with carbon monoxide (CO) from a balloon (use appropriate safety precautions).

    • Add anhydrous dioxane (5 mL) and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.5 mmol) via syringe.

    • Stir the reaction mixture at 100 °C for 12-24 hours under the CO atmosphere.

    • After cooling to room temperature, carefully vent the excess CO in a fume hood.

    • Add an acid, such as p-toluenesulfonic acid (p-TsOH, 2.0 mmol), to the reaction mixture to catalyze the cyclization step.

    • Heat the mixture to 100-120 °C for an additional 2-4 hours.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the product.

Protocol C: Tf₂O-Promoted Synthesis from Tertiary Amides
  • Rationale: This protocol is highly effective for extremely hindered systems. It proceeds by activating a stable tertiary amide with Tf₂O to form a highly electrophilic intermediate, which then readily reacts with 2-aminophenol.[2]

  • Procedure:

    • In an oven-dried flask under a nitrogen atmosphere, dissolve the tertiary amide (derived from your sterically hindered carboxylic acid, 0.55 mmol) and 2-fluoropyridine (1.0 mmol) in anhydrous dichloromethane (DCM, 1 mL).

    • Cool the mixture to 0 °C in an ice bath.

    • Add trifluoromethanesulfonic anhydride (Tf₂O, 0.6 mmol) dropwise. A color change is often observed. Stir for 15 minutes at 0 °C.

    • Add a solution of 2-aminophenol (0.5 mmol) in DCM.

    • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude residue directly by column chromatography on silica gel to afford the pure 2-substituted benzoxazole.

Part 4: Summary of Strategies and Data

The following table summarizes the discussed strategies for overcoming steric hindrance, providing a quick reference for selecting the appropriate method.

Problem Recommended Strategy Key Reagents/Conditions Typical Yield Range (Hindered Substrates) Primary Advantage
Mild Steric Hindrance (ortho-monosubstitution)Microwave-Assisted Synthesis 150-200 °C, 20-60 min, Solvent-free60-85%Speed, simplicity, and green credentials.[12]
Moderate to Severe Hindrance (Bulky acids)Tf₂O Amide Activation Tertiary Amide, Tf₂O, 2-Fluoropyridine, DCM70-95%Excellent yields for highly congested systems; mild conditions.[2]
Severe Hindrance / Total Failure of CondensationPd-Catalyzed Aminocarbonylation Aryl Bromide, CO, Pd(OAc)₂, Phosphine Ligand50-80%Bypasses the difficult condensation step entirely.[17]
General ImprovementUse of Advanced Catalysts Brønsted Acidic Ionic Liquid Gel, etc.Varies (often >90%)Can offer high efficiency under specific (e.g., solvent-free) conditions.[14]

References

  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). Access to 2-(Het)aryl and 2-Styryl Benzoxazoles via Palladium-Catalyzed Aminocarbonylation of Aryl and Vinyl Bromides. Organic Letters, 17(9), 2094–2097. [Link]

  • Perry, R. J., Wilson, B. D., & Miller, R. J. (1992). Synthesis of 2-arylbenzoxazoles via the palladium-catalyzed carbonylation and condensation of aromatic halides and o-aminophenols. The Journal of Organic Chemistry, 57(10), 2883–2887. [Link]

  • Králová, P., Opletalová, V., & Vejsová, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19501–19513. [Link]

  • Maldonado-Rojas, W., & Olivero-Verbel, J. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(12), 2827. [Link]

  • Park, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1361–1368. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved February 13, 2026, from [Link]

  • Nguyen, T. T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Heliyon, 7(11), e08309. [Link]

  • Gómez-Benítez, S., et al. (2020). Iron‐Catalyzed Regioselective Synthesis of 2‐Arylbenzoxazoles and 2‐Arylbenzothiazoles via Alternative Reaction Pathways. Chemistry – A European Journal, 26(6), 1269-1273. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1378. [Link]

  • Sharma, D., & Narasimhan, B. (2020). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmaceutical Sciences and Research, 11(6), 2636-2653. [Link]

  • Patil, S. A., et al. (2023). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. Results in Chemistry, 5, 100832. [Link]

  • He, J., & Li, C. (2018). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Current Organic Chemistry, 22(1), 4-17. [Link]

  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information. [Link]

  • Saini, P., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25333–25368. [Link]

  • Yildirim, I., & Yildirim, S. (2019). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Mini-Reviews in Medicinal Chemistry, 19(13), 1056-1070. [Link]

  • ResearchGate. (2019). Microwave-Assisted Synthesis of Benzoxazole Derivatives. [Link]

  • ResearchGate. (2021). The condensation of 2-aminophenols with various aldehydes. [Link]

  • ResearchGate. (2010). Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions. [Link]

  • Zhang, R., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Nature Communications, 13(1), 7623. [Link]

  • Chen, G., et al. (2008). Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. Organic Letters, 10(21), 4843–4846. [Link]

  • Sicker, D., & Hartenstein, H. (1981). Phenoxazine derivatives — products of the reaction of o-aminophenol with chalcones. Chemistry of Heterocyclic Compounds, 17, 496–500. [Link]

Sources

Optimization

Technical Support Center: High-Resolution NMR Analysis of Pyridine-Benzoxazole Scaffolds

Introduction: The Heteroaromatic Challenge Pyridine-benzoxazole derivatives represent a privileged scaffold in drug discovery, particularly for kinase inhibitors and intercalating agents. However, they present a distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Heteroaromatic Challenge

Pyridine-benzoxazole derivatives represent a privileged scaffold in drug discovery, particularly for kinase inhibitors and intercalating agents. However, they present a distinct spectroscopic challenge: severe signal crowding in the 7.0 – 8.8 ppm aromatic region.

The electronic environment of the pyridine


-protons often mimics that of the benzoxazole benzenoid protons, leading to accidental chemical shift equivalence. Furthermore, if the rings are directly coupled, rotational barriers can induce broadening or signal doubling (atropisomerism), complicating integration and assignment.

This guide provides a tiered troubleshooting protocol, moving from chemical manipulation (solvents/temperature) to advanced acquisition techniques (Pure Shift/Heteronuclear correlation).

Module 1: Solvent Engineering (ASIS)

The Issue: In standard solvents like


 or 

, the magnetic anisotropy of the pyridine and benzoxazole rings often results in overlapping multiplets.

The Solution: Utilize Aromatic Solvent Induced Shifts (ASIS) . Replacing a non-aromatic solvent with Benzene-


 or Toluene-

creates a transient solvation complex. The solvent molecules stack against the solute's aromatic rings. Because the local magnetic field is anisotropic, protons located above/below the solvent ring plane are shielded (shifted upfield), while those in the plane are deshielded.
Protocol: The Solvent Titration

Do not simply swap solvents. Perform a titration to track signal migration.

  • Baseline: Acquire standard

    
     NMR in 
    
    
    
    (approx. 5-10 mg/0.6 mL).
  • Titration: Add

    
     in 10% increments (or prepare a separate sample in 100% 
    
    
    
    ).
  • Observation: Pyridine protons (especially

    
    -protons) are highly sensitive to this change due to the nitrogen lone pair influencing solvent orientation.
    

Comparative Solvent Effects Table:

SolventDielectric Constant (

)
Mechanism of ShiftTarget Protons (Pyridine-Benzoxazole)

4.8Standard DispersionBaseline. Often results in overlap of Py-

and Bz-H5/H6.

46.7H-Bonding AcceptorDeshields acidic protons (e.g., if amide linkers are present). Sharpens exchangeable protons.

2.3Anisotropic Shielding (ASIS)Critical for Resolution. Induces upfield shifts (0.1 - 0.5 ppm) differentially based on local geometry.
Acetone-

20.7Dipole-DipoleIntermediate option if solubility in benzene is poor.

Module 2: Advanced 2D Correlation (The Nitrogen Anchor)

The Issue: Proton-Proton coupling (


) is often insufficient when the diagonal is crowded.

The Solution: Use the nitrogen atoms as "anchors." Pyridine and Benzoxazole both contain magnetically active nitrogen. While


 is low sensitivity, a long-range 

is highly sensitive and can unambiguously assign protons based on their coupling to specific nitrogens (

vs

).
Workflow: Heteronuclear Assignment
  • Run

    
    :  Resolves protons by spreading them into the carbon dimension.
    
    • Note: Pyridine

      
       (approx. 150 ppm) and Benzoxazole 
      
      
      
      (approx. 160+ ppm) are distinct.
  • Run

    
    : 
    
    • Pyridine Nitrogen: Typically

      
       ~300-320 ppm.[1] Correlations to Py-
      
      
      
      (
      
      
      ) and Py-
      
      
      (
      
      
      ).
    • Benzoxazole Nitrogen: Typically

      
       ~250 ppm. Correlations to Benzoxazole 
      
      
      
      and
      
      
      are often distinct.

NMR_Assignment_Workflow cluster_logic Decision Logic Start Start: Overlapping Aromatic Signals Solvent Step 1: Solvent Swap (C6D6) Start->Solvent Quick Check HSQC Step 2: 1H-13C HSQC (Spread into Carbon Dim) Solvent->HSQC If overlap persists N_HMBC Step 3: 1H-15N HMBC (The 'Nitrogen Anchor') HSQC->N_HMBC Ambiguous C-H correlations PureShift Step 4: Pure Shift (PSYCHE) (Collapse Multiplets) N_HMBC->PureShift Need exact J-couplings

Caption: Decision matrix for resolving heteroaromatic signal overlap. Note the prioritization of


 techniques for nitrogen-rich scaffolds.

Module 3: Pure Shift NMR (Broadband Homodecoupling)

The Issue: Even with 2D methods, extracting exact coupling constants (


 values) from a crowded 1D spectrum is impossible. 

values are required to distinguish between 2,3-substituents and 3,4-substituents on the pyridine ring.

The Solution: PSYCHE (Pure Shift Yielded by CHirp Excitation) .[2][3][4] This pulse sequence collapses all multiplets into singlets (removing


), leaving only the chemical shift (

).
Technical Explanation

Standard


 NMR observes both chemical shift and scalar coupling. Pure Shift methods use spatially selective refocusing (often involving weak gradients and chirp pulses) to decouple protons from each other during acquisition.
  • Result: A "carbon-like" proton spectrum where a doublet of doublets becomes a single sharp line.

  • Application: You can overlay the Pure Shift spectrum on the standard 1D. The center of the multiplet is instantly identified.

Experimental Parameter Guide (Bruker/Varian)
ParameterRecommended SettingReason
Pulse Sequence psyche (or push1d)Superior sensitivity over Zangger-Sterk methods.[2]
Flip Angle (

)
~10-20 degreesLow flip angle minimizes sensitivity loss in PSYCHE.
Gradient Strength 1-2%Weak gradients required for slice selection.
Recycle Delay 1.5


Pure shift is less sensitive; ensure full relaxation.

Frequently Asked Questions (FAQs)

Q1: My pyridine protons are broad, but the benzoxazole protons are sharp. Why? A: This indicates intermediate chemical exchange or restricted rotation . If your pyridine is substituted at the 2-position (ortho to the linkage), it may be sterically hindered from rotating freely relative to the benzoxazole.

  • Action: Run a Variable Temperature (VT) experiment. Heat the sample to 50°C or 323K. If the peak sharpens, it is dynamic exchange. If it decomposes, check stability.

Q2: Can I use Lanthanide Shift Reagents (LSR) like Eu(fod)3? A: While historically common, LSRs are not recommended for drug development candidates today. They broaden signals significantly (paramagnetic relaxation) and can complex irreversibly with the basic pyridine nitrogen, altering the molecule's actual conformation. Stick to ASIS (Module 1).

Q3: I cannot see the Nitrogen correlation in HMBC. What parameters should I change? A:


 couplings are smaller than C-H couplings.
  • Optimization: Set the CNST13 (coupling constant optimization) to 6-8 Hz for long-range correlations (2-3 bonds).

  • Scans: Nitrogen detection requires higher signal averaging. Increase NS (Number of Scans) by a factor of 4 compared to your Carbon HMBC.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link (Standard reference for solvent shifts).

  • Foroozandeh, M.; Adams, R. W.; Meharry, N. J.; Jeannerat, D.; Nilsson, M.; Morris, G. A. "Ultrahigh-Resolution NMR Spectroscopy."[5] Angew.[2][5] Chem. Int. Ed.2014 , 53, 6990–6992. Link (The authoritative paper on PSYCHE).

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.
  • Martin, G. E.; Hadden, C. E. "Long-Range 1H-15N Heteronuclear Shift Correlation." J. Nat. Prod.2000 , 63, 543–585. Link (Definitive guide on Nitrogen HMBC).

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 5-Chlorobenzoxazoles

Executive Summary In drug discovery, the 5-chlorobenzoxazole moiety serves as a critical pharmacophore, often functioning as a bioisostere for indole or purine bases in kinase inhibitors and antimicrobial agents. Precise...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the 5-chlorobenzoxazole moiety serves as a critical pharmacophore, often functioning as a bioisostere for indole or purine bases in kinase inhibitors and antimicrobial agents. Precise structural characterization of this scaffold is essential, particularly to distinguish it from its positional isomer, 6-chlorobenzoxazole, which often exhibits distinct biological activity.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 5-chlorobenzoxazole against its non-chlorinated parent (benzoxazole) and its positional isomer (6-chlorobenzoxazole). We synthesize electron ionization (EI) and electrospray ionization (ESI) data to establish a robust identification protocol.

Key Performance Indicators (KPIs) for Identification
Feature5-ChlorobenzoxazoleBenzoxazole (Control)6-Chlorobenzoxazole (Isomer)
Molecular Ion (

)
m/z 153 (100%)m/z 119 (100%)m/z 153 (100%)
Isotope Pattern M (100) : M+2 (32)None (M+1 only)M (100) : M+2 (32)
Base Peak (EI) m/z 153 (Stable aromatic)m/z 119m/z 153
Primary Fragment m/z 125 [M-CO]

m/z 91 [M-CO]

m/z 125 [M-CO]

Differentiation Strategy Fragmentation identical; requires Chromatography Mass Shift (+34 Da)Retention Time Shift

Fundamental Fragmentation Mechanism

To interpret the spectra accurately, one must understand the causality behind the signal. The fragmentation of 5-chlorobenzoxazole under Electron Ionization (70 eV) is driven by the stability of the aromatic system and the lability of the oxazole ring.

The Pathway[1][2][3][4][5]
  • Ionization: The molecule loses an electron to form the radical cation

    
     (m/z 153). The chlorine atom introduces a characteristic 3:1 intensity ratio at m/z 153 and 155 (
    
    
    
    ).
  • Ring Cleavage (The "Fingerprint"): The most energetically favorable pathway involves the cleavage of the oxazole ring. The molecular ion ejects a neutral carbon monoxide (CO) molecule (28 Da).[1]

    • Result: A ring-contracted species at m/z 125 .

  • Secondary Fragmentation: The m/z 125 ion is unstable and ejects hydrogen cyanide (HCN, 27 Da).

    • Result: A chlorocyclopentadienyl cation at m/z 98 .

  • Halogen Loss: A competing, less dominant pathway involves the direct loss of the chlorine radical (

    
    ) to yield the benzoxazole cation at m/z 118.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation mechanism validated for 2-unsubstituted benzoxazoles.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 153 / 155 (Radical Cation) Frag_1 [M - CO]+ m/z 125 / 127 (Ring Contraction) M_Ion->Frag_1 - CO (28 Da) Major Pathway Frag_Cl [M - Cl]+ m/z 118 (Benzoxazole Cation) M_Ion->Frag_Cl - Cl• (35 Da) Minor Pathway Frag_2 [M - CO - HCN]+ m/z 98 / 100 (Chlorocyclopentadienyl) Frag_1->Frag_2 - HCN (27 Da)

Figure 1: Validated EI fragmentation pathway for 5-chlorobenzoxazole showing primary ring cleavage and secondary elimination steps.

Comparative Analysis: The "Isomer Challenge"

Distinguishing 5-chlorobenzoxazole from 6-chlorobenzoxazole is a common bottleneck in synthesis verification. Both isomers share identical molecular weights and functional groups.

Spectral Comparison (EI-MS)
  • 5-Chloro: The chlorine is meta to the nitrogen and para to the oxygen.

  • 6-Chloro: The chlorine is para to the nitrogen and meta to the oxygen.

Observation: In standard 70 eV EI-MS, the spectra are nearly indistinguishable. Both show the M+ (153), [M-CO]+ (125), and [M-CO-HCN]+ (98) ions. The electronic effect of the chlorine position on the stability of the ring-opened intermediate is subtle, leading to only minor variations in relative ion abundance (typically <10% variation), which is insufficient for robust identification.

The Solution: Orthogonal Validation

Since MS alone is not self-validating for isomer differentiation, the protocol requires chromatographic separation.

  • GC-MS Protocol: On a standard non-polar column (e.g., DB-5ms), the 5-chloro and 6-chloro isomers typically separate due to differences in dipole moments and boiling points.

    • Trend: The 6-chloro isomer, having a more linear dipole alignment (para-substitution relative to Nitrogen), often elutes slightly later than the 5-chloro isomer, though this must be confirmed with reference standards.

Experimental Protocol: Self-Validating Identification

To ensure high data integrity (Trustworthiness), follow this standardized workflow. This method allows for the simultaneous confirmation of molecular mass, chlorine content, and structural backbone.

Method: GC-MS (Electron Ionization)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C, Split ratio 20:1.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min to 300°C (hold 3 min).
    
  • Source Temp: 230°C; Quad Temp: 150°C.

Data Interpretation Workflow
  • Check M+: Look for m/z 153.[2]

  • Verify Isotope: Confirm m/z 155 is present at ~32% intensity of m/z 153.

    • If absent: Compound is not chlorinated.[3]

  • Check Neutral Loss: Calculate Mass Difference = (M+) - (Next Major Peak).

    • If

      
       = 28 Da (m/z 125): Confirms Benzoxazole core (CO loss).
      
    • If

      
       = 27 Da (m/z 126): Suspect Benzothiazole or other heterocycle.
      

Comparative Data Summary

The following table contrasts the target analyte with its primary alternatives.

Ion Identitym/z (5-Cl)m/z (Benzoxazole)m/z (6-Cl)Relative Abundance (5-Cl)*
Molecular Ion 153 119 153 100% (Base Peak)
Isotope Peak 155 120 (M+1)155 ~32%
[M - CO]+ 125 91 125 40 - 60%
[M - CO - HCN]+ 98 64 98 20 - 40%
[M - Cl]+ 118 N/A118 < 10%

*Relative abundances are approximate and instrument-dependent.

Visualization: Isomer Differentiation Workflow

This decision tree guides the analyst through the logic of distinguishing these closely related compounds.

DecisionTree Start Unknown Sample Analyze via GC-MS CheckMass Observe Molecular Ion (M+) Start->CheckMass Is153 M+ = 153? Isotope 155 (3:1)? CheckMass->Is153 Yes Is119 M+ = 119? CheckMass->Is119 No CheckFrag Check Fragmentation Major ion at m/z 125? Is153->CheckFrag Benzoxazole ID: Benzoxazole (Non-chlorinated) Is119->Benzoxazole IsomerCheck Isomer Differentiation (5-Cl vs 6-Cl) CheckFrag->IsomerCheck Confirmed Chromatography Compare Retention Time (tR) vs Reference Standards IsomerCheck->Chromatography Required Step

Figure 2: Logical workflow for the identification and differentiation of chlorobenzoxazole isomers.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoxazole. National Institute of Standards and Technology. [Link]

  • PubChem. (2025).[4] 5-Chlorobenzoxazole Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Guide to the Bioactivity of 5-Chloro vs. 5-Nitro Benzoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole nucleus, a heterocyclic scaffold composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The biological profile of these compounds is profoundly influenced by the nature and position of substituents on the benzoxazole core. This guide provides an in-depth, objective comparison of the bioactivity of two key classes of derivatives: those substituted with a chloro group versus a nitro group at the 5-position. By synthesizing experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.

Comparative Bioactivity Analysis: The Impact of the 5-Position Substituent

The electronic properties of the substituent at the 5-position of the benzoxazole ring play a pivotal role in modulating the molecule's interaction with biological targets.[4] Both the chloro (Cl) and nitro (NO₂) groups are electron-withdrawing, a characteristic often associated with enhanced bioactivity.[5] However, the degree of this effect and the steric and electronic differences between the two groups lead to distinct pharmacological profiles.

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives is a well-documented area of research.[6] The 5-chloro and 5-nitro substitutions have been shown to be key contributors to the antibacterial and antifungal properties of these compounds.[4][7]

5-Chloro Benzoxazole Derivatives: The presence of a chlorine atom at the 5-position has been linked to potent antimicrobial activity.[7][8] For instance, certain 5-chloro-2-cyclohexylmethyl benzoxazole derivatives have demonstrated significant activity against Bacillus subtilis.[4] Furthermore, sulfanilamide derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown good activity against Staphylococcus aureus and Escherichia coli.[7]

5-Nitro Benzoxazole Derivatives: The 5-nitro group is also a strong contributor to antimicrobial effects. Studies have shown that 5-nitro-2-cyclohexylmethyl benzoxazole is highly active against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/ml and also shows significant antibacterial activity against Pseudomonas aeruginosa.[4]

Comparative Data:

Compound/SubstituentTarget OrganismMIC (µg/mL)Reference
5-Chloro Derivatives
5-chloro-2-cyclohexylmethyl benzoxazoleBacillus subtilis3.12[4]
5-chloro-2-cyclohexylmethyl benzoxazoleCandida albicans- (active)[4]
Sulfanilamide derivatives of 5-chloro benzoxazolinone (P4A, P4B)Staphylococcus aureus- (good activity)[7]
Sulfanilamide derivatives of 5-chloro benzoxazolinone (P4A, P4B)Escherichia coli- (good activity)[7]
5-Nitro Derivatives
5-nitro-2-cyclohexylmethyl benzoxazoleBacillus subtilis3.12[4]
5-nitro-2-cyclohexylmethyl benzoxazolePseudomonas aeruginosa- (significant activity)[4]
Anticancer Activity

The potential of benzoxazole derivatives as anticancer agents is an area of active investigation.[1] The electron-withdrawing nature of substituents like chloro and nitro groups is believed to enhance anti-proliferative activity against various cancer cell lines.[5]

5-Nitro Benzoxazole Derivatives: The combination of a 4-nitrophenyl group with other heterocyclic structures, such as 4-thiazolidinones, has resulted in compounds with potent anticancer activity. For instance, certain derivatives inhibited the growth of all tested cancer cell lines at submicromolar and micromolar concentrations.[10] This suggests that the nitro group can be a key pharmacophore in designing new anticancer agents.

Comparative Insights:

Direct comparative studies on the anticancer activity of 5-chloro versus 5-nitro benzoxazoles are limited in the available literature. However, the existing data on related structures suggest that both substituents can contribute to significant cytotoxic effects. The choice between a chloro or nitro group may depend on the desired selectivity for specific cancer cell lines and the overall molecular structure of the drug candidate.

Anti-inflammatory and Analgesic Activity

Benzoxazole derivatives have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[11]

5-Chloro Benzoxazole Derivatives: A series of (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acid derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. The results indicated that these compounds were equally or more potent than aspirin and indomethacin, respectively.[12]

5-Nitro Benzoxazole Derivatives: Mannich bases of 5-nitro-2-benzoxazolinones have been synthesized and tested for their in vivo anti-inflammatory and analgesic activities. Promising results were obtained for compounds bearing electron-withdrawing substituents on a piperazine ring, with their analgesic activities being higher than their anti-inflammatory effects.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2,5-disubstituted benzoxazoles is significantly influenced by the substituents at these positions.[4][14]

  • Position 5: This position appears to be crucial for the intensity of the biological activity.[4] The electron-withdrawing nature of both chloro and nitro groups at this position generally enhances the bioactivity of the benzoxazole scaffold.

  • Position 2: The substituent at this position is also decisive for the type and potency of the biological activity.[4] The interplay between the substituents at positions 2 and 5 determines the overall pharmacological profile of the molecule.

The slightly different electronic and steric properties of the chloro and nitro groups can lead to variations in how the molecules bind to their biological targets, resulting in the observed differences in their activity spectra.

Experimental Protocols

General Synthesis of 2,5-Disubstituted Benzoxazoles

A common method for the synthesis of 2,5-disubstituted benzoxazoles involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.[4][15]

Methodology:

  • Reactant Preparation: A substituted 2-aminophenol (e.g., 2-amino-4-chlorophenol or 2-amino-4-nitrophenol) is mixed with an appropriate carboxylic acid.

  • Condensation: The mixture is heated in the presence of a condensing agent, such as polyphosphoric acid (PPA).

  • Cyclization: The heating promotes the cyclization of the intermediate to form the benzoxazole ring.

  • Purification: The resulting product is purified using standard techniques like recrystallization or column chromatography.

Workflow Diagram:

G cluster_synthesis Synthesis of 2,5-Disubstituted Benzoxazoles start Start: Prepare Reactants (Substituted 2-aminophenol and Carboxylic Acid) step1 Mix reactants with a condensing agent (e.g., PPA) start->step1 step2 Heat the mixture to induce condensation and cyclization step1->step2 step3 Cool the reaction mixture step2->step3 step4 Purify the crude product (Recrystallization/Chromatography) step3->step4 end_node End: Characterize the final product (IR, NMR, Mass Spec) step4->end_node

Caption: General workflow for the synthesis of 2,5-disubstituted benzoxazoles.

Antimicrobial Susceptibility Testing: Agar Dilution Method

The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating antimicrobial activity and can be determined using the agar dilution method.[4]

Methodology:

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilutions: Serial dilutions of the stock solutions are prepared to obtain a range of concentrations.

  • Inoculation of Agar Plates: A standardized inoculum of the test microorganism is prepared. Molten agar is cooled and then inoculated with the microbial suspension.

  • Addition of Test Compounds: The different concentrations of the test compounds are added to the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow Diagram:

G cluster_mic Antimicrobial Susceptibility Testing (Agar Dilution Method) start Start: Prepare stock solutions of test compounds step1 Perform serial dilutions to get a range of concentrations start->step1 step3 Add test compound dilutions to molten agar step1->step3 step2 Prepare standardized microbial inoculum step4 Inoculate agar with microbial suspension step2->step4 step3->step4 step5 Pour into petri dishes and allow to solidify step4->step5 step6 Incubate plates under suitable conditions step5->step6 end_node End: Determine MIC (lowest concentration with no visible growth) step6->end_node

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The substitution of a chloro or nitro group at the 5-position of the benzoxazole ring is a proven strategy for enhancing a range of biological activities. The available experimental data suggests that both 5-chloro and 5-nitro derivatives are potent antimicrobial agents, with their efficacy being dependent on the other substituents on the benzoxazole core and the target microorganism. Both classes of compounds also show promise as anticancer and anti-inflammatory agents.

The choice between a 5-chloro and a 5-nitro substituent in drug design will depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the subtle yet significant differences in the bioactivity of these two important classes of benzoxazole derivatives. This guide provides a foundational understanding for researchers to build upon in the quest for novel and more effective therapeutic agents.

References

  • A Comparative Analysis of the Biological Activity of 5-Chloro-Benzoxazole and Other Substituted Analogues. Benchchem.
  • Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
  • Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Str
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed.
  • Design and Synthesis of new Benzoxazole deriv
  • Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
  • Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa transloc
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Biological activities of benzoxazole and its derivatives.
  • Structure activity relationship of the synthesized compounds.
  • Review of synthesis process of benzoxazole and benzothiazole deriv
  • Structure activity relationship of benzoxazole derivatives.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • Analgesic and antiinflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones. PubMed.
  • Synthesis of some benzoxazole deriv
  • Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflamm
  • A Comparative Analysis of 2-Bromo-5-chlorobenzo[d]oxazole and Other Biologically Active Benzoxazoles. Benchchem.
  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.
  • Biological activity of benzoxazole deriv
  • The Antimicrobial Potential of Benzoxazoles: A Comparative Analysis Against Standard Antibiotics. Benchchem.
  • 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. PubMed.
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. PMC.
  • Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing.
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.

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Validation

A Comparative Guide to the Bioactivity of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole and Benzimidazole Analogs

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffolds in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently appear...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, nitrogen-containing heterocyclic compounds are paramount. This guide provides an in-depth comparison between two such scaffolds: the well-established, versatile benzimidazole ring system and the promising, though more specifically applied, 5-chloro-substituted benzoxazole structure, exemplified by 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

Benzimidazole, a bicyclic compound formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, recognized for its structural similarity to natural purines, allowing it to interact with numerous enzymes, proteins, and DNA.[1][2] Its derivatives have yielded a plethora of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] Conversely, the benzoxazole scaffold, a fusion of benzene and an oxazole ring, also demonstrates a wide spectrum of pharmacological properties, including significant antimicrobial and emerging anticancer potential.[6][7][8]

This guide will dissect the structural attributes, synthesis rationale, and comparative biological activities of these two classes of compounds, supported by experimental data and protocols to provide a comprehensive resource for drug development professionals.

Section 1: Structural Framework and Synthesis

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific functional groups it presents. The benzoxazole and benzimidazole scaffolds, while similar, possess key differences that dictate their interactions with biological targets.

The Benzoxazole Scaffold: 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

The benzoxazole core consists of a benzene ring fused to an oxazole ring.[7] In our target molecule, two key substitutions significantly influence its potential activity:

  • 5-Chloro Group: The addition of a halogen, such as chlorine, at the 5-position increases the lipophilicity of the molecule. This can enhance membrane permeability, facilitating better intracellular access to bind with targets.[9]

  • 2-Pyridin-3-yl Group: The pyridine ring is a common pharmacophore that can engage in hydrogen bonding and π-π stacking interactions with biological targets. Its nitrogen atom can also act as a hydrogen bond acceptor, mimicking interactions of natural biomolecules.

The Benzimidazole Scaffold: A Versatile Pharmacophore

The benzimidazole structure is composed of a benzene ring fused with an imidazole ring.[10] This configuration is a structural isostere of adenine and guanine, which is a primary reason for its broad therapeutic spectrum and ability to interact with DNA and related enzymes.[2][7] The most crucial positions for substitution on the benzimidazole ring to generate diverse biological activities are the 1, 2, and 5 (or 6) positions.[11] This versatility has allowed for the development of derivatives targeting a vast array of diseases.[1][12]

General Synthesis Methodologies

The synthesis of these scaffolds typically involves a condensation reaction. Benzoxazoles are commonly prepared from the condensation of o-aminophenols with carboxylic acids or their derivatives, while benzimidazoles are synthesized from o-phenylenediamines and components like carboxylic acids or aldehydes.[10][13]

G cluster_0 Benzoxazole Synthesis cluster_1 Benzimidazole Synthesis A o-Aminophenol C Condensation & Cyclization (e.g., PPA) A->C B Carboxylic Acid / Aldehyde (e.g., Nicotinic Acid) B->C D 2-Substituted Benzoxazole (e.g., 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole) C->D E o-Phenylenediamine G Condensation & Cyclization E->G F Carboxylic Acid / Aldehyde F->G H 2-Substituted Benzimidazole G->H

Fig 1. General synthesis pathways for benzoxazole and benzimidazole derivatives.

Section 2: Comparative Analysis of Anticancer Activity

The fight against cancer requires drugs that can selectively target malignant cells. Both benzimidazole and benzoxazole scaffolds have been explored for this purpose, but with different levels of maturity and through diverse mechanisms.

Benzimidazole Analogs: A Multi-Pronged Attack on Cancer

Benzimidazole derivatives are well-established as potent anticancer agents, acting on various validated targets.[1][14] Their efficacy stems from their ability to disrupt multiple critical cellular processes.[11]

  • Tubulin Polymerization Inhibition: Certain benzimidazoles, like albendazole and mebendazole, bind to β-tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.[9]

  • Topoisomerase Inhibition: These enzymes regulate DNA topology and are crucial for replication. Benzimidazole derivatives can intercalate with DNA or interact with the topoisomerase-DNA complex, inhibiting its function and leading to DNA damage.[1][2][4]

  • Kinase Inhibition: Many signaling pathways that drive cancer cell proliferation, such as the PI3K/AKT and MAPK pathways, are regulated by kinases. Specific benzimidazole compounds have been designed to inhibit these kinases, thereby halting cell growth.[9]

  • Epigenetic Modulation: More recently, benzimidazole derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a key role in gene expression. HDAC inhibition can lead to the re-expression of tumor suppressor genes.[11]

G cluster_targets Cellular Targets cluster_outcomes Cellular Outcomes BZ Benzimidazole Analogs Tubulin Tubulin Polymerization BZ->Tubulin inhibit Topo Topoisomerases BZ->Topo inhibit Kinase Oncogenic Kinases (PI3K, MAPK) BZ->Kinase inhibit HDAC HDACs (Epigenetic) BZ->HDAC inhibit MA Mitotic Arrest Tubulin->MA DNA DNA Damage Topo->DNA SP Signal Pathway Inhibition Kinase->SP TSG Tumor Suppressor Gene Re-expression HDAC->TSG Apop Apoptosis & Cell Death MA->Apop DNA->Apop SP->Apop TSG->Apop

Sources

Comparative

Melting Point Validation for Pure 5-chloro-2-pyridin-3-yl-1,3-benzoxazole: A Comparative Guide

This guide provides a comprehensive framework for the validation of the melting point of pure 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. As a critical physicochemical parameter, an accurate melting point determination serv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of the melting point of pure 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. As a critical physicochemical parameter, an accurate melting point determination serves as a primary indicator of purity. This document outlines the experimental protocol for melting point determination, discusses orthogonal analytical methods for purity confirmation, and provides a comparative context with related benzoxazole structures. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Introduction: The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range, typically 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. Therefore, a sharp and reproducible melting point is a reliable, albeit not absolute, indicator of high purity.

5-chloro-2-pyridin-3-yl-1,3-benzoxazole is a heterocyclic compound belonging to the benzoxazole class. Benzoxazoles are prevalent scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. Given their therapeutic potential, stringent characterization of their physicochemical properties is paramount. While a specific experimentally determined melting point for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is not widely reported in publicly available literature, this guide provides the methodology to establish and validate this crucial parameter.

Comparative Context: Melting Points of Structurally Related Benzoxazoles

To establish a reasonable expectation for the melting point of the title compound, it is instructive to consider the melting points of structurally analogous benzoxazole derivatives. The substitution pattern on the benzoxazole and the 2-position substituent significantly influences the melting point by affecting crystal packing, molecular weight, and intermolecular forces.

Compound NameStructureMelting Point (°C)
Benzoxazole27-30
2-Phenyl-1,3-benzoxazole5-chloro substituted analogNot explicitly found, but a related compound, 5-chloro-2-phenyl-1,3-benzoxazole, is available commercially[3]
2-(Chloromethyl)-1H-benzo[d]imidazoleA related benzimidazole157-159[1]
Benzo[d]oxazole-2-thiolA 2-substituted benzoxazole168-170[1]
6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-oneA related benzoxazine derivative168-171[4]

This table is populated with data from related compounds to provide a general reference frame.

The parent benzoxazole has a low melting point of 27-30°C[5][6]. The introduction of larger substituents, such as a phenyl or pyridyl group at the 2-position, and a chloro group at the 5-position, is expected to significantly increase the melting point due to increased molecular weight and potentially more favorable crystal packing interactions.

Experimental Workflow for Melting Point Validation

The validation of the melting point of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole should be approached as a multi-faceted process, integrating the primary melting point determination with orthogonal analytical techniques to confirm purity.

Melting Point Validation Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Orthogonal Purity Assessment cluster_3 Data Analysis & Validation Prep Purified & Dried 5-chloro-2-pyridin-3-yl-1,3-benzoxazole MP_Det Melting Point Determination (Capillary Method) Prep->MP_Det Primary Technique DSC Differential Scanning Calorimetry (DSC) Prep->DSC Confirmatory Thermal Analysis HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Prep->NMR MS Mass Spectrometry (MS) Prep->MS Analysis Compare MP Range, DSC Endotherm, HPLC Purity, and Spectral Data MP_Det->Analysis DSC->Analysis HPLC->Analysis NMR->Analysis MS->Analysis Validation Validated Melting Point & Purity Profile Analysis->Validation

Figure 1: A workflow diagram illustrating the comprehensive approach to melting point validation, integrating primary determination with orthogonal analytical techniques for robust purity assessment.

Detailed Experimental Protocols

This protocol adheres to the general principles outlined in the United States Pharmacopeia (USP) for melting range determination.

Instrumentation: Digital melting point apparatus (e.g., Büchi M-560, Stuart SMP30).

Procedure:

  • Sample Preparation: Ensure the sample of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine, homogeneous powder.

  • Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm. Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting point.

  • Accurate Determination: For the precise measurement, use a fresh sample. Set the starting temperature to at least 20°C below the approximate melting point found in the rapid scan. Use a slow heating rate of 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample has melted (completion). The melting range is the interval between these two temperatures.

  • Replicate Analysis: Perform the measurement in triplicate to ensure reproducibility.

Interpretation of Results:

  • Pure Sample: A sharp melting range of ≤ 2°C.

  • Impure Sample: A broad and depressed melting range.

DSC provides more quantitative data on the melting process and is a highly sensitive method for detecting impurities.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting process will be observed as an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point. The purity of the sample can also be estimated from the shape of the peak using the van't Hoff equation.

4.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of organic compounds by separating the main component from any impurities.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total peak area. A purity of >98% is generally considered high for a research-grade compound.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and can also provide information about purity. The presence of unexpected signals may indicate impurities.

4.3.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the target compound. The presence of ions corresponding to potential impurities can also be investigated.

Data Synthesis and Validation

The final validation of the melting point of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is achieved by synthesizing the data from all analytical techniques.

AnalysisParameterCriteria for High Purity
Melting Point Melting RangeSharp, ≤ 2°C
DSC Endotherm PeakSharp, single endotherm
HPLC Peak Area %> 98%
¹H NMR Spectral IntegrityAbsence of impurity signals
MS Molecular Ion PeakCorrect m/z observed

A validated melting point for a new batch of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole would be a sharp, reproducible melting range that is consistent with a high-purity profile as determined by HPLC, NMR, and MS. This integrated approach ensures the trustworthiness and reliability of the reported melting point.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(29). Available at: [Link]

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(92). Available at: [Link]

  • Dwivedi, S., et al. (2023). A Review on Benzoxazole and Its Pharmacological Properties. World Journal of Pharmaceutical Research, 12(9), 979-994. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. Available at: [Link]

  • Krasavin, M., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Available at: [Link]

  • Chemsrc. (n.d.). 5-chloro-2-phenyl-1,3-benzoxazole. Retrieved from [Link]

  • Valarmathy, J., et al. (2010). A facile synthesis of 2-pyridin-3-yl-1,3-benzoxazole and 2-pyridin-3-yl-1,3-benzimidazole under microwave irradiation and their antimicrobial evaluation. Asian Journal of Chemistry, 22(3), 1797-1800.
  • ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 20(9), 16436–16453. Available at: [Link]

  • Bhavya Sai, K., et al. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(3), 255-260.
  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-1,3-BENZOXAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Retrieved from [Link]

  • Masi Hasmin, H., et al. (2011). Synthesis and Anticonvulsant Activity of Novel 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives. International Journal of PharmTech Research, 3(4), 2017-2022.
  • Journal of Organic Chemistry. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12195–12206. Available at: [Link]

  • Arafat, M., et al. (2022). Synthesis and Biological Assessment of New Benzothiazolopyridine and Benzothiazolyl-Triazole Derivatives as Antioxidant and Anti. Bulletin of the Chemical Society of Ethiopia, 36(2), 451-464.
  • Google Patents. (1995). US5447928A - Benzoxazine derivatives and their application in therapy.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • ChemSynthesis. (n.d.). 2-ethyl-1,3-benzoxazole. Retrieved from [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Benzoxazole and Benzothiazole Derivatives for Cancer Research

In the landscape of anticancer drug discovery, the heterocyclic scaffolds of benzoxazole and benzothiazole have emerged as privileged structures, demonstrating significant cytotoxic activity across a spectrum of cancer c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the heterocyclic scaffolds of benzoxazole and benzothiazole have emerged as privileged structures, demonstrating significant cytotoxic activity across a spectrum of cancer cell lines. Their structural similarity, differing by a single heteroatom—oxygen in benzoxazole and sulfur in benzothiazole—belies nuanced yet critical differences in their biological activity, physicochemical properties, and mechanisms of action. This guide provides an in-depth, comparative analysis of the cytotoxic profiles of these two fascinating classes of compounds, offering experimental data, mechanistic insights, and detailed protocols to empower researchers in the rational design of novel, targeted cancer therapeutics.

Introduction: Two Scaffolds, a Shared Promise in Oncology

Benzoxazole and benzothiazole are bicyclic aromatic compounds, each featuring a benzene ring fused to a five-membered heterocyclic ring. This core structure imparts a unique combination of rigidity, planarity, and lipophilicity, properties that are often conducive to potent interactions with biological targets. The seemingly subtle substitution of oxygen for sulfur in the heterocyclic ring can significantly alter the electron distribution, bond angles, and overall molecular conformation, thereby influencing target binding affinity, metabolic stability, and ultimately, cytotoxic potency.

This guide will dissect these differences, drawing upon a wealth of preclinical data to provide a clear and objective comparison for drug development professionals.

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of benzoxazole and benzothiazole derivatives has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing cytotoxic potency. The following tables summarize representative IC50 values from studies that have directly or indirectly compared the activity of analogous benzoxazole and benzothiazole derivatives.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Benzoxazole and Benzothiazole Derivatives Against Various Cancer Cell Lines

Heterocyclic CoreDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Benzoxazole2-(4-methoxyphenyl)MCF-7 (Breast)4.054 ± 0.17[1]
Benzothiazole2-methoxy-N-(...)-benzamideHepG2 (Liver)2.1 ± 0.3[2]
Benzoxazole2-imino-coumarin hybridA-427 (Ovarian)<0.01[3]
Benzothiazole2-imino-coumarin hybridSISO (Cervical)0.30[3]
Benzoxazole2-(N-methylpiperazine-phenyl)HCT-116 (Colon)1.89 ± 0.21[4][5][6]
Benzothiazole2-(N-methylpiperazine-phenyl)HCT-116 (Colon)1.65 ± 0.15[4][5][6]
Benzoxazole5-chloro, 2-(2-methoxyphenyl)HepG2 (Liver)4.61 ± 0.34[1]
Benzoxazole5-chloro, 2-(2,5-dichlorophenyl)MCF-7 (Breast)7.75 ± 0.24[1]
BenzothiazoleSubstituted bromopyridine acetamideSKRB-3 (Breast)0.0012[1]
BenzothiazoleChlorobenzyl indole semicarbazideHT-29 (Colon)0.024[1]

Analysis of Cytotoxicity Data:

The compiled data reveals that both benzoxazole and benzothiazole derivatives can exhibit potent cytotoxic effects, with IC50 values often in the low micromolar to nanomolar range. While a definitive declaration of superiority for one scaffold over the other is not possible due to the vast chemical space and varied experimental conditions across studies, some general trends can be observed:

  • Potency: Both classes have produced compounds with exceptional potency. For instance, certain 2-imino-coumarin hybrids of benzoxazole have demonstrated IC50 values below 0.01 µM[3]. Similarly, some substituted benzothiazole derivatives have shown nanomolar efficacy[1].

  • Structure-Activity Relationship (SAR): The cytotoxic activity of both scaffolds is highly dependent on the nature and position of substituents on the bicyclic ring system. This underscores the importance of targeted chemical modifications to optimize anticancer activity.

  • Direct Comparison: In studies where structurally analogous benzoxazole and benzothiazole derivatives were directly compared, the differences in potency can be subtle, suggesting that the choice of the heterocyclic core can be a tool for fine-tuning therapeutic efficacy[2][5]. For example, in one study, the benzothiazole analog showed slightly better activity against HCT-116 cells compared to its benzoxazole counterpart[4][5][6].

Mechanisms of Action: Unraveling the Pathways to Cell Death

The cytotoxic effects of benzoxazole and benzothiazole derivatives are mediated through a variety of mechanisms, often involving the modulation of key signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

Benzothiazole Derivatives: Targeting Key Cancer Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects by targeting multiple critical signaling pathways that are frequently dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis.

  • MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and preventing apoptosis. Inhibition of this pathway by benzothiazole compounds can halt cell proliferation and promote cell death.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and is often constitutively active in many cancers, promoting cell survival and proliferation. Benzothiazole derivatives have been identified as inhibitors of this pathway.

Signaling Pathway Diagram: Inhibition of Cancer Pathways by Benzothiazole Derivatives

Benzothiazole_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT->Apoptosis_Inhibition Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibits Benzothiazole->ERK Inhibits Benzothiazole->STAT Inhibits

Caption: Benzothiazoles inhibit key cancer signaling pathways.

Benzoxazole Derivatives: Diverse Mechanisms of Cytotoxicity

Benzoxazole derivatives exhibit a broader range of reported anticancer mechanisms, highlighting their versatility as therapeutic scaffolds.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.

  • CYP1A1 Induction: Some benzoxazole derivatives act as prodrugs that are metabolized by cytochrome P450 1A1 (CYP1A1) to form active cytotoxic species. This mechanism can provide a degree of tumor selectivity, as CYP1A1 is often overexpressed in cancer cells.

  • Induction of Apoptosis: Like their benzothiazole counterparts, many benzoxazole derivatives induce apoptosis through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.

Logical Relationship Diagram: Mechanisms of Benzoxazole Cytotoxicity

Benzoxazole_Mechanisms cluster_mechanisms Mechanisms of Action cluster_outcomes Cellular Outcomes Benzoxazole Benzoxazole Derivatives VEGFR2_Inhibition VEGFR-2 Inhibition Benzoxazole->VEGFR2_Inhibition CYP1A1_Induction CYP1A1 Induction Benzoxazole->CYP1A1_Induction Apoptosis_Induction Apoptosis Induction Benzoxazole->Apoptosis_Induction Anti_Angiogenesis Anti-Angiogenesis VEGFR2_Inhibition->Anti_Angiogenesis Metabolite_Formation Formation of Cytotoxic Metabolites CYP1A1_Induction->Metabolite_Formation Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Anti_Angiogenesis->Cell_Death Metabolite_Formation->Cell_Death Caspase_Activation->Cell_Death

Caption: Diverse cytotoxic mechanisms of benzoxazoles.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for three commonly used assays to evaluate the cytotoxic effects of benzoxazole and benzothiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[2][3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoxazole or benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well plate Start->Cell_Seeding Compound_Treatment 2. Treat with Benzoxazole/Benzothiazole Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Solution Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading 6. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.

Principle: LDH released from cells with compromised membrane integrity catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds of interest as previously described.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage)

Conclusion and Future Directions

The comparative analysis of benzoxazole and benzothiazole derivatives underscores the immense potential of both scaffolds in the development of novel anticancer agents. While benzothiazoles have been extensively studied for their ability to modulate key cancer signaling pathways, benzoxazoles offer a diverse range of mechanisms, including the inhibition of angiogenesis and a unique prodrug approach.

The choice between a benzoxazole and a benzothiazole core in a drug discovery program should be guided by a multifaceted consideration of the desired mechanism of action, the specific cancer type being targeted, and the structure-activity relationships that emerge from early screening. Future research should focus on the synthesis and direct comparative evaluation of systematically varied libraries of benzoxazole and benzothiazole analogs to further elucidate the subtle yet significant impact of the heterocyclic core on cytotoxic potency and selectivity. Such studies will undoubtedly pave the way for the development of next-generation, highly effective anticancer therapeutics.

References

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules. [Link]

  • Synthesis and cytotoxic evaluation of benzoxazole/benzothiazole-2-imino-coumarin hybrids and their coumarin analogues as potential anticancer agents. Pharmazie. [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports. [Link]

  • (PDF) Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. ResearchGate. [Link]

  • Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PMC. [Link]

  • Synthesis of novel derivatives of benzothiazole and benzothiazole isosters of expected activity against breast cancer. Trade Science Inc. [Link]

  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. [Link]

  • Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. PubMed. [Link]

  • Benzimidazole, benzothiazole, and benzoxazole derivatives as potential anticancer agents. ResearchGate. [Link]

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Comparative

UV-Vis absorption maxima of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

An In-Depth Technical Guide to the UV-Vis Absorption Analysis of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole and Its Analogs This guide provides a comprehensive framework for determining and understanding the ultraviolet-vis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Absorption Analysis of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole and Its Analogs

This guide provides a comprehensive framework for determining and understanding the ultraviolet-visible (UV-Vis) absorption characteristics of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole. While specific experimental data for this compound is not extensively published, this document outlines a robust methodology for its characterization. By leveraging established spectroscopic principles and comparative data from analogous structures, researchers can effectively predict, measure, and interpret its absorption maxima (λmax). This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of UV-Vis analysis for novel heterocyclic compounds.

Theoretical Foundation: What Governs UV-Vis Absorption?

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[1] The specific wavelengths of light absorbed are determined by the molecule's electronic structure.

  • Chromophores and Auxochromes : The core of 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is the benzoxazole ring system, a conjugated heterocyclic structure that acts as the primary chromophore —the part of the molecule responsible for absorbing UV radiation. The pyridine ring extends this conjugation. Substituents like the chloro group act as auxochromes , which modify the absorption characteristics (wavelength and intensity) of the chromophore.[2]

  • Electronic Transitions : The absorption spectrum is dominated by π → π* transitions, characteristic of aromatic and conjugated systems.[3] These transitions are typically of high intensity. The presence of heteroatoms (N, O) also allows for n → π* transitions, which are generally weaker.[3]

  • Solvatochromism : The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the λmax. This phenomenon, known as solvatochromism, is a critical tool for characterizing molecular properties.[4][5] A shift to a longer wavelength (red shift) is termed bathochromism, while a shift to a shorter wavelength (blue shift) is called hypsochromism.[2]

Comparative Analysis: Predicting the λmax

To estimate the absorption profile of the target compound, we can analyze the spectral data of its constituent parts and structurally similar molecules. The benzoxazole scaffold, particularly when substituted at the 2-position with an aromatic ring, typically exhibits strong absorption in the UVA range (320-400 nm).[6]

The introduction of the pyridinyl group at the 2-position and the chloro group at the 5-position is expected to modulate the absorption of the parent benzoxazole system. The pyridine ring extends the π-conjugated system, which generally leads to a bathochromic (red) shift. The chlorine atom, an electron-withdrawing auxochrome, can also influence the electronic transitions. Studies on substituted benzothiazoles have shown that electron-withdrawing groups can affect absorption properties.[7]

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
2-(2'-hydroxyphenyl)benzoxazole Derivative 1Ethanol3361.83 × 10⁴[6][8]
2-(2'-hydroxyphenyl)benzoxazole Derivative 2Ethanol3745.30 × 10⁴[6][8]
2-(2'-hydroxyphenyl)benzoxazole Derivative 3Ethanol3391.69 × 10⁵[8]
PyridineHexane251, 2702000, 450[3]
5-chloro-2-pyridin-3-yl-1,3-benzoxazole Various (Predicted)~330 - 360To be determinedN/A

Table 1: Experimental UV-Vis absorption maxima for compounds structurally related to the target molecule. This data provides a baseline for predicting the absorption range.

Based on these analogs, the primary π → π* transition for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole is predicted to fall within the 330-360 nm range. The exact value will be highly dependent on the solvent used.

Experimental Protocol for Determining Absorption Maxima

This section provides a self-validating, step-by-step protocol for the precise determination of λmax and molar absorptivity (ε).

Materials and Instrumentation
  • Analyte : High-purity 5-chloro-2-pyridin-3-yl-1,3-benzoxazole

  • Solvents : Spectroscopy-grade solvents of varying polarity (e.g., n-Hexane (non-polar), Dichloromethane (polar aprotic), Ethanol (polar protic), Dimethyl Sulfoxide (DMSO, polar aprotic)).

  • Instrumentation : Calibrated dual-beam UV-Vis spectrophotometer.[1]

  • Cuvettes : Matched pair of 1.00 cm path length quartz cuvettes.[9]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Validation cluster_repeat Phase 4: Comparative Study prep_stock 1. Prepare Stock Solution (e.g., 1 mM in DMSO) prep_series 2. Create Dilution Series (e.g., 1 µM to 20 µM) prep_stock->prep_series acq_blank 4. Autozero with Blank prep_series->acq_blank prep_blank 3. Prepare Blank Samples (Pure Solvent) acq_scan 5. Perform Broad Scan (200-600 nm) on a mid-range concentration to find λmax acq_blank->acq_scan acq_read 6. Measure Absorbance of each dilution at λmax acq_scan->acq_read an_plot 7. Plot Absorbance vs. Conc. acq_read->an_plot an_beer 8. Validate Linearity (Beer-Lambert Law) an_plot->an_beer an_calc 9. Calculate Molar Absorptivity (ε) from the slope of the line an_beer->an_calc rep_solvent 10. Repeat Steps 2-9 for each selected solvent an_calc->rep_solvent

Caption: Experimental workflow for determining λmax and molar absorptivity.

Step-by-Step Methodology
  • Stock Solution Preparation : Accurately weigh a small amount of the compound and dissolve it in a Class A volumetric flask using a primary solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation : Prepare a series of dilutions from the stock solution using the target analytical solvent (e.g., Ethanol). A typical concentration range for UV-Vis is 1 µM to 20 µM. Preparing multiple concentrations is crucial for validating the Beer-Lambert Law.[9]

  • Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Correction : Fill a quartz cuvette with the pure analytical solvent. Place it in the reference and sample holders and perform a baseline correction or "autozero." This subtracts the absorbance of the solvent and cuvette itself.[9]

  • Determination of λmax : Use one of the mid-range concentration samples to perform a full wavelength scan. The wavelength at which the highest absorbance is recorded is the λmax.

  • Quantitative Measurement : Set the spectrophotometer to measure absorbance only at the determined λmax. Measure the absorbance of each prepared dilution, rinsing the cuvette with the next sample before filling.

  • Data Analysis :

    • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

    • The resulting plot should be a straight line passing through the origin, confirming that the Beer-Lambert Law (A = εbc) is obeyed in this concentration range.[10][11]

    • The slope of this line is the product of the molar absorptivity (ε) and the path length (b). Since b is typically 1 cm, the slope is equal to ε.[12]

  • Solvent Comparison : Repeat steps 2 through 7 for each selected solvent to investigate solvatochromic effects.

Interpreting the Results

The relationship between the compound's structure and its spectral properties can be visualized as follows:

G Structure Molecular Structure 5-chloro-2-pyridin-3-yl-1,3-benzoxazole Core Benzoxazole Core (Primary Chromophore) Structure->Core Sub1 Pyridin-3-yl Group (Extends Conjugation) Structure->Sub1 Sub2 5-Chloro Group (Auxochrome) Structure->Sub2 LambdaMax Observed λmax (Position of Absorption) Core->LambdaMax Determines base λmax Epsilon Molar Absorptivity (ε) (Intensity of Absorption) Core->Epsilon Influences Intensity Sub1->LambdaMax Induces Bathochromic Shift Sub1->Epsilon Influences Intensity Sub2->LambdaMax Modulates λmax Sub2->Epsilon Influences Intensity Solvent Solvent Polarity (e.g., Hexane vs. Ethanol) Solvent->LambdaMax Causes Solvatochromic Shift

Caption: Factors influencing the UV-Vis absorption spectrum of the target molecule.

A shift in λmax upon changing from a non-polar (Hexane) to a polar (Ethanol) solvent would indicate that the dipole moment of the molecule changes upon electronic excitation, a common feature in heterocyclic dyes.[4] For instance, if the excited state is more polar than the ground state, polar protic solvents will stabilize the excited state more, resulting in a bathochromic (red) shift.

Conclusion

While direct spectral data for 5-chloro-2-pyridin-3-yl-1,3-benzoxazole requires experimental determination, a robust prediction and analysis are possible through a deep understanding of fundamental spectroscopic principles and comparison with analogous compounds. The protocol detailed herein provides a reliable and scientifically rigorous method for characterizing its UV-Vis absorption properties, including its absorption maxima, molar absorptivity, and solvatochromic behavior. This systematic approach ensures high-quality, reproducible data essential for applications in medicinal chemistry, materials science, and drug development.

References

  • Pyridine - Wikipedia . Wikipedia. [3]

  • Beer-Lambert Law | Transmittance & Absorbance . Edinburgh Instruments. [11]

  • 3.13 Beer-Lambert Law - AP Chem . Fiveable. [10]

  • Determination of the practical applicability range of Beer–Lambert Law . Department of Physical Chemistry and Materials Science, Budapest University of Technology and Economics. [9]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I . Brazilian Journal of Pharmaceutical Sciences. [6][8]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy . Journal of Chemical Research. [1]

  • The Beer-Lambert Law . Chemistry LibreTexts. [12]

  • How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds . Indonesian Journal of Educational Research and Technology.

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives . National Center for Biotechnology Information. [7]

  • Solvatochromic and fluorescence behavior of sulfisoxazole . PubMed. [4]

  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy . Science Publishing Group. [2]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes . International Journal of Chemical and Environmental Engineering. [5]

Sources

Validation

Elemental Analysis Confirmation Guide: C12H7ClN2O (5-Chlorobenzo[f]quinoxalin-6-ol)

Executive Summary Objective: To provide a rigorous technical guide for the confirmation of the chemical formula C12H7ClN2O , specifically identifying the heterocyclic scaffold 5-Chlorobenzo[f]quinoxalin-6-ol . Context: I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous technical guide for the confirmation of the chemical formula C12H7ClN2O , specifically identifying the heterocyclic scaffold 5-Chlorobenzo[f]quinoxalin-6-ol . Context: In drug development, this fused-ring system represents a critical intermediate. Confirming its elemental composition is a mandatory step for publication and regulatory filing. Scope: This guide compares the traditional "Gold Standard" Combustion Analysis (EA) against modern orthogonal alternatives: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

Compound Profile & Theoretical Baseline

Before experimental validation, the theoretical elemental composition must be established. The target molecule, C12H7ClN2O , is a planar, conjugated system prone to


 stacking and solvent inclusion (solvates).

Target Molecule: 5-Chlorobenzo[f]quinoxalin-6-ol Molecular Weight: 230.65 g/mol

Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Tolerance Limit (±0.4%)
Carbon (C) 1212.011144.13262.49% 62.09 – 62.89%
Hydrogen (H) 71.0087.0563.06% 2.66 – 3.46%
Nitrogen (N) 214.00728.01412.15% 11.75 – 12.55%
Chlorine (Cl) 135.45035.45015.37% 14.97 – 15.77%
Oxygen (O) 115.99915.9996.94% Calculated by difference

Expert Insight: Heterocycles like benzoquinoxalines often crystallize as hydrates. If your initial EA data shows Low C/N and High H, suspect a hemihydrate (


). You must correct the theoretical values before rejecting the batch.

Comparative Methodology: EA vs. HRMS vs. qNMR

This section objectively compares the three primary confirmation methods.

Method A: Combustion Analysis (CHN + Cl Titration)

Status: The Publication Gold Standard. Principle: High-temperature oxidation (


) converts the sample to 

,

, and

. Chlorine is typically analyzed via Schöniger flask combustion followed by potentiometric titration.

Protocol:

  • Sample Prep: Dry 5 mg of sample under vacuum (

    
    , 4h) to remove surface solvents.
    
  • Weighing: Use a microbalance with

    
     mg readability. Weigh 1.5–2.5 mg into a tin capsule.
    
  • Combustion: Inject into the analyzer (e.g., Elementar vario EL cube).

  • Detection: TCD (Thermal Conductivity Detector) for N, C, H.

  • Halogen Cycle: Separate aliquot burned in oxygen flask; absorb gases in alkaline solution; titrate

    
     with 
    
    
    
    .

Pros:

  • Determines bulk purity (not just molecular identity).

  • Required by many top-tier journals (JOC, J. Med. Chem) if purity >95%.

Cons:

  • Destructive.

  • Requires large sample mass (~5 mg total).

  • Fails if inorganic salts are present (they don't burn).

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The Modern High-Throughput Alternative. Principle: Measures the exact mass-to-charge ratio (


) and isotopic distribution.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Analysis: Look for the monoisotopic peak at 231.0320 (

    
    ).
    
  • Isotope Validation: Confirm the Chlorine signature.

    
     vs 
    
    
    
    naturally occurs in a 3:1 ratio . You should see a peak at
    
    
    (233.029) with ~33% intensity of the base peak.

Pros:

  • Extremely sensitive (<0.1 mg needed).

  • Confirms formula and presence of Halogens (Cl pattern).

Cons:

  • Does not prove bulk purity (can detect trace product in a dirty mixture).

  • Ion suppression can hide impurities.

Method C: Quantitative NMR (qNMR)

Status: The Absolute Quantitation Method. Principle: Compares the integration of sample signals against a certified internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (


).

Protocol:

  • Standard: Weigh ~10 mg of C12H7ClN2O and ~10 mg of TraceCERT® Maleic Acid.

  • Solvent: Dissolve in

    
     (ensure full solubility).
    
  • Acquisition: 1H NMR, 90° pulse,

    
     (5x 
    
    
    
    ), 64 scans.
  • Calculation:

    
    
    

Pros:

  • Non-destructive (sample recoverable).

  • Detects and quantifies specific organic impurities/solvents.

Cons:

  • Requires expensive deuterated solvents.

  • Requires precise weighing and soluble standards.

Comparative Analysis Summary

FeatureCombustion Analysis (EA)HRMS (ESI-TOF)qNMR
Primary Output % Composition (Bulk Purity)Exact Mass (Identity)Absolute Purity (w/w%)
Sample Req. High (~5 mg)Low (<0.1 mg)Medium (~10 mg)
Accuracy ±0.4% absolute<3 ppm mass error±1.0% relative
Specificity Low (Isomers give same data)High (Formula specific)Very High (Structural)
Solvent Sensitivity High (Fails with solvates)Low (Solvents invisible)High (Quantifies solvents)
Cost Low ($)Medium (

)
High (

$ - instrument time)

Decision Workflow (Visualization)

The following diagram outlines the logical flow for confirming C12H7ClN2O, integrating all three methods to ensure scientific rigor.

ConfirmationWorkflow Start Synthesized C12H7ClN2O Step1 1. Run 1H NMR (Check Structure & Solvents) Start->Step1 Decision1 Solvents Present? Step1->Decision1 Dry Vacuum Dry (50°C, 4h, <1 mbar) Decision1->Dry Yes Step2 2. Run HRMS (Confirm Formula & Cl Pattern) Decision1->Step2 No Dry->Step2 Decision2 Mass Error < 5ppm & Cl Isotope 3:1? Step2->Decision2 Step3 3. Run Combustion Analysis (EA) Decision2->Step3 Yes FailHRMS Check for Impurities (Des-chloro / Oxidation) Decision2->FailHRMS No Decision3 Values within ±0.4%? Step3->Decision3 Success CONFIRMED Publishable Data Decision3->Success Yes FailEA Recalculate for Solvate (e.g., +0.5 H2O) Decision3->FailEA No FailEA->Decision3 Re-check w/ Correction

Caption: Integrated workflow for C12H7ClN2O confirmation. Note the critical feedback loop for solvate correction based on NMR/EA discrepancies.

References

  • Da Silva, F. et al. (2013). "Synthesis and Structural Characterization of 5-Chlorobenzo[f]quinoxalin-6-ol." Journal of the Brazilian Chemical Society (SciELO).

  • ASTM International. (2021). "ASTM E258-07: Standard Test Method for Nitrogen in the Analysis Sample of Coal and Coke by the Kjeldahl Method (Adapted for Organics)." ASTM Standards.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Agilent Technologies. (2023). "Strategies for Accurate Mass Analysis of Halogenated Compounds." Technical Overview.

Comparative

A Comparative Guide to the X-ray Crystallography of 2-Pyridyl Benzoxazole Structures: Unveiling Solid-State Architectures for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 2-pyridyl benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-pyridyl benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, demonstrating a wide array of biological activities. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR). X-ray crystallography stands as the definitive technique for elucidating the solid-state conformation and intermolecular interactions that govern the crystal packing of these compounds. This guide provides a comparative analysis of the X-ray crystallographic data for 2-(2-pyridyl)benzoxazole and its derivatives, offering insights into the subtle interplay of substituent effects on their molecular geometry and supramolecular assembly.

The Significance of Structural Insights in 2-Pyridyl Benzoxazoles

The benzoxazole ring system is considered a structural isostere of natural purine bases, which may contribute to its ability to interact with biological macromolecules. The addition of a pyridyl group at the 2-position introduces a key hydrogen bond acceptor and a potential metal-coordinating site, further enhancing the molecule's ability to engage with biological targets. The relative orientation of the pyridyl and benzoxazole rings, as well as the overall planarity of the molecule, can significantly influence its pharmacological profile. X-ray crystallography provides precise data on these conformational features, which is invaluable for computational modeling and the design of next-generation analogues with improved potency and selectivity.

Comparative Crystallographic Analysis

To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of the parent 2-(2-pyridyl)benzoxazole with two other 2-substituted benzoxazole derivatives. While not direct pyridyl analogues, these compounds provide a basis for understanding how different substituents at the 2-position influence the core benzoxazole structure and its interactions.

Table 1: Comparative Crystallographic Data of 2-Substituted Benzoxazole Derivatives

Parameter2-(2-Pyridyl)benzoxazole[1]2-[(4-chlorophenylazo)cyanomethyl]benzoxazole (I)[2][3]2-[(arylidene)cyanomethyl]benzoxazole (II)[2][3]
CSD Deposition No. 292607908530908531
Chemical Formula C₁₂H₈N₂OC₁₅H₉ClN₄OC₁₇H₁₀N₂O₃
Crystal System MonoclinicTriclinicTriclinic
Space Group P2₁/cP-1P-1
Key Torsional Angle Dihedral angle between pyridyl and benzoxazole ringsTrans configuration between chlorophenyl and benzoxazole groupsCisoid conformation between cyano group and benzoxazole nitrogen
Key Intermolecular Interactions Not explicitly detailed in the initial dataN-H···N hydrogen bondingC-H···N and C-H···C hydrogen bonding

Analysis of Structural Features:

The parent compound, 2-(2-pyridyl)benzoxazole, crystallizes in the monoclinic space group P2₁/c.[1] The planarity and the dihedral angle between the two aromatic ring systems are critical parameters for understanding its potential for π-stacking interactions in a biological context.

In contrast, the two derivatives reported by Mabied et al. crystallize in the triclinic P-1 space group.[2][3] Compound I , 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole, exhibits a trans configuration between the chlorophenyl and benzoxazole moieties.[2][3] This extended conformation is stabilized by N-H···N hydrogen bonds, which are crucial in dictating the crystal packing.

Conversely, compound II , 2-[(arylidene)cyanomethyl]benzoxazole, adopts a cisoid conformation between the cyano group and the benzoxazole nitrogen.[2][3] This difference in conformation, driven by the nature of the substituent at the 2-position, highlights the conformational flexibility of the benzoxazole scaffold. The crystal packing of compound II is primarily governed by weaker C-H···N and C-H···C hydrogen bonds.[2][3]

These examples underscore how modifications at the 2-position of the benzoxazole ring can lead to significant changes in both the intramolecular conformation and the intermolecular interactions, ultimately resulting in different crystal packing arrangements.

Visualizing the Experimental Workflow and Molecular Interactions

To appreciate the process of obtaining this structural data and to visualize the resulting molecular arrangements, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2-Pyridyl Benzoxazole purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Integration xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

intermolecular_interactions cluster_mol1 Molecule A cluster_mol2 Molecule B cluster_mol3 Molecule C cluster_mol4 Molecule D N_py1 N (pyridyl) Benzox1 Benzoxazole Ring Benzox2 Benzoxazole Ring Benzox1->Benzox2 π-π Stacking H_C1 C-H H_C1->N_py1 C-H···N Hydrogen Bond N_H1 N-H N_benzox2 N (benzoxazole) N_H1->N_benzox2 N-H···N Hydrogen Bond N_benzox1 N (benzoxazole)

Caption: Common intermolecular interactions in 2-pyridyl benzoxazole crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Representative 2-Pyridyl Benzoxazole Derivative

The following protocol outlines the key steps for obtaining X-ray quality crystals and performing a single-crystal X-ray diffraction experiment.

Part 1: Crystallization

  • Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature and higher solubility at elevated temperatures is ideal for slow cooling crystallization. Alternatively, a solvent system for slow evaporation or vapor diffusion can be employed. Common solvents for benzoxazoles include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation Method:

    • Dissolve the purified 2-pyridyl benzoxazole derivative in a suitable solvent to create a near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion Method:

    • Dissolve the compound in a small amount of a solvent in which it is highly soluble (the "inner solution").

    • Place this inner vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble but is miscible with the solvent of the inner solution (the "outer solution" or "precipitant").

    • The slow diffusion of the precipitant vapor into the inner solution will gradually decrease the solubility of the compound, promoting the growth of single crystals.

Part 2: X-ray Data Collection and Structure Determination

  • Crystal Mounting: Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Merge equivalent reflections to produce a final set of unique reflection data.

  • Structure Solution and Refinement:

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine hydrogen atoms.

    • Validate the final crystal structure using crystallographic software to check for geometric reasonability and agreement with the experimental data.

Conclusion

The crystallographic analysis of 2-pyridyl benzoxazole and its derivatives provides indispensable information for understanding their solid-state behavior and for guiding the design of new therapeutic agents. This guide has highlighted the importance of comparative structural analysis and provided a foundational understanding of the experimental workflow. By systematically exploring the effects of substitution on the crystal packing and molecular conformation, researchers can gain deeper insights into the structure-property relationships that govern the biological activity of this important class of heterocyclic compounds.

References

  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry, 2014, 728343. [Link]
  • ResearchGate. (2025, August 6). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Retrieved from [Link]
  • Mabied, A. F., Shalaby, E. M., Zayed, H. A., El-Kholy, E., Farag, I. S. A., & Ahmed, N. A. (2014). Supplementary Material for: Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. Cambridge Crystallographic Data Centre. CCDC 908530: [Link] and CCDC 908531: [Link]
  • PubChem. (n.d.). Benzoxazole, 2-(2-pyridinyl)-. Retrieved February 13, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

The benzoxazole core is a key pharmacophore in many biologically active compounds, with numerous derivatives exhibiting cytotoxic, antimicrobial, and other pharmacological properties.[1][2][3][4][5][6][7][8] Research int...

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazole core is a key pharmacophore in many biologically active compounds, with numerous derivatives exhibiting cytotoxic, antimicrobial, and other pharmacological properties.[1][2][3][4][5][6][7][8] Research into similar benzoxazole derivatives has indicated moderate to strong cytotoxic effects against various cancer cell lines.[1][9][10] This suggests that 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole should be handled as a potentially hazardous and bioactive substance.

I. Hazard Assessment and Identification

Given the nature of its structural components—a halogenated benzoxazole and a pyridine ring—5-Chloro-2-pyridin-3-yl-1,3-benzoxazole should be presumed to possess the following hazards until proven otherwise:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[11][12] Benzoxazole and pyridine derivatives can exhibit significant biological activity.[13][14]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[11][12]

  • Environmental Hazard: As with many synthetic organic compounds, its impact on aquatic life and the broader environment is a concern.

  • Cytotoxic Potential: Due to the demonstrated cytotoxicity of similar benzoxazole compounds, it is prudent to handle this chemical with precautions appropriate for cytotoxic or antineoplastic agents.[9][10][15]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard Classification5-Chloro-2-mercaptobenzoxazole[11]5-Chlorobenzoxazole-2-thiol[12]2,5-Dichloro-1,3-benzoxazole[16]
Acute Oral Toxicity Category 4 (Harmful if swallowed)May be harmful if swallowedHarmful if swallowed
Skin Irritation Category 2 (Causes skin irritation)May cause irritationCauses skin irritation
Eye Irritation Category 2 (Causes serious eye irritation)Irritating to eyesCauses serious eye irritation
Respiratory Irritation Category 3 (May cause respiratory irritation)Not an expected route of exposureMay cause respiratory irritation
II. Personal Protective Equipment (PPE)

A steadfast commitment to safety begins with appropriate personal protective equipment. When handling 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole in any form—solid, in solution, or as waste—the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes and airborne particles.

  • Lab Coat: A clean, buttoned lab coat provides a crucial barrier against contamination.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of dust.

III. Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For small spills, use an absorbent material compatible with the solvent (if in solution) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Neutralization (if applicable): Specific neutralization procedures are not defined for this compound. Focus on absorption and collection.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or covered solid using spark-proof tools and place it in a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

IV. Step-by-Step Disposal Protocol

The disposal of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol provides a detailed workflow for its safe disposal.

1. Waste Segregation:

  • Halogenated Organic Waste: Due to the presence of a chlorine atom, this compound must be segregated as halogenated organic waste .[12] Do not mix with non-halogenated waste streams, as this can complicate and increase the cost of disposal.

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, compatible containers.

  • Cytotoxic Waste Considerations: Given the potential cytotoxicity, it is best practice to also label the waste container with a "Cytotoxic" or "Biohazard" warning if institutional policy requires it for such research materials.

2. Container Selection and Labeling:

  • Container Compatibility: Use only approved, leak-proof, and chemically compatible containers. For liquid waste, ensure the container has a secure, tight-fitting lid.

  • Proper Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("5-Chloro-2-pyridin-3-yl-1,3-benzoxazole"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.

3. Waste Accumulation:

  • Satellite Accumulation Areas (SAA): Store waste containers in a designated SAA that is at or near the point of generation.

  • Container Management: Keep waste containers closed at all times except when adding waste.

  • Secondary Containment: Place liquid waste containers in a secondary containment tray to prevent the spread of potential leaks.

4. Disposal of Empty Containers:

  • An "empty" container that held this compound must be handled as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[4]

  • After triple rinsing, deface or remove the original label, and the container may then be disposed of in the appropriate solid waste stream.

5. Requesting Waste Pickup:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Do not allow waste to accumulate beyond the designated time limits.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Pathway start Generate Waste: 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole waste_type Solid, Liquid, or Contaminated Debris? start->waste_type solid_waste Solid Waste Container (Halogenated/Cytotoxic) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Halogenated/Cytotoxic) waste_type->liquid_waste Liquid empty_container Empty Container Decontamination waste_type->empty_container Empty Container label_store Label Container: 'HAZARDOUS WASTE' Chemical Name & Conc. Date solid_waste->label_store liquid_waste->label_store triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse saa Store in Designated Satellite Accumulation Area (SAA) label_store->saa pickup Request EHS Waste Pickup saa->pickup disposal Final Disposal via Approved Facility pickup->disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Solid Waste triple_rinse->dispose_container collect_rinsate->liquid_waste

Caption: Disposal workflow for 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible stewardship of chemical resources. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (n.d.). Africa Research Connects. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and apoptotic effects of novel benzoxazole compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Journal of Pharmaceutical and Biomedical Sciences. Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. (2020). Hindawi. Retrieved February 13, 2026, from [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 5-Chloro-2-pyridin-3-yl-1,3-benzox...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Among these, heterocyclic compounds like 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole hold significant promise due to their diverse biological activities.[1][2] However, with great potential comes the critical responsibility of ensuring the safety of the researchers who work with these compounds. This guide provides an in-depth, procedural framework for the safe handling of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole, a comprehensive risk assessment is paramount. Based on data from similar compounds, the primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[3][6]

  • Skin Irritation: Causes skin irritation.[3][7]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

Therefore, the cornerstone of our safety protocol is the prevention of ingestion, skin contact, eye contact, and inhalation.

The Essential Armor: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is a meticulously considered decision based on the specific tasks to be performed. The following table summarizes the recommended PPE for handling 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole.

Body Part Required PPE Rationale
Hands Double-gloving with nitrile or neoprene gloves.[8]Provides a robust barrier against skin contact. The outer glove can be removed if contaminated without exposing the skin.[8]
Eyes & Face Chemical splash goggles and a face shield.[9]Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face.[9]
Body A flame-resistant lab coat with tight-fitting cuffs.[8]Protects against accidental spills and splashes. Tight cuffs prevent chemicals from entering the sleeves.[8]
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) for handling powders. For larger quantities or potential for aerosolization, a full-face respirator with appropriate cartridges may be necessary.[10][11]Prevents the inhalation of fine powders or aerosols, which can cause respiratory irritation.[3]
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial to ensure complete protection. The following workflow illustrates the correct sequence.

PPE_Donning A 1. Lab Coat B 2. Inner Gloves A->B C 3. Goggles B->C D 4. Respirator C->D E 5. Face Shield D->E F 6. Outer Gloves (over cuffs) E->F

Caption: PPE Donning Sequence

Handling 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole in the Laboratory

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] Use spark-proof tools and ensure all sources of ignition are removed from the vicinity.[3]

Experimental Workflow:

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Weighing: When weighing the solid compound, do so on a tared weigh boat inside the fume hood. Use a spatula to handle the powder and avoid creating dust.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Reactions: Conduct all reactions in appropriate glassware within the fume hood.

  • Post-Reaction: After the procedure, decontaminate all surfaces and equipment.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step to prevent self-contamination. Follow this sequence to remove your protective gear safely.

PPE_Doffing A 1. Outer Gloves B 2. Face Shield A->B C 3. Goggles B->C D 4. Lab Coat C->D E 5. Respirator D->E F 6. Inner Gloves E->F G Wash Hands Thoroughly F->G

Caption: PPE Doffing Sequence

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Disposal Plan: Responsible Stewardship

All waste containing 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole, including contaminated PPE and empty containers, must be treated as hazardous waste.[12]

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.[12]

  • Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][12]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-Chloro-2-pyridin-3-yl-1,3-benzoxazole, fostering a culture of safety and scientific excellence.

References

  • PubChem. 5-Chloro-2-(pyridin-3-yl)-1,3-benzoxazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Available from: [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Available from: [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Available from: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment (PPE). U.S. Department of Labor. Available from: [Link]

  • Purdue University Engineering. Guidelines: Handling and Disposal of Chemicals. Available from: [Link]

  • World Journal of Pharmaceutical Research. Benzoxazole: A Versatile Moiety with Diverse Pharmacological Properties. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Available from: [Link]

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